Methyl 2,4-dimethyl-5-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dimethyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAORUQFQPFOSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448423 | |
| Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202264-66-2 | |
| Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 2,4-dimethyl-5-nitrobenzoate
CAS Number: 202264-66-2
This technical guide provides a comprehensive overview of Methyl 2,4-dimethyl-5-nitrobenzoate, including its chemical properties, a detailed potential synthesis protocol, and its prospective applications in research and development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 202264-66-2 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | Solid (predicted) | [1] |
| Purity | Typically >95% | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane (predicted). | |
| ¹H NMR Spectrum | Not available | |
| ¹³C NMR Spectrum | Not available | |
| Infrared Spectrum | Not available | |
| Mass Spectrum | Not available |
Synthesis
The synthesis of this compound can be conceptually approached through a two-step process starting from 2,4-dimethylbenzoic acid. The first step involves the nitration of the aromatic ring, followed by the esterification of the resulting carboxylic acid.
Experimental Protocol: Two-Step Synthesis
This protocol is a representative procedure based on established methods for the synthesis of structurally similar nitroaromatic compounds and Fischer esterification.[3][4][5] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic acid
-
Materials and Reagents:
-
2,4-dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2,4-dimethylbenzoic acid to a cooled solution of concentrated sulfuric acid. Stir the mixture until the acid is completely dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid while maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
The crude 2,4-dimethyl-5-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified product under vacuum.
-
Step 2: Synthesis of this compound (Fischer Esterification)
-
Materials and Reagents:
-
2,4-dimethyl-5-nitrobenzoic acid (from Step 1)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or other suitable organic solvent
-
-
Procedure:
-
Dissolve the dried 2,4-dimethyl-5-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Applications and Research Directions
This compound serves as a valuable intermediate in organic synthesis. The presence of the nitro group and the methyl ester functionality on the benzene ring allows for a variety of chemical transformations.
-
Pharmaceutical and Agrochemical Synthesis: As a substituted nitrobenzoate, this compound is a potential precursor for the synthesis of more complex molecules with potential biological activity.[6][7]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding Methyl 2-amino-4,5-dimethylbenzoate. This amino derivative can then be used as a building block for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds.
-
Biological Evaluation: While no specific biological activity has been reported for this compound, other nitrobenzoate derivatives have been investigated for their potential as antifungal and antimycobacterial agents.[6][7] This suggests that the title compound and its derivatives could be of interest for screening in these and other therapeutic areas. Studies have also shown that certain Pseudomonas strains exhibit chemotaxis towards nitrobenzoates, indicating a potential role in bioremediation research.[8]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar nitroaromatic compounds, the following precautions should be observed:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[9]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[11]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all appropriate safety precautions in place.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to Methyl 2,4-dimethyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2,4-dimethyl-5-nitrobenzoate, a valuable intermediate in organic synthesis. While specific experimental data for this compound is not widely available in published literature, this guide consolidates known information and provides established protocols for related compounds to facilitate its synthesis and potential applications in research and development.
Chemical and Physical Properties
This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring a benzene ring substituted with two methyl groups, a nitro group, and a methyl ester functional group, makes it a versatile building block in the synthesis of more complex molecules.[1] It is primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[1]
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 209.2 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Physical Form | Solid | CymitQuimica |
| Purity | 95% | CymitQuimica |
| Storage Condition | Room temperature, dry | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly documented in the surveyed literature. However, based on established methods for the synthesis of structurally related nitroaromatic compounds and benzoic acid esters, a two-step synthetic pathway is proposed:
-
Nitration of 2,4-dimethylbenzoic acid to form 2,4-dimethyl-5-nitrobenzoic acid.
-
Fischer esterification of 2,4-dimethyl-5-nitrobenzoic acid to yield this compound.
Synthesis of 2,4-dimethyl-5-nitrobenzoic acid (Hypothetical Protocol)
This protocol is adapted from general nitration procedures for aromatic compounds.
Materials:
-
2,4-dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve a specific molar amount of 2,4-dimethylbenzoic acid in a sufficient volume of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.
-
Prepare the nitrating mixture by slowly adding a molar excess of concentrated nitric acid to a separate portion of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the cooled solution of 2,4-dimethylbenzoic acid. Maintain the reaction temperature below 15°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated period to ensure complete nitration.
-
Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude 2,4-dimethyl-5-nitrobenzoic acid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Synthesis of this compound (Hypothetical Protocol)
This protocol is based on the Fischer esterification of carboxylic acids.
Materials:
-
2,4-dimethyl-5-nitrobenzoic acid
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the synthesized 2,4-dimethyl-5-nitrobenzoic acid with an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for this compound is not available. However, based on the structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the two aromatic protons, the three protons of the ester methyl group, and the six protons of the two aromatic methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-withdrawing nitro group and the methyl groups.
-
¹³C NMR: Resonances for the ten carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group, the N-O stretching of the nitro group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 209.2 g/mol , along with characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. Its primary known application is as a chemical intermediate in the synthesis of other compounds.[1] Further research is required to explore its potential pharmacological properties.
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
References
An In-depth Technical Guide to Methyl 2,4-dimethyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dimethyl-5-nitrobenzoate is a solid chemical compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol .[1][2] Identified by the CAS Number 202264-66-2, this aromatic ester serves as a versatile intermediate in organic synthesis.[1][2] Its primary applications lie in the laboratory synthesis of more complex molecules for the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to research and development.
Chemical Structure and Properties
The chemical structure of this compound features a benzene ring substituted with two methyl groups at positions 2 and 4, a nitro group at position 5, and a methyl ester group at position 1.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 202264-66-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.2 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible two-step synthesis can be proposed. This involves the nitration of 2,4-dimethylbenzoic acid followed by the esterification of the resulting 2,4-dimethyl-5-nitrobenzoic acid.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed two-step synthesis of this compound.
Detailed Hypothetical Protocols:
Step 1: Synthesis of 2,4-Dimethyl-5-nitrobenzoic Acid
A potential method for the synthesis of 2-methyl-4-nitrobenzoic acid involves the oxidation of 4-nitro-o-xylene using a free radical initiator and a phase transfer catalyst with dilute nitric acid as the oxidant.[3] A similar approach could likely be adapted for the synthesis of 2,4-dimethyl-5-nitrobenzoic acid from the corresponding nitrated xylene isomer. Another patent describes the synthesis of 2-methyl-4-nitrobenzoic acid starting from toluene through a multi-step process involving nitration, reduction, and subsequent oxidation.[4]
Step 2: Esterification of 2,4-Dimethyl-5-nitrobenzoic Acid
The esterification of nitrobenzoic acids can be achieved through various methods. A common laboratory procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture to reflux.[5][6] The reaction is an equilibrium process, and removal of water as it is formed can drive the reaction towards the product.[6] Alternative esterification methods for nitrobenzoic acids have also been described in patents, including the use of different catalysts and reaction conditions to improve yield and purity.[5][7]
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 202264-66-2) is not available in the public domain. The available spectral data is for isomeric compounds. For instance, ¹H NMR and IR spectra for methyl 2-nitrobenzoate and methyl p-nitrobenzoate are accessible.[8][9][10][11][12] Mass spectrometry data is also available for isomers like methyl 3-nitrobenzoate and methyl 2-methyl-4-nitrobenzoate.[13][14] Researchers working with this compound would need to perform their own analytical characterization.
Applications in Research and Drug Development
This compound is primarily utilized as a building block in organic synthesis.[13] Its functional groups—the nitro group and the methyl ester—provide reactive sites for a variety of chemical transformations.
Potential Chemical Transformations and Their Relevance:
Caption: Potential synthetic transformations of this compound and their applications.
The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of pharmaceuticals and agrochemicals.[15] This would yield Methyl 5-amino-2,4-dimethylbenzoate, a valuable intermediate for the construction of more complex, biologically active molecules. The ester group can be hydrolyzed back to the carboxylic acid or converted to amides, further expanding the synthetic possibilities.
While no specific drug candidates or signaling pathway interactions involving this compound have been identified in the reviewed literature, its structural motifs are present in various biologically active compounds. For example, substituted nitroaromatic compounds are known to have antimicrobial properties.[3] Therefore, derivatives of this compound could be explored for the development of new therapeutic agents.
Safety and Handling
A specific safety data sheet (SDS) for this compound (CAS 202264-66-2) is available from suppliers.[1] As with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, users should consult the SDS provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals, agrochemicals, and dyes. While detailed experimental and spectroscopic data for this specific isomer are not widely published, its structural features suggest a range of possible chemical transformations that are of interest to the research and drug development community. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 8. METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 1H NMR [m.chemicalbook.com]
- 9. METHYL 2-NITROBENZOATE(606-27-9) IR Spectrum [m.chemicalbook.com]
- 10. Methyl p-nitro benzoate [webbook.nist.gov]
- 11. Methyl 2-Methyl-4-nitrobenzoate(62621-09-4) 1H NMR spectrum [chemicalbook.com]
- 12. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]
- 15. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]
Spectroscopic and Synthetic Profile of Methyl 2,4-dimethyl-5-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Methyl 2,4-dimethyl-5-nitrobenzoate. The information presented is intended to support research and development activities where this compound may be of interest as a chemical intermediate or building block. Due to the limited availability of experimental data, this guide relies on predicted spectroscopic information from validated computational models.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions offer valuable insights into the structural features of the molecule and can aid in its identification and characterization.
Table 1: Predicted ¹H NMR Data
(Source: Chemicalize)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.28 | s | 1H | Ar-H (H-6) |
| 7.35 | s | 1H | Ar-H (H-3) |
| 3.89 | s | 3H | -OCH₃ |
| 2.62 | s | 3H | Ar-CH₃ (C-4) |
| 2.41 | s | 3H | Ar-CH₃ (C-2) |
Table 2: Predicted ¹³C NMR Data
(Source: Chemicalize)
| Chemical Shift (ppm) | Assignment |
| 165.9 | C=O (ester) |
| 147.8 | C-5 (Ar-NO₂) |
| 143.2 | C-4 (Ar-CH₃) |
| 137.9 | C-2 (Ar-CH₃) |
| 132.1 | C-1 (Ar-COOCH₃) |
| 131.5 | C-6 (Ar-H) |
| 124.9 | C-3 (Ar-H) |
| 52.7 | -OCH₃ |
| 20.9 | Ar-CH₃ (C-4) |
| 19.8 | Ar-CH₃ (C-2) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1530, ~1350 | Strong | N-O stretch (nitro group) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 209.07 | ~95% | [M]⁺ (Molecular Ion) |
| 178.07 | ~100% | [M - OCH₃]⁺ |
| 150.08 | ~40% | [M - COOCH₃]⁺ |
| 132.06 | ~30% | [M - NO₂ - OCH₃]⁺ |
| 104.06 | ~25% | [C₇H₆O]⁺ |
| 91.05 | ~20% | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the nitration of 2,4-dimethylbenzoic acid followed by esterification.
Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic acid
This procedure is adapted from general methods for the nitration of aromatic carboxylic acids.
Materials:
-
2,4-dimethylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2,4-dimethylbenzoic acid to chilled concentrated sulfuric acid while stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.
-
Slowly add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly over crushed ice with stirring.
-
The precipitated 2,4-dimethyl-5-nitrobenzoic acid is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Step 2: Synthesis of this compound (Esterification)
This procedure follows a standard Fischer esterification protocol.
Materials:
-
2,4-dimethyl-5-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dimethyl-5-nitrobenzoic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Mandatory Visualization
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,4-dimethyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Methyl 2,4-dimethyl-5-nitrobenzoate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to aid researchers in the identification and characterization of this molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and methyl groups in similar molecules.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 (Aromatic) | ~ 8.0 - 8.2 | Singlet (s) | 1H |
| H-3 (Aromatic) | ~ 7.3 - 7.5 | Singlet (s) | 1H |
| OCH₃ (Ester) | ~ 3.9 | Singlet (s) | 3H |
| Ar-CH₃ at C-4 | ~ 2.5 - 2.6 | Singlet (s) | 3H |
| Ar-CH₃ at C-2 | ~ 2.3 - 2.4 | Singlet (s) | 3H |
Structural and Signaling Pathway Diagram
The following diagram illustrates the structure of this compound with the predicted proton assignments.
Caption: Structure of this compound with proton assignments.
Experimental Protocol
The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[1] Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can be used as a reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.
-
The instrument is locked onto the deuterium signal of the solvent (CDCl₃).
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-10 ppm for this type of molecule).
-
The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.
-
The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.
-
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are determined.
References
13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted nitrobenzoates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of this important class of organic compounds. This document details experimental protocols, presents a compilation of 13C NMR chemical shift data, and offers insights into the substituent effects that govern the observed spectral patterns.
Introduction
Substituted nitrobenzoates are a significant class of molecules in medicinal chemistry and materials science. The nitro group, a strong electron-withdrawing group, and the benzoate ester functionality, along with other substituents on the aromatic ring, create a diverse electronic environment. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of these compounds. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure. Understanding the interplay of substituent effects on the 13C NMR spectra is crucial for accurate spectral interpretation and the confirmation of desired molecular structures.
Experimental Protocols
The following section outlines a general procedure for acquiring high-quality 13C NMR spectra of solid substituted nitrobenzoates.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution 13C NMR spectra.
-
Sample Purity: The sample should be of high purity to avoid interference from impurities in the spectrum.
-
Sample Amount: For a standard 5 mm NMR tube, approximately 10-50 mg of the solid compound is required.[1][2] The exact amount will depend on the molecular weight of the compound and its solubility.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is essential. Common choices for substituted nitrobenzoates include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Procedure:
-
Weigh the desired amount of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to dissolve the sample completely. Sonication may be used to aid dissolution if necessary.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]
-
Cap the NMR tube securely and wipe the outside of the tube clean before inserting it into the spectrometer.
-
NMR Data Acquisition
The following are typical acquisition parameters for 13C NMR of small organic molecules. These may need to be optimized for specific instruments and samples.
-
Spectrometer Frequency: Experiments are typically performed on spectrometers with frequencies of 100 MHz or higher for ¹³C nuclei.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is commonly used.[5]
-
Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds.[5]
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons in small molecules to relax, although quaternary carbons may require longer delays for quantitative analysis.[5]
-
Pulse Angle: A flip angle of 30-45 degrees is often used to allow for a shorter relaxation delay and faster acquisition.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of chemical shifts for organic molecules.
-
Temperature: Experiments are typically conducted at room temperature (around 298 K).
Quantitative 13C NMR Data
The following tables summarize the 13C NMR chemical shifts (δ) in parts per million (ppm) for a selection of substituted nitrobenzoates. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent used is Chloroform-d (CDCl₃) unless otherwise specified.
Table 1: 13C NMR Chemical Shifts of Methyl Nitrobenzoates
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | O-CH₃ |
| Methyl 2-nitrobenzoate | 129.8 | 148.9 | 124.1 | 132.9 | 128.0 | 131.5 | 165.2 | 52.8 |
| Methyl 3-nitrobenzoate | 132.2 | 124.5 | 148.3 | 127.5 | 129.8 | 135.4 | 164.4 | 52.8 |
| Methyl 4-nitrobenzoate | 135.4 | 130.6 | 123.5 | 150.5 | 123.5 | 130.6 | 165.1 | 52.8 |
Table 2: 13C NMR Chemical Shifts of Ethyl Nitrobenzoates
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | O-CH₂ | CH₃ |
| Ethyl 2-nitrobenzoate | 130.0 | 148.8 | 123.9 | 132.7 | 127.8 | 131.3 | 164.8 | 62.1 | 14.1 |
| Ethyl 3-nitrobenzoate | 132.4 | 124.3 | 148.2 | 127.3 | 129.6 | 135.2 | 164.0 | 62.0 | 14.2 |
| Ethyl 4-nitrobenzoate | 135.8 | 130.6 | 123.5 | 150.5 | 123.5 | 130.6 | 164.4 | 61.9 | 14.2 |
Table 3: 13C NMR Chemical Shifts of Other Substituted Nitrobenzoates
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Other Carbons |
| Methyl 2-amino-5-nitrobenzoate | 109.8 | 153.2 | 118.9 | 125.7 | 142.1 | 128.9 | 167.5 | O-CH₃: 52.3 |
| Methyl 4-chloro-3-nitrobenzoate | 133.1 | 132.5 | 149.5 | 135.2 | 124.8 | 128.7 | 163.8 | O-CH₃: 53.2 |
| Methyl 4-methoxy-3-nitrobenzoate | 123.4 | 114.7 | 150.2 | 158.9 | 108.2 | 129.1 | 164.5 | O-CH₃: 52.9, Ar-OCH₃: 56.6 |
| 3-Cyanobenzoic acid | 133.8 | 133.5 | 117.8 | 137.5 | 130.4 | 131.0 | 169.2 | CN: 112.5 |
Note: The numbering of the aromatic carbons starts from the carbon bearing the ester group (C-1).
Analysis of Substituent Effects
The chemical shifts of the aromatic carbons in substituted nitrobenzoates are primarily influenced by the electronic effects of the substituents: the ester group (-COOR), the nitro group (-NO₂), and any other substituents on the ring. These effects can be broadly categorized into inductive and resonance effects.
-
Inductive Effect: This is the through-bond polarization of electrons due to the electronegativity difference between atoms. Both the ester and nitro groups are electron-withdrawing through induction, which deshields (shifts to higher ppm) the attached and nearby carbons.
-
Resonance Effect: This involves the delocalization of π-electrons through the aromatic system.
-
The nitro group is a strong -R (resonance-withdrawing) group, which withdraws electron density from the ortho and para positions. This leads to significant deshielding of these carbons.
-
The ester group is also a -R group, contributing to the deshielding of the ortho and para carbons.
-
Electron-donating groups (e.g., -NH₂, -OCH₃) are +R groups, donating electron density to the ring, particularly at the ortho and para positions, causing shielding (a shift to lower ppm).
-
The interplay of these effects determines the final chemical shift of each aromatic carbon.
Logical Relationship of Substituent Effects on 13C Chemical Shifts
The following diagram illustrates the logical flow of how substituent electronic effects influence the 13C NMR chemical shifts of the aromatic carbons in a para-substituted nitrobenzoate.
Caption: Influence of substituent electronic effects on 13C chemical shifts.
Experimental Workflow for 13C NMR Analysis
The following diagram outlines the typical workflow for the 13C NMR analysis of a substituted nitrobenzoate sample.
Caption: Workflow for 13C NMR analysis.
Conclusion
This technical guide has provided a detailed overview of the 13C NMR analysis of substituted nitrobenzoates. The presented quantitative data, experimental protocols, and the discussion of substituent effects offer a solid foundation for researchers and scientists working with these compounds. Accurate interpretation of 13C NMR spectra, guided by the principles outlined herein, is an indispensable tool for the structural verification and characterization of novel substituted nitrobenzoates in various fields of chemical and pharmaceutical research.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds
Audience: Researchers, scientists, and drug development professionals
This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of aromatic nitro compounds. It details the characteristic vibrational frequencies, factors influencing these absorptions, and standard experimental protocols, serving as a vital resource for the structural elucidation and characterization of these molecules.
Core Principles of IR Spectroscopy of Aromatic Nitro Compounds
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For aromatic nitro compounds, the IR spectrum is dominated by several key features: the highly polar nitro (NO₂) group, which gives rise to strong and characteristic absorption bands, and the vibrations associated with the aromatic ring.[2]
The diagnostic power of IR spectroscopy lies in its ability to identify functional groups. The NO₂ group, in particular, produces two of the most characteristic and intense bands in the mid-infrared region, making its presence in a molecule relatively easy to confirm.[2] These bands arise from the symmetric and asymmetric stretching vibrations of the two N-O bonds.
Characteristic Vibrational Modes and Frequencies
The infrared spectrum of an aromatic nitro compound is a composite of absorptions arising from the nitro group and the substituted benzene ring. The most significant of these are summarized below.
Nitro Group Vibrations
The nitro group (NO₂) is the most prominent feature in the IR spectrum of these compounds. Due to the large change in dipole moment during vibration, the N-O stretching bands are typically very strong.[2]
-
Asymmetric NO₂ Stretch (ν_as): This is a strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[3] This band results from the two N-O bonds stretching out of phase. Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[3][4]
-
Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[3][5] It corresponds to the in-phase stretching of the N-O bonds. In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable intensities.[4]
-
C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and appears in the range of 890-835 cm⁻¹ .[2]
-
NO₂ Bending (Scissoring): A medium intensity scissoring or deformation band can also be observed, typically around 850 cm⁻¹ .[2]
Aromatic Ring Vibrations
The aromatic ring itself gives rise to a series of characteristic absorptions that confirm its presence and can provide clues about its substitution pattern.
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6] The presence of absorption in this area is a strong indicator of hydrogens attached to sp²-hybridized carbon atoms (alkenes or aromatics).[5]
-
Aromatic C=C In-Ring Stretch: These vibrations cause a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[5][7] Often, two distinct bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.[7]
-
C-H Out-of-Plane (OOP) Bending: These are strong absorptions in the 900-675 cm⁻¹ region of the spectrum. The position of these bands is highly characteristic of the substitution pattern on the aromatic ring.[6] However, the presence of a strongly electron-withdrawing nitro group can sometimes complicate the interpretation of these patterns.[2]
-
Overtone/Combination Bands: A pattern of weak bands is often observed in the 2000-1665 cm⁻¹ region. The specific pattern of these weak absorptions is also highly indicative of the ring's substitution pattern.[6]
Data Presentation: Summary of Vibrational Frequencies
The following tables summarize the key quantitative data for the IR analysis of aromatic nitro compounds.
Table 1: Characteristic IR Absorption Frequencies of Aromatic Nitro Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Diagnostic for hydrogens on an aromatic ring.[5][6] |
| Asymmetric NO₂ Stretch (ν_as) | 1550 - 1475 | Strong | One of the most characteristic bands for nitroaromatics.[3] |
| Aromatic C=C Stretch | 1600 - 1585 | Medium | In-ring skeletal vibrations.[6] |
| Aromatic C=C Stretch | 1500 - 1400 | Medium | In-ring skeletal vibrations.[6] |
| Symmetric NO₂ Stretch (ν_s) | 1360 - 1290 | Strong | The second highly characteristic band for nitroaromatics.[3] |
| C-N Stretch | 890 - 835 | Medium | Can sometimes overlap with other bands.[2] |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | Position is dependent on the ring substitution pattern.[6] |
Table 2: C-H Out-of-Plane (OOP) Bending Frequencies and Aromatic Substitution Patterns
| Substitution Pattern | OOP Bending Frequency Range (cm⁻¹) |
| Monosubstituted | 770 - 730 and 710 - 690 |
| Ortho-disubstituted | 770 - 735 |
| Meta-disubstituted | 810 - 750 and 710 - 690 |
| Para-disubstituted | 840 - 810 |
Note: These ranges are general guidelines and can be influenced by the nature of the substituents.[6]
Factors Influencing Vibrational Frequencies
The precise positions of the NO₂ stretching frequencies are sensitive to the electronic environment of the molecule.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects.[8] When other substituents are present on the aromatic ring, they can modulate these effects.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂) in the ortho or para positions increase electron density in the ring through resonance. This enhances conjugation with the NO₂ group, weakening the N-O bonds and causing a shift of both the asymmetric and symmetric stretching frequencies to lower wavenumbers (a red shift).
-
Electron-Withdrawing Groups (EWGs) (e.g., -CN, -CHO) compete with the nitro group for electron density from the ring. This reduces the resonance interaction with the NO₂ group, strengthening the N-O bonds and shifting the stretching frequencies to higher wavenumbers (a blue shift).[9]
-
-
Steric Effects: If a bulky substituent is present in the ortho position, it can cause steric hindrance that forces the nitro group to twist out of the plane of the aromatic ring. This disruption of planarity reduces π-conjugation, leading to a shift in the NO₂ stretching frequencies towards higher values, closer to those of aliphatic nitro compounds.[10]
Caption: Influence of substituent electronic effects on NO₂ stretching frequencies.
Experimental Protocols
Obtaining a high-quality IR spectrum requires proper sample preparation. For solid aromatic nitro compounds, several methods are commonly employed.
Sample Preparation Methodologies
a) Potassium Bromide (KBr) Pellet Method This is a common technique for solid samples.[11]
-
Grinding: Grind 1-2 mg of the solid sample finely using an agate mortar and pestle.[11]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[11] KBr is used because it is transparent in the mid-IR region.[12]
-
Pressing: Transfer the mixture to a pellet die and apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[11][13]
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
b) Nujol Mull Method This method involves dispersing the solid sample in a mulling agent, typically mineral oil (Nujol).[13]
-
Grinding: Place a small amount of the solid sample in an agate mortar.
-
Mulling: Add a drop or two of Nujol and grind the mixture until it forms a smooth, translucent paste (a mull).[12] The solid particles should be ground to a size smaller than the wavelength of the IR radiation to minimize scattering.[13]
-
Mounting: Spread a thin film of the mull between two IR-transparent salt plates (e.g., NaCl or KBr).[13]
-
Analysis: Place the assembled plates in the spectrometer's sample holder. Note that the Nujol itself has absorption bands (around 2920, 2850, 1460, and 1380 cm⁻¹) which will be present in the spectrum and may obscure sample peaks.[12]
c) Thin Solid Film Method This is often the fastest method for soluble solids.[12][14]
-
Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a highly volatile solvent (e.g., methylene chloride, acetone, or diethyl ether).[12][14]
-
Deposition: Place a drop of the resulting solution onto the surface of a single salt plate (e.g., NaCl).[12]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound deposited on the plate.[14] The quality of the film can be visually assessed; it should be relatively even.[14]
-
Analysis: Mount the plate in the sample holder and acquire the spectrum. The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to avoid peaks that are too intense (saturated).[12]
d) Attenuated Total Reflectance (ATR) Method Modern FT-IR instruments are often equipped with an ATR accessory, which requires minimal sample preparation.[11]
-
Crystal Cleaning: Ensure the surface of the ATR crystal (often diamond or germanium) is clean.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[11]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.[11]
-
Analysis: Acquire the spectrum directly.
Instrumental Workflow
A typical FT-IR spectrometer, such as a Michelson interferometer-based system, follows a general workflow for data acquisition.[1][15]
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting IR absorption frequency | PPTX [slideshare.net]
- 10. IR and Raman spectra of nitroanthracene isomers: substitional effects based on density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. desy.de [desy.de]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of the three structural isomers of methyl nitrobenzoate: methyl 2-nitrobenzoate (ortho), methyl 3-nitrobenzoate (meta), and methyl 4-nitrobenzoate (para). Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex matrices, a common requirement in pharmaceutical development, metabolite identification, and forensic analysis.
Introduction
Methyl nitrobenzoates are a class of organic compounds with significant applications in chemical synthesis and are often encountered as intermediates in the manufacturing of pharmaceuticals and other bioactive molecules. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary analytical technique for the identification and quantification of these compounds. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint that can be used to distinguish between isomers.[1][2] The fragmentation patterns are influenced by the position of the nitro and methyl ester groups on the aromatic ring, leading to unique mass spectra for the ortho, meta, and para isomers.
Experimental Protocols
The data presented in this guide are based on standard electron ionization mass spectrometry techniques. While specific instrument parameters may vary, the following provides a typical experimental protocol for the analysis of methyl nitrobenzoates.
Sample Preparation: Samples of methyl nitrobenzoate isomers are typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for analysis. The GC separates the isomers and any impurities before they enter the mass spectrometer. Alternatively, a direct insertion probe can be used for pure samples.
Gas Chromatography (GC) Conditions (Typical):
-
Injection Port Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1] This energy level is standard for EI-MS as it provides reproducible fragmentation patterns and maximizes ionization efficiency.[1]
-
Ion Source Temperature: 200-250 °C.[3]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
Data Presentation: Quantitative Fragmentation Data
The relative abundances of the major fragment ions for the three isomers of methyl nitrobenzoate are summarized in the tables below. The data is compiled from the NIST Mass Spectrometry Data Center. The molecular ion for all three isomers is observed at m/z 181.
Table 1: Major Fragment Ions of Methyl 2-Nitrobenzoate (ortho)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 181 | 15 | [M]+• |
| 151 | 100 | [M - NO]+ |
| 135 | 30 | [M - NO2]+ |
| 121 | 85 | [M - C2H2O2]+ |
| 105 | 40 | [C7H5O]+ |
| 93 | 55 | [C6H5O]+ |
| 77 | 60 | [C6H5]+ |
| 65 | 45 | [C5H5]+ |
| 51 | 35 | [C4H3]+ |
Table 2: Major Fragment Ions of Methyl 3-Nitrobenzoate (meta)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 181 | 60 | [M]+• |
| 150 | 95 | [M - OCH3]+ |
| 122 | 100 | [M - C2H3O2]+ |
| 104 | 40 | [C7H4O]+ |
| 92 | 25 | [C6H4O]+ |
| 76 | 35 | [C6H4]+ |
| 64 | 20 | [C5H4]+ |
| 50 | 30 | [C4H2]+ |
Table 3: Major Fragment Ions of Methyl 4-Nitrobenzoate (para)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 181 | 55 | [M]+• |
| 150 | 100 | [M - OCH3]+ |
| 122 | 80 | [M - C2H3O2]+ |
| 104 | 35 | [C7H4O]+ |
| 92 | 20 | [C6H4O]+ |
| 76 | 30 | [C6H4]+ |
| 64 | 15 | [C5H4]+ |
| 50 | 25 | [C4H2]+ |
Fragmentation Pathways and Visualization
The fragmentation of methyl nitrobenzoates upon electron ionization is a complex process involving multiple competing pathways. The initial event is the removal of an electron to form the molecular ion (M+•) at m/z 181. Subsequent fragmentation is dictated by the relative positions of the nitro and ester groups.
Methyl 2-Nitrobenzoate (Ortho Isomer)
The ortho isomer exhibits a distinct fragmentation pattern due to the proximity of the nitro and methyl ester groups, a phenomenon often referred to as the "ortho effect." A prominent fragmentation pathway involves the loss of a neutral nitric oxide (NO) radical, leading to the base peak at m/z 151. This is followed by the loss of carbon monoxide (CO) to give the ion at m/z 121.
Methyl 3-Nitrobenzoate (Meta Isomer)
The meta isomer does not exhibit the same ortho effect. A major fragmentation pathway is the loss of a methoxy radical (•OCH3) to form the ion at m/z 150, which is the base peak. Another significant fragmentation is the loss of a neutral methyl formate molecule (HCOOCH3) to yield the ion at m/z 122.
Methyl 4-Nitrobenzoate (Para Isomer)
The fragmentation of the para isomer is very similar to that of the meta isomer. The most abundant fragment ion is also at m/z 150, corresponding to the loss of a methoxy radical. The ion at m/z 122 is also prominent. The subtle differences in the relative abundances of the fragment ions, as detailed in Table 3, can be used to distinguish it from the meta isomer.
Conclusion
The electron ionization mass spectra of methyl nitrobenzoate isomers provide distinct fragmentation patterns that allow for their differentiation. The ortho isomer is readily identified by the characteristic loss of NO, leading to a base peak at m/z 151. The meta and para isomers exhibit similar fragmentation pathways, dominated by the loss of a methoxy radical to produce the base peak at m/z 150. Careful comparison of the relative abundances of the fragment ions is necessary to distinguish between the meta and para isomers. This in-depth understanding of their fragmentation behavior is essential for accurate and reliable identification in various scientific and industrial applications.
References
Physical and chemical properties of Methyl 2,4-dimethyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dimethyl-5-nitrobenzoate is a nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data. The synthesis involves a two-step process: the nitration of 2,4-dimethylbenzoic acid to yield 2,4-dimethyl-5-nitrobenzoic acid, followed by a Fischer esterification with methanol to produce the final product. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Physical and Chemical Properties
While specific experimental data for this compound is not widely available in the literature, the following table summarizes its known and predicted properties. Further experimental determination of these values is recommended for precise applications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | |
| CAS Number | 202264-66-2 | |
| Appearance | Solid | |
| Purity | 98% | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis of this compound
The synthesis of this compound is a two-step process, beginning with the nitration of 2,4-dimethylbenzoic acid, followed by the esterification of the resulting nitrobenzoic acid.
Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic acid
Reaction:
Experimental Protocol:
A detailed experimental protocol for the nitration of 2,4-dimethylbenzoic acid is as follows:
-
In a flask, cool 30 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 10 g (0.067 mol) of 2,4-dimethylimidazole to the cooled sulfuric acid while stirring.
-
In a separate container, prepare the nitrating mixture by carefully adding 30 mL of fuming nitric acid to the flask, ensuring the temperature is maintained at or below 0°C.[3]
-
After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes at 0°C.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid product, 2,4-dimethyl-5-nitrobenzoic acid, under vacuum.
Step 2: Synthesis of this compound (Fischer Esterification)
Reaction:
Experimental Protocol:
A general procedure for the Fischer esterification of a nitrobenzoic acid with methanol is as follows:[4]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethyl-5-nitrobenzoic acid in an excess of anhydrous methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data and analysis based on the known effects of its functional groups on spectroscopic measurements.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.
-
Methyl Protons: Two singlets corresponding to the two methyl groups on the benzene ring are expected in the upfield region (δ 2.0-3.0 ppm).
-
Ester Methyl Protons: A singlet for the methyl group of the ester functionality will likely appear around δ 3.9 ppm.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will show distinct signals, with those attached to the nitro and ester groups being significantly deshielded.
-
Methyl Carbons: The carbons of the two methyl groups on the ring and the ester methyl group will appear in the upfield region of the spectrum.
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
N-O Stretch (Nitro group): Two strong absorption bands are anticipated, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.
-
C-O Stretch (Ester): Absorption bands for the C-O single bond of the ester will be present in the 1000-1300 cm⁻¹ region.
Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (209.20). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and the nitro group (-NO₂).
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of electrophilic aromatic substitution followed by nucleophilic acyl substitution.
This diagram illustrates that the product of the first step, 2,4-dimethyl-5-nitrobenzoic acid, serves as the starting material for the second step. The success of the overall synthesis is dependent on the successful completion of both individual reactions.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties, synthesis, and expected spectral characteristics of this compound. While a comprehensive set of experimental data is not yet available in the public domain, the information presented here, based on established chemical principles and data from similar compounds, offers a valuable starting point for researchers. The provided synthesis protocols are based on well-established reactions and can be adapted and optimized for specific laboratory conditions. Further experimental investigation is encouraged to fully characterize this compound and explore its potential in various synthetic applications.
References
In-Depth Technical Guide: Safety Profile of Methyl 2,4-dimethyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Safety Data Sheet (SDS) with complete quantitative toxicological data for Methyl 2,4-dimethyl-5-nitrobenzoate (CAS No. 202264-66-2) was not publicly available at the time of this writing. The following guide has been compiled using information from available data sheets for this compound, supplemented with data from structurally similar nitroaromatic compounds, and general toxicological principles for this chemical class. All data presented for analogous compounds should be considered as indicative and not a direct substitute for a complete SDS of the specified substance.
Executive Summary
This technical guide provides a detailed overview of the known and anticipated safety profile of this compound. Due to the limited availability of specific toxicological data for this compound, this document leverages information from closely related nitroaromatic compounds to provide a comprehensive assessment for researchers and professionals in drug development. The guide covers physicochemical properties, hazard classifications, and general experimental protocols relevant to the safety assessment of such compounds. Furthermore, it visualizes the metabolic pathways of nitroaromatic compounds and a standard workflow for acute toxicity testing.
Physicochemical Properties
The following table summarizes the available physicochemical properties for this compound and its structural analogs, Methyl 2-nitrobenzoate and Methyl 4-nitrobenzoate. This comparative data is essential for understanding the potential behavior and exposure routes of the target compound.
| Property | This compound | Methyl 2-nitrobenzoate | Methyl 4-nitrobenzoate |
| CAS Number | 202264-66-2 | 606-27-9 | 619-50-1 |
| Molecular Formula | C₁₀H₁₁NO₄ | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 209.20 g/mol | 181.15 g/mol | 181.15 g/mol |
| Appearance | Solid | Amber Liquid | - |
| Melting Point | Not available | -13 °C | 94-96 °C |
| Boiling Point | Not available | 104-106 °C @ 0.1 hPa | Not available |
| Purity | 95% | Not available | >= 90 - <= 100% |
Hazard Identification and Classification
Based on the available Safety Data Sheet from Combi-Blocks for this compound, the GHS classification indicates potential hazards.[1] The hazard statements for a closely related compound, Methyl 2-methyl-5-nitrobenzoate, suggest it is harmful if swallowed (Acute Toxicity, Oral, Category 4). It is crucial to handle this compound with appropriate caution, assuming it may present similar hazards.
General Hazards Associated with Nitroaromatic Compounds:
-
Toxicity: Many nitroaromatic compounds are known to be toxic. The toxicity is often related to the number and position of the nitro groups on the aromatic ring.
-
Metabolic Activation: The nitro group can be metabolically reduced in vivo to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized protocols are employed for determining the safety of new chemical entities. The following are detailed methodologies for key acute toxicity studies, based on established guidelines.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity is typically determined using a limit test or a full LD50 study in rodents (e.g., rats or mice).
-
Limit Test:
-
A single high dose (e.g., 2000 or 5000 mg/kg body weight) of the test substance is administered orally by gavage to a small group of animals (typically 3-5).
-
The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
If no mortality is observed, the LD50 is considered to be greater than the tested dose, and further testing at higher doses may not be necessary.
-
-
Full LD50 Study (e.g., Up-and-Down Procedure):
-
A single animal is dosed with a starting dose level.
-
The animal is observed for a defined period (e.g., 48 hours).
-
If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased.
-
This sequential dosing continues until a specified number of reversals in the outcome (survival/death) are observed.
-
The LD50 is then calculated using the maximum likelihood method.
-
Acute Dermal Toxicity
This test assesses the toxicity of a substance upon dermal application.
-
The test substance is applied uniformly to a shaved area of the skin (typically on the back) of a group of animals (e.g., rats or rabbits).
-
The application site is covered with a porous gauze dressing and a non-irritating tape.
-
The animals are observed for 14 days for signs of toxicity and skin reactions at the application site.
-
The LD50 is determined based on mortality at different dose levels.
Acute Inhalation Toxicity
This study evaluates the toxicity of a substance when inhaled.
-
Animals are placed in an inhalation chamber and exposed to the test substance as a vapor, aerosol, or dust at a specific concentration for a defined period (typically 4 hours).
-
Control animals are exposed to filtered air under the same conditions.
-
The animals are observed for 14 days for signs of toxicity.
-
The LC50 (median lethal concentration) is determined based on mortality at different exposure concentrations.
Signaling Pathways and Experimental Workflows
Metabolic Activation of Nitroaromatic Compounds
The toxicity of many nitroaromatic compounds is linked to their metabolic activation. The following diagram illustrates the general pathways involved.
Caption: Metabolic activation pathway of nitroaromatic compounds.
General Experimental Workflow for Acute Toxicity Assessment
The following diagram outlines a logical workflow for the acute toxicity assessment of a chemical substance.
Caption: Experimental workflow for acute toxicity assessment.
Conclusion
While a complete safety profile for this compound is not yet publicly available, the information gathered from its structural analogs and the broader class of nitroaromatic compounds provides a solid foundation for its safe handling and use in a research and development setting. It is imperative that this compound be handled with the precautions appropriate for a potentially hazardous substance, including the use of personal protective equipment and adherence to standard laboratory safety protocols. Further toxicological studies are necessary to fully characterize its safety profile. Researchers are strongly encouraged to obtain the full Safety Data Sheet from the supplier before use.
References
An In-Depth Technical Guide to the Handling and Storage of Crystalline Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety, handling, and storage considerations for crystalline nitroaromatic compounds. These energetic materials, while invaluable in various research and development applications, possess inherent hazards that necessitate stringent safety protocols and a thorough understanding of their chemical and physical properties. This document outlines best practices for laboratory handling, appropriate storage conditions, and methods for assessing their thermal stability and impact sensitivity.
Introduction to Crystalline Nitroaromatic Compounds
Crystalline nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The electron-withdrawing nature of the nitro group, combined with the stable aromatic structure, imparts these compounds with their energetic properties.[1] While many are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, some, like 2,4,6-trinitrotoluene (TNT), are well-known explosives.[2] Their crystalline form can influence their stability and sensitivity, making proper handling and storage paramount to ensure laboratory safety. Improper management of these compounds, such as allowing picric acid to dry out, can lead to the formation of highly shock-sensitive crystals, posing a significant explosion hazard.[3][4][5][6]
Safety Data and Physical Hazards
A critical aspect of safely handling crystalline nitroaromatic compounds is understanding their key hazard indicators: thermal stability and impact sensitivity. This data allows for a comprehensive risk assessment and the implementation of appropriate control measures.
Thermal Stability
Thermal stability refers to a substance's resistance to decomposition as a function of temperature. For nitroaromatic compounds, decomposition can be rapid and highly exothermic, potentially leading to a runaway reaction and explosion. Differential Scanning Calorimetry (DSC) is a primary technique used to determine the decomposition temperature of these materials.
Table 1: Decomposition Temperatures of Selected Crystalline Nitroaromatic Compounds
| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) |
| 2-Nitrotoluene (2-NT) | ~310 | ~441 |
| 3-Nitrotoluene (3-NT) | ~302 | ~434 |
| 1,3-Dinitrobenzene | - | ~385 |
| 2,4,6-Trinitrotoluene (TNT) | ~280 | ~300 |
| Picric Acid | - | ~300-330 |
Note: Decomposition temperatures can be influenced by factors such as heating rate, sample purity, and confinement. The data presented is a summary from various sources for comparative purposes.[7][8]
Impact Sensitivity
Impact sensitivity is a measure of a material's susceptibility to detonation or decomposition upon impact. The BAM Fallhammer test is a standard method used to determine the impact sensitivity, expressed as the height (h₅₀) from which a standard weight must be dropped to cause a reaction in 50% of trials. A lower h₅₀ value indicates greater sensitivity.
Table 2: BAM Impact Sensitivity (h₅₀) of Selected Crystalline Nitroaromatic Compounds
| Compound | BAM Impact Sensitivity (h₅₀) (cm) |
| 1,3,5-Trinitrobenzene (TNB) | 75 |
| 2,4,6-Trinitrotoluene (TNT) | 95 |
| 2,4-Dinitrotoluene (2,4-DNT) | >100 |
| 1,3-Dinitrobenzene | >100 |
| Picric Acid | 75 |
Note: h₅₀ values can be affected by crystal morphology, purity, and sample preparation. The data provided is for comparative purposes.[9][10][11][12][13]
Safe Handling Procedures
Adherence to strict handling protocols is essential to mitigate the risks associated with crystalline nitroaromatic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling these materials. The specific level of PPE may vary based on the compound and the scale of the operation, but should generally include:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to consult glove compatibility charts for the specific compound being handled.
-
Body Protection: A flame-resistant lab coat.
-
Footwear: Closed-toe shoes.
Engineering Controls
-
Fume Hood: All manipulations of crystalline nitroaromatic compounds should be performed within a certified chemical fume hood to minimize inhalation exposure and contain any potential incidents.
-
Blast Shield: For operations with a higher risk of explosion, the use of a blast shield is strongly recommended.
-
Ventilation: Ensure adequate ventilation in storage and handling areas.
General Handling Practices
-
Minimize Quantities: Work with the smallest practical quantities of material.
-
Avoid Friction and Impact: Do not grind, scrape, or subject the materials to friction or impact. Use non-sparking tools (e.g., plastic or ceramic spatulas).
-
Avoid Heat and Ignition Sources: Keep compounds away from open flames, hot plates, and other potential ignition sources.
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge.
-
Cleanliness: Maintain a clean and organized work area. Promptly clean up any spills according to established procedures.
-
Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and date of receipt/opening.
Storage Requirements
Proper storage is critical for maintaining the stability of crystalline nitroaromatic compounds and preventing accidents.
General Storage Guidelines
-
Dedicated Storage: Store energetic materials in a dedicated, well-ventilated, and temperature-controlled area.
-
Secondary Containment: Use secondary containment (e.g., trays or bins) to contain spills and prevent contact with incompatible materials.
-
Original Containers: Whenever possible, store compounds in their original, tightly sealed containers.
-
Inventory Management: Maintain a detailed inventory to track the age and quantity of all energetic materials. Chemical manufacturing companies often recommend disposing of picric acid two years after opening a bottle.[6]
-
Regular Inspections: Regularly inspect storage areas and containers for signs of degradation, crystallization, or container damage. For wetted compounds like picric acid, visually check the hydration level every two months and add distilled water as necessary.[5]
Incompatibility
Crystalline nitroaromatic compounds are incompatible with a wide range of substances. Contact with these materials can lead to decomposition, fire, or explosion.
Table 3: Incompatibility of Crystalline Nitroaromatic Compounds
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Perchlorates, Nitrates, Chromic Acid | Fire, Explosion |
| Strong Reducing Agents | Hydrides, Active Metals | Fire, Explosion |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Decomposition, Explosion (especially with polynitro aromatics) |
| Metals and Metal Salts | Copper, Lead, Zinc, Iron | Formation of shock-sensitive picrate salts |
| Ammonia, Concrete, Plaster | Formation of explosive salts with picric acid[4] |
This table provides general guidance. Always consult the Safety Data Sheet (SDS) for specific incompatibility information.[14][15]
Storage Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. concordia.ca [concordia.ca]
- 4. uthsc.edu [uthsc.edu]
- 5. cmu.edu [cmu.edu]
- 6. Picric acid and picrate salts [tc.canada.ca]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. wisconsin.edu [wisconsin.edu]
- 12. researchgate.net [researchgate.net]
- 13. Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. infinitalab.com [infinitalab.com]
- 15. calpaclab.com [calpaclab.com]
A Technical Guide to the Biological Activities of Substituted Nitrobenzoates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Substituted nitrobenzoates are a class of organic compounds characterized by a benzene ring substituted with both a nitro group and a carboxylate group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule, making these compounds versatile scaffolds in medicinal chemistry.[1] Recent research has highlighted their potential across a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This document provides an in-depth technical overview of the current state of research into the biological activities of substituted nitrobenzoates, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Antimicrobial Activity
Substituted nitrobenzoates have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanism often involves the bioreduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage DNA and other critical biomolecules.[1][2]
Antibacterial Activity
Notable antibacterial activity has been reported against both Gram-negative and Gram-positive bacteria.
-
Against Pseudomonas aeruginosa : Certain novel nitro-substituted benzothiazole derivatives have shown potent activity against P. aeruginosa, a challenging nosocomial pathogen.[3][4] Compounds designated N-01, K-06, and K-08 were particularly effective at concentrations of 50µg/ml and 100µg/ml.[3][4]
-
Against Mycobacterium tuberculosis : A library of 64 nitrobenzoate esters and thioesters was studied for activity against M. tuberculosis.[5] The results indicated that compounds with an aromatic nitro substitution were the most active, with the 3,5-dinitrobenzoate esters demonstrating the highest potency.[5][6] This antitubercular activity was found to be independent of the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group.[5][6] Interestingly, despite the common association of nitro compounds with toxicity, no significant cytotoxicity against human monocytic THP-1 cells was observed for the most active compounds.[5]
Table 1: Summary of Antibacterial Activity of Selected Nitrobenzoates
| Compound/Derivative Class | Target Organism | Activity Measurement | Result | Reference |
| N-01, K-06, K-08 | Pseudomonas aeruginosa | Zone of Inhibition | Potent Activity | [3][4] |
| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | MIC/MBC | Most active series in library | [5][6] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (inc. MRSA) | MIC | ≥ 0.49 μmol/L | [7] |
| 4-Nitrobenzoates (general) | Salmonella sp., Staphylococcus aureus | MIC (as disinfectant) | 5 × 10⁻⁴ M | [7] |
Antifungal Activity
Derivatives of 3-methyl-4-nitrobenzoate have been evaluated for their efficacy against several Candida species, which are significant opportunistic fungal pathogens.[8]
-
Against Candida guilliermondii : Among eleven tested analogs, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed the most significant antifungal activity against C. guilliermondii, with MIC values of 39 µM and 31 µM, respectively.[8] In silico modeling suggested that the most bioactive compound interacts with the thymidylate kinase (TPMK) protein, a potential molecular target for antifungal agents.[8]
Table 2: Summary of Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives
| Compound | Target Organism | Activity Measurement | Result | Reference |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | MIC | 39 µM | [8] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | MIC | 31 µM | [8] |
Experimental Protocols
Protocol 1: Antibacterial Susceptibility Testing (Cup-Plate/Agar Diffusion Method) [4]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., P. aeruginosa).
-
Plating: Uniformly swab the entire surface of the MHA plates with the bacterial inoculum.
-
Well Creation: Aseptically bore wells (e.g., 6 mm diameter) into the agar using a sterile cork borer.
-
Compound Application: Prepare stock solutions of the test compounds (e.g., substituted nitrobenzoates) and a standard antibiotic (e.g., procaine penicillin) in a suitable solvent like DMF or DMSO.[3][4]
-
Loading: Carefully pipette a defined volume (e.g., 50-100 µL) of each test compound solution and the standard into separate wells. A solvent control well should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.
Visualized Workflow
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate, a valuable intermediate in the preparation of various pharmacologically active compounds and other fine chemicals. The protocols detailed below are based on well-established chemical transformations and are intended to guide researchers in the successful synthesis and characterization of this compound.
Introduction
This compound is an aromatic nitro compound and a benzoate ester. Its structural features, including the electron-withdrawing nitro group and the reactive ester functionality, make it a versatile building block in organic synthesis. The synthesis of this compound typically involves a two-step process: the nitration of 2,4-dimethylbenzoic acid followed by the esterification of the resulting 2,4-dimethyl-5-nitrobenzoic acid.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 124-126 | 267 (at 727 mmHg) |
| 2,4-Dimethyl-5-nitrobenzoic Acid | C₉H₉NO₄ | 195.17 | Not Reported | Not Reported |
| This compound | C₁₀H₁₁NO₄ | 209.20 | Not Reported | Not Reported |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process. The first step is the nitration of 2,4-dimethylbenzoic acid to yield 2,4-dimethyl-5-nitrobenzoic acid. The second step is the Fischer esterification of the nitro-substituted benzoic acid to afford the final product.
Step 1: Synthesis of 2,4-Dimethyl-5-nitrobenzoic Acid
This procedure outlines the nitration of 2,4-dimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
2,4-Dimethylbenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5.0 g of 2,4-dimethylbenzoic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.
-
A precipitate of 2,4-dimethyl-5-nitrobenzoic acid will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a desiccator under vacuum.
Step 2: Synthesis of this compound
This protocol describes the Fischer esterification of 2,4-dimethyl-5-nitrobenzoic acid with methanol, using sulfuric acid as a catalyst.
Materials:
-
2,4-Dimethyl-5-nitrobenzoic Acid (from Step 1)
-
Methanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers
Procedure:
-
To a round-bottom flask, add 4.0 g of 2,4-dimethyl-5-nitrobenzoic acid and 40 mL of methanol.
-
With gentle stirring, slowly add 1 mL of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 2 x 30 mL of deionized water, 2 x 30 mL of saturated sodium bicarbonate solution, and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Characterization Data
The following tables summarize the expected spectroscopic data for the starting material and the final product.
Table 1: Spectroscopic Data for 2,4-Dimethylbenzoic Acid
| Technique | Data |
| ¹H NMR | δ (ppm): 11.0-12.0 (s, 1H, COOH), 7.8-8.0 (d, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 2.5-2.7 (s, 3H, Ar-CH₃), 2.2-2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm): ~173 (C=O), ~141 (Ar-C), ~137 (Ar-C), ~132 (Ar-C), ~131 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~22 (Ar-CH₃), ~20 (Ar-CH₃) |
| IR (cm⁻¹) | ~2900-3100 (O-H stretch, carboxylic acid), ~1680-1700 (C=O stretch, carboxylic acid), ~1600, 1450 (C=C stretch, aromatic) |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.3 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm): ~166 (C=O), ~148 (Ar-C-NO₂), ~143 (Ar-C), ~135 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~53 (OCH₃), ~21 (Ar-CH₃), ~17 (Ar-CH₃) |
| IR (cm⁻¹) | ~1720-1730 (C=O stretch, ester), ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1600, 1450 (C=C stretch, aromatic) |
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Safety Precautions
-
This synthesis involves the use of concentrated strong acids (sulfuric and nitric acid) which are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.
Application Notes and Protocols: Nitration of 2,4-Dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted benzoic acids and their esters is a fundamental electrophilic aromatic substitution reaction utilized in the synthesis of various pharmaceutical intermediates and fine chemicals. The introduction of a nitro group onto the aromatic ring can serve as a key step in the construction of more complex molecules, often acting as a precursor to an amino group or influencing the electronic properties of the molecule.
This document provides a detailed protocol for the nitration of methyl 2,4-dimethylbenzoate. Due to the directing effects of the substituents on the aromatic ring, the nitration is predicted to be regioselective. The two methyl groups at positions 2 and 4 are activating and ortho, para-directing, while the methyl ester at position 1 is deactivating and meta-directing. The confluence of these electronic effects strongly favors the introduction of the nitro group at the 5-position, yielding methyl 2,4-dimethyl-5-nitrobenzoate.
Reaction Scheme
Methyl 2,4-dimethylbenzoate yields this compound
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the nitration of methyl 2,4-dimethylbenzoate.
| Parameter | Value | Notes |
| Reactants | ||
| Methyl 2,4-dimethylbenzoate | 1.0 eq | Starting material. |
| Concentrated Nitric Acid (70%) | 1.5 eq | Nitrating agent. |
| Concentrated Sulfuric Acid | ~3-5 volumes relative to nitric acid | Catalyst and solvent. |
| Product | ||
| This compound | Expected as major product | The regioselectivity is governed by the directing effects of the existing substituents. |
| Reaction Conditions | ||
| Temperature | 0-5 °C | Crucial for minimizing side product formation, such as dinitration or oxidation. |
| Reaction Time | 15-30 minutes | Monitoring by TLC is recommended to determine the point of completion. |
| Work-up & Purification | ||
| Quenching | Pouring onto crushed ice | Precipitates the crude product. |
| Purification Method | Recrystallization from methanol or ethanol | Effective for removing impurities. |
| Expected Yield | 60-80% | Based on typical yields for similar nitration reactions. Actual yield may vary. |
Experimental Protocol
This protocol is adapted from established procedures for the nitration of methyl benzoate and is expected to be effective for the nitration of methyl 2,4-dimethylbenzoate.[1][2][3]
Materials:
-
Methyl 2,4-dimethylbenzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Distilled water
-
Methanol or ethanol (for recrystallization)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or Pasteur pipette
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube or small flask, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly add the required amount of concentrated nitric acid to the cold sulfuric acid with gentle swirling. Caution: This is a highly exothermic process. Prepare the nitrating mixture in an ice bath and add the nitric acid dropwise.
-
-
Reaction Setup:
-
In a separate flask, dissolve methyl 2,4-dimethylbenzoate in a minimal amount of concentrated sulfuric acid.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 2,4-dimethylbenzoate over a period of 15-20 minutes.
-
Maintain the reaction temperature between 0-5 °C throughout the addition. Note: Careful temperature control is critical to prevent the formation of byproducts.[4]
-
-
Reaction Completion and Quenching:
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.
-
Carefully pour the reaction mixture onto a beaker containing a generous amount of crushed ice with stirring. A solid precipitate of the crude product should form.[3]
-
-
Isolation of the Crude Product:
-
Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with several portions of cold distilled water to remove any residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the nitration of methyl 2,4-dimethylbenzoate.
Reaction Mechanism Pathway
Caption: Simplified mechanism of electrophilic aromatic nitration.
References
Application Notes and Protocols for the Esterification of 2,4-dimethyl-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 2,4-dimethyl-5-nitrobenzoic acid is a crucial transformation in synthetic organic chemistry, providing a versatile intermediate for the development of novel pharmaceuticals and other fine chemicals. The presence of two methyl groups ortho and para to the carboxylic acid, combined with the electron-withdrawing nitro group, presents unique challenges and opportunities in the selection of an appropriate esterification strategy. This document provides an overview of common esterification methods, detailed experimental protocols, and comparative data to guide researchers in selecting the optimal conditions for their specific needs.
Overview of Esterification Methods
Three primary methods are commonly employed for the esterification of carboxylic acids: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. The choice of method depends on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3][4] It is often the most cost-effective method for large-scale synthesis. To drive the reaction towards the ester product, a large excess of the alcohol is typically used, and/or water is removed as it is formed.[3] Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[2][5]
-
Steglich Esterification: This method is well-suited for substrates that are sensitive to the harsh conditions of Fischer esterification.[6][7] It employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction at room temperature.[6][8] A key advantage is its mild reaction conditions.[6]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of a carboxylic acid with an alcohol under neutral conditions using a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11] The Mitsunobu reaction is particularly useful for sterically hindered substrates and for inverting the stereochemistry of a chiral alcohol.[12][13]
Experimental Protocols
The following protocols are representative methods for the synthesis of esters of 2,4-dimethyl-5-nitrobenzoic acid. Researchers should optimize these conditions based on the specific alcohol and available laboratory equipment.
Protocol 1: Fischer-Speier Esterification of 2,4-dimethyl-5-nitrobenzoic acid with Ethanol
This protocol describes the synthesis of ethyl 2,4-dimethyl-5-nitrobenzoate using a traditional acid-catalyzed method.
Materials:
-
2,4-dimethyl-5-nitrobenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dimethyl-5-nitrobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 20-50 eq), which also serves as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Steglich Esterification of 2,4-dimethyl-5-nitrobenzoic acid with Isopropanol
This protocol is suitable for the synthesis of isopropyl 2,4-dimethyl-5-nitrobenzoate under mild conditions.
Materials:
-
2,4-dimethyl-5-nitrobenzoic acid
-
Isopropanol (i-PrOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethyl-5-nitrobenzoic acid (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrates and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction of 2,4-dimethyl-5-nitrobenzoic acid with Benzyl Alcohol
This protocol details the synthesis of benzyl 2,4-dimethyl-5-nitrobenzoate under neutral conditions.
Materials:
-
2,4-dimethyl-5-nitrobenzoic acid
-
Benzyl Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dimethyl-5-nitrobenzoic acid (1.5 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Add benzyl alcohol (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture. The solution may turn a yellow or orange color.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of 2,4-dimethyl-5-nitrobenzoic acid with various alcohols based on the protocols described above and analogous reactions in the literature. Actual results may vary depending on the specific experimental setup and purity of reagents.
| Ester Product | Method | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Ethyl 2,4-dimethyl-5-nitrobenzoate | Fischer-Speier | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | 75-85 |
| Isopropyl 2,4-dimethyl-5-nitrobenzoate | Steglich | Isopropanol | DCC, DMAP (cat.) | DCM | 0 to RT | 12-24 | 80-90 |
| Benzyl 2,4-dimethyl-5-nitrobenzoate | Mitsunobu | Benzyl Alcohol | PPh₃, DIAD | THF | 0 to RT | 4-12 | 70-85 |
Note: Yields are estimates based on general principles of esterification for similar substrates and may require optimization for specific cases.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the three main esterification methods discussed.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for the Mitsunobu Reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
Green Synthesis of Nitroaromatic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitroaromatic compounds, pivotal intermediates in the pharmaceutical, agrochemical, and material science industries, has traditionally relied on methods fraught with environmental and safety concerns. Conventional nitration, often employing a hazardous mixture of concentrated nitric and sulfuric acids, generates significant acid waste and can lead to poor regioselectivity and over-nitration. In alignment with the principles of green chemistry, a paradigm shift towards cleaner, safer, and more efficient synthetic routes is imperative.
This document provides detailed application notes and experimental protocols for various green synthesis methods for nitroaromatic compounds. These methods, including biocatalysis, microwave-assisted synthesis, solid-acid catalysis, mechanochemistry, and photocatalysis, offer significant advantages in terms of reduced environmental impact, enhanced safety, and often improved selectivity.
Biocatalytic Nitration of Phenolic Compounds
Biocatalysis offers a highly selective and environmentally benign approach to aromatic nitration, operating under mild reaction conditions. Enzymes, such as peroxidases, can catalyze the nitration of phenolic compounds with high efficiency and regioselectivity.
Application Notes:
Horseradish peroxidase (HRP) is a well-studied enzyme for the nitration of phenols and their derivatives. The reaction typically utilizes a nitrite salt as the nitro source and hydrogen peroxide as an oxidant. The enzymatic process often favors nitration at the ortho and para positions of the phenolic hydroxyl group. This method is particularly advantageous for the synthesis of temperature-sensitive or complex nitroaromatic compounds where traditional methods may lead to degradation or unwanted side reactions.
Experimental Protocol: HRP-Catalyzed Nitration of Phenol
Materials:
-
Phenol
-
Horseradish Peroxidase (HRP)
-
Sodium Nitrite (NaNO₂)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Prepare a phosphate buffer solution (50 mM, pH 7.0).
-
In a 100 mL round-bottom flask, dissolve phenol (e.g., 1 mmol) in the phosphate buffer (50 mL).
-
Add sodium nitrite (e.g., 1.2 mmol) to the solution and stir until fully dissolved.
-
Add Horseradish Peroxidase (e.g., 10 mg) to the reaction mixture.
-
Slowly add hydrogen peroxide (e.g., 1.5 mmol of a 30% solution) dropwise to the mixture over a period of 30 minutes with continuous stirring at room temperature. The slow addition is crucial to prevent enzyme deactivation.[1][2]
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to separate the ortho- and para-nitrophenol isomers.
Signaling Pathway:
Caption: Proposed mechanism for HRP-catalyzed nitration of phenol.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods.
Application Notes:
Microwave-assisted nitration can be performed using various nitrating agents, including metal nitrates in the presence of an acid catalyst. This method avoids the use of concentrated sulfuric acid, reducing the generation of hazardous waste. The reaction conditions can be precisely controlled, leading to improved selectivity.
Experimental Protocol: Microwave-Assisted Nitration of 4-Hydroxyacetophenone
Materials:
-
4-Hydroxyacetophenone
-
Calcium Nitrate (Ca(NO₃)₂)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Microwave reactor with pressure monitoring
Procedure:
-
In a 10 mL microwave pressure tube, add 4-hydroxyacetophenone (0.50 g, 3.68 mmol), calcium nitrate (1.25 g, 7.62 mmol), and glacial acetic acid (2.5 mL).[3]
-
Seal the tube with a Teflon pressure cap.
-
Place the tube in the microwave reactor.
-
Irradiate the mixture for 1 minute at a constant power (e.g., 20-30 W), ensuring the temperature does not exceed a safe limit (e.g., 120°C).[3]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any solid residues.
-
Recrystallize the crude product from a minimal amount of hot ethyl acetate to obtain pure 4-hydroxy-3-nitroacetophenone.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, FTIR, NMR).
Experimental Workflow:
Caption: Workflow for microwave-assisted nitration.
Solid-Acid Catalyzed Nitration
The use of solid acid catalysts provides a greener alternative to traditional liquid acids, offering advantages such as ease of separation, reusability, and reduced corrosion.
Application Notes:
Various solid acids, including zeolites, sulfated zirconia, and functionalized resins, can be employed for aromatic nitration. These catalysts facilitate the generation of the nitronium ion from a nitrating agent (e.g., nitric acid) under milder conditions. The shape-selective properties of some solid acids, like zeolites, can lead to enhanced regioselectivity.
Experimental Protocol: Nitration of Toluene using a Nb₂O₅/SiO₂ Catalyst
Materials:
-
Toluene
-
Nitric Acid (70%)
-
Nb₂O₅/SiO₂ catalyst (15 wt% Nb₂O₅)
-
Three-neck flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation (Sol-Gel Method): A series of Nb₂O₅/SiO₂ catalysts can be prepared with varying Nb₂O₅ loadings (5–25 wt%) using a sol-gel technique.[4]
-
In a 100 mL three-neck flask, place the 15% Nb₂O₅/SiO₂ catalyst (e.g., 1 g) and 70% nitric acid (e.g., 10 mL).
-
Cool the flask in an ice bath.
-
Add toluene (e.g., 5 mL) dropwise to the stirred mixture over 15 minutes.
-
After the addition is complete, maintain the reaction at a specific temperature (e.g., 55°C) for 2.5 hours with continuous stirring.[4]
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Extract the organic phase with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the mononitrotoluene products.
-
Analyze the product mixture (ortho-, meta-, and para-nitrotoluene) by gas chromatography (GC) to determine the conversion and selectivity. Under optimal conditions, a toluene conversion of 86% with 100% selectivity to mono-nitrotoluene can be achieved.[4]
Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis, minimizing waste and energy consumption.
Application Notes:
Ball milling is a common technique in mechanochemistry. For the nitration of aromatic compounds, solid reactants (aromatic substrate, a solid nitrate salt, and a catalyst) are milled together. This method avoids the use of bulk solvents and harsh acids.
Experimental Protocol: Mechanochemical Nitration of Toluene
Materials:
-
Toluene
-
Sodium Nitrate (NaNO₃)
-
Molybdenum Trioxide (MoO₃) as a catalyst
-
Ball mill with stainless steel vials and balls
-
Ethyl acetate
Procedure:
-
Place toluene (e.g., 1 mmol), sodium nitrate (e.g., 1.2 mmol), and molybdenum trioxide (e.g., 0.1 mmol) in a stainless steel milling vial containing stainless steel balls.
-
Mill the mixture at a specific frequency (e.g., 25 Hz) for a designated time (e.g., 1-3 hours).
-
After milling, allow the vial to cool.
-
Extract the reaction products from the solid mixture with ethyl acetate.
-
Filter the extract to remove the catalyst and any unreacted solid reagents.
-
Analyze the filtrate by GC to determine the yield and selectivity of mononitrotoluene isomers.
Photocatalytic Nitration
Photocatalysis utilizes light energy to drive chemical reactions in the presence of a photocatalyst. This green approach can proceed under ambient temperature and pressure.
Application Notes:
Semiconductor photocatalysts like titanium dioxide (TiO₂) are commonly used. The process often involves the in-situ generation of nitrating species, such as nitrogen dioxide radicals (•NO₂), from precursors like nitrate or nitrite ions upon UV irradiation. This method is still under development but shows promise for a highly controlled and environmentally friendly nitration process.
Experimental Protocol: Photocatalytic Nitration of Phenol in Aqueous Solution
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Titanium Dioxide (TiO₂, e.g., P25)
-
Deionized water
-
UV lamp (e.g., 365 nm)
-
Photoreactor with a quartz window and magnetic stirring
-
Air or oxygen supply
Procedure:
-
Prepare an aqueous suspension of TiO₂ (e.g., 1 g/L) in deionized water.
-
Add phenol (e.g., 1 mM) and sodium nitrite (e.g., 10 mM) to the suspension.
-
Adjust the pH of the solution to a desired value (e.g., pH 5) using a suitable acid or base.
-
Transfer the suspension to the photoreactor.
-
Saturate the solution with air or oxygen by bubbling for at least 30 minutes.
-
Irradiate the mixture with a UV lamp under continuous stirring.
-
Take aliquots of the reaction mixture at specific time intervals and filter them to remove the photocatalyst.
-
Analyze the concentration of nitrophenol isomers in the filtrate using high-performance liquid chromatography (HPLC). A tentative mechanism involves the formation of •NO₂ radicals.[1]
Reaction Pathway:
Caption: Simplified pathway for photocatalytic nitration of phenol.
Quantitative Data Summary
The following tables summarize quantitative data for the green synthesis of various nitroaromatic compounds using the described methods.
Table 1: Biocatalytic Nitration of Phenols
| Substrate | Enzyme | Nitrating Agent | Oxidant | Product(s) | Yield (%) | Reference |
| Phenol | HRP | NaNO₂ | H₂O₂ | 2-Nitrophenol & 4-Nitrophenol | 12 & 14 | [2] |
| m-Cresol | HRP | NaNO₂ | H₂O₂ | Nitro-m-cresols | N/A | [5] |
| 17β-Estradiol | HRP | NaNO₂ | H₂O₂ | 2-Nitroestradiol, 4-Nitroestradiol | N/A | [5] |
Table 2: Microwave-Assisted Nitration
| Substrate | Nitrating Agent | Catalyst/Solvent | Power (W) | Time (min) | Product | Yield (%) | Reference |
| 4-Hydroxyacetophenone | Ca(NO₃)₂ | Acetic Acid | 20-30 | 1 | 4-Hydroxy-3-nitroacetophenone | ~90 | [3] |
| Phenol | Dilute HNO₃ | Water | N/A | <5 | 4-Hydroxy-3-nitrobenzaldehyde | 70 | [6] |
| Benzene | HNO₃ (65%) | Sulfated Natural Zeolite | 800 | 150 | Nitrobenzene | 33.6 | [7] |
Table 3: Solid-Acid Catalyzed Nitration of Toluene
| Catalyst | Nitrating Agent | Temperature (°C) | Time (h) | Toluene Conversion (%) | Mono-nitrotoluene Selectivity (%) | Reference |
| 15% Nb₂O₅/SiO₂ | HNO₃ (70%) | 55 | 2.5 | 86 | 100 | [4] |
| H-beta Zeolite | Dilute HNO₃ | 200 | N/A | N/A | N/A | [2] |
| SO₃H-Polystyrene | HNO₃ | N/A | N/A | High | High | [8] |
Table 4: Mechanochemical Nitration of Toluene
| Nitrating Agent | Catalyst | Milling Time (h) | Product(s) | Yield (%) | Reference |
| NaNO₃ | MoO₃ | 1-3 | Mononitrotoluenes | N/A | [9] |
Table 5: Photocatalytic Nitration of Phenol
| Photocatalyst | Nitrating Source | Light Source | pH | Product(s) | Rate Constant (k) | Reference |
| TiO₂ | NaNO₂ | UV | 5.0 | 2-Nitrophenol & 4-Nitrophenol | 5.65 x 10⁻⁴ s⁻¹ | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Photocatalytic degradation of nitrotoluene in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 2,4-dimethyl-5-nitrobenzoate as a Versatile Synthetic Intermediate
Introduction
Methyl 2,4-dimethyl-5-nitrobenzoate is a valuable aromatic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of three key functional groups: a methyl ester, two methyl groups on the aromatic ring, and a nitro group. These groups offer multiple reaction sites for elaboration into more complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a versatile handle for various chemical transformations. This document outlines key applications and detailed protocols for the use of this compound as a synthetic intermediate.
Key Synthetic Transformations
The primary synthetic utility of this compound lies in the transformation of its nitro group. The reduction of the nitro group to an amine is a pivotal step, yielding Methyl 2,4-dimethyl-5-aminobenzoate, a crucial precursor for the synthesis of a wide range of bioactive molecules.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications. This reduction can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.
a) Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.
b) Metal-Mediated Reduction: Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or iron powder with an ammonium chloride solution provide effective alternatives, particularly when certain functional groups are sensitive to catalytic hydrogenation conditions.
Synthesis of Bioactive Molecules: A Case Study on a Tipifarnib Analogue
Methyl 2,4-dimethyl-5-aminobenzoate, derived from the title compound, can serve as a key starting material for the synthesis of complex pharmaceuticals. One such application is in the synthesis of analogues of Tipifarnib, a farnesyltransferase inhibitor that has been investigated for its anticancer properties. The synthesis involves a multi-step sequence starting with a Friedel-Crafts acylation to form a key benzophenone intermediate.
Experimental Protocols
Protocol 1: Reduction of this compound to Methyl 2,4-dimethyl-5-aminobenzoate using SnCl₂
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq.).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure Methyl 2,4-dimethyl-5-aminobenzoate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 2,4-dimethyl-5-aminobenzoate |
| Reducing Agent | Tin(II) chloride dihydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Typical Yield | 85-95% |
Protocol 2: Friedel-Crafts Acylation for the Synthesis of a Benzophenone Intermediate
This protocol outlines the synthesis of a key benzophenone intermediate from Methyl 2,4-dimethyl-5-aminobenzoate, a crucial step towards a Tipifarnib analogue.
Materials:
-
Methyl 2,4-dimethyl-5-aminobenzoate
-
4-Chlorobenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 eq.) in dichloromethane.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 eq.) in dichloromethane and transfer this solution to the addition funnel.
-
Slowly add the 4-chlorobenzoyl chloride solution to the aluminum chloride suspension dropwise over 15-20 minutes, while maintaining the temperature at 0 °C with an ice bath.
-
After the addition is complete, dissolve Methyl 2,4-dimethyl-5-aminobenzoate (0.9 eq.) in dichloromethane.
-
Slowly add the aniline solution to the reaction mixture and then allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired benzophenone.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 2,4-dimethyl-5-aminobenzoate |
| Acylating Agent | 4-Chlorobenzoyl chloride |
| Catalyst | Aluminum chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 60-75% |
Visualizations
Caption: Synthetic workflow from this compound to a Tipifarnib analogue.
Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of substituted nitrobenzoates is a fundamental and widely utilized transformation in organic synthesis. The resulting substituted aminobenzoates are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of therapeutic agents.[1][2][3] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of molecular properties, influencing the biological activity of the final drug molecule.[2] This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of substituted nitrobenzoates, focusing on common catalysts, reaction conditions, and the influence of substituents on the reaction outcome.
Application in Drug Development
Substituted aminobenzoic acids and their derivatives are prevalent scaffolds in medicinal chemistry.[4] For instance, para-aminobenzoic acid (PABA) is a well-known building block for various pharmaceuticals with applications including anticancer, antibacterial, and anti-inflammatory agents.[1][3] The amino and carboxyl groups offer versatile handles for chemical modification, enabling the generation of large libraries of compounds for drug discovery.[2][5] The catalytic hydrogenation of the corresponding nitro precursors is the most common and efficient method for their synthesis.
General Reaction Scheme
The catalytic hydrogenation of a substituted nitrobenzoate to the corresponding aminobenzoate proceeds via the reduction of the nitro group to an amino group in the presence of a catalyst and a hydrogen source.
Caption: General reaction for the catalytic hydrogenation of a substituted nitrobenzoate.
Data Presentation: Catalyst Performance in Nitroaromatic Hydrogenation
The choice of catalyst is critical for achieving high conversion and selectivity in the hydrogenation of substituted nitrobenzoates. Below is a summary of the performance of various catalytic systems.
| Catalyst | Support | Substrate | Hydrogen Source | Temp (°C) | Pressure | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | Carbon | Nitrobenzene | H₂ | 20-40 | 1 atm | 25-100 | - | [6] |
| Pt/P-ACC | Phosphorus-doped activated coconut shell carbon | Nitrobenzene | H₂ | - | - | High | High | [7] |
| Au NPs | γ-Al₂O₃ | Substituted Nitroaromatics | H₂ | - | - | 100 | 86-96 | [7][8] |
| Ag Clusters | θ-Al₂O₃ | Substituted Nitroaromatics | H₂ | - | - | High | High | [7] |
| Ru/CMK-3 | Ordered mesoporous carbon | Nitrobenzene derivatives | H₂ | - | - | Up to 100 | Excellent | [9] |
| FeS₂/NSC | N and S co-doped porous carbon | Functionalized nitroaromatics | H₂O (as H source) | - | - | Excellent | Excellent | [10] |
| Co single-atoms | N-doped carbon | Nitrobenzene | Water/ethanol | - | - | - | 99.1 | [11] |
| Au-iPAF-168 | Imidazolium-functionalized porous aromatic framework | 4-Nitrophenol | NaBH₄ | - | - | 99.9 | - | [12] |
| Hyd-1/C | Carbon black | Nitrobenzene derivatives | H₂ | Ambient | 1 atm | 78-96 (isolated yield) | High | [13] |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of a common substituted nitrobenzoate and its subsequent catalytic hydrogenation.
Protocol 1: Synthesis of Methyl 3-Nitrobenzoate
This protocol describes the nitration of methyl benzoate to yield methyl 3-nitrobenzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Ethanol
-
50 cm³ conical flask
-
Test tube
-
Glass dropping pipette
-
Beaker
-
Buchner funnel and filtration apparatus
Procedure: [14]
-
Weigh 2.0 g of methyl benzoate into a dry 50 cm³ conical flask.
-
Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate with constant swirling. Cool the mixture in an ice-water bath.
-
In a separate test tube, carefully add 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid. Cool this nitrating mixture in the ice-water bath.
-
Using a glass dropping pipette, add the cold nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes. Maintain the reaction temperature below 6 °C by keeping the flask in the ice bath and stirring continuously.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.
-
Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring throughout. A solid precipitate of methyl 3-nitrobenzoate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of ice-cold water.
-
Purify the crude product by recrystallization from a mixture of water and ethanol.
Protocol 2: Catalytic Hydrogenation of Methyl 3-Nitrobenzoate
This protocol outlines the reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Methyl 3-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Magnetic stirrer and stir bar
-
Filter paper or Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve methyl 3-nitrobenzoate (e.g., 1.0 g) in a suitable solvent such as methanol or ethanol (e.g., 20 mL).
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired level (e.g., 1-4 atm).[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude methyl 3-aminobenzoate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and hydrogenation of a substituted nitrobenzoate.
Caption: Workflow for the synthesis and catalytic hydrogenation of methyl 3-nitrobenzoate.
Influence of Substituents
The nature and position of substituents on the nitrobenzoate ring can significantly influence the rate and selectivity of the hydrogenation reaction.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the electron density on the nitro group, which can sometimes slow down the reduction. However, in some catalytic systems, these groups can enhance the reaction rate. For instance, with a Ru/CMK-3 catalyst, ortho-methoxy and ortho-methyl substituted nitrobenzenes showed higher conversions.[9]
-
Electron-withdrawing groups (e.g., -Cl, -CN) decrease the electron density on the nitro group, often facilitating its reduction. The position of the substituent also plays a role; for example, 3-chloro-nitrobenzene was found to be more active than its ortho and para isomers over a Ru/CMK-3 catalyst.[9]
-
Steric hindrance from bulky substituents near the nitro group can impede the approach of the substrate to the catalyst surface, thereby slowing down the reaction rate.
Conclusion
The catalytic hydrogenation of substituted nitrobenzoates is a robust and versatile method for the synthesis of key pharmaceutical intermediates. The choice of catalyst, solvent, and reaction conditions can be tailored to achieve high yields and selectivities for a wide range of substrates. A thorough understanding of the reaction mechanism and the influence of substituents is crucial for the successful application of this methodology in research and drug development.
References
- 1. novel-para-aminobenzoic-acid-analogs-and-their-potential-therapeutic-applications - Ask this paper | Bohrium [bohrium.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 11. Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold nanoparticles embedded into imidazolium-functionalized porous aromatic frameworks as heterogenous nanoreactors for the hydrogenation of nitroaromatics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Application in Pharmaceutical Intermediate Synthesis: Advanced Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates using modern techniques, including biocatalysis and continuous flow chemistry. The methodologies presented offer significant advantages in terms of stereoselectivity, safety, and process efficiency over traditional batch methods.
Application Note 1: Biocatalytic Synthesis of a Chiral Alcohol Intermediate for an HIV Protease Inhibitor
Introduction:
The development of potent and selective HIV protease inhibitors is a cornerstone of highly active antiretroviral therapy (HAART). A key structural motif in many of these inhibitors is a chiral hydroxyethylamine core. The stereochemistry of the hydroxyl and amino groups is critical for the drug's efficacy. This application note details the stereoselective reduction of a prochiral chloroketone to a chiral chlorohydrin, a crucial intermediate in the synthesis of several HIV protease inhibitors. The use of a microbial biocatalyst offers high diastereoselectivity and enantioselectivity, avoiding the need for chiral auxiliaries or expensive metal catalysts.
Data Presentation:
The enzymatic reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester to the corresponding (1S, 2R)-chlorohydrin was performed using the microorganism Streptomyces nodosus. The quantitative results of this biotransformation are summarized in the table below.
| Parameter | Value | Reference |
| Substrate | (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | [1] |
| Biocatalyst | Streptomyces nodosus SC 13149 | [1] |
| Product | (1S, 2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | [1] |
| Reaction Yield | 80% | [1] |
| Optical Purity (ee) | 99.8% | [1] |
| Diastereomeric Purity (de) | 99% | [1] |
Experimental Protocol:
Materials:
-
(1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester (substrate)
-
Streptomyces nodosus SC 13149 culture
-
Appropriate fermentation medium (e.g., nutrient broth)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (fermenter, shaker, separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Cultivation of Biocatalyst: Inoculate a sterile fermentation medium with a culture of Streptomyces nodosus SC 13149. Incubate the culture under appropriate conditions of temperature and agitation to allow for cell growth.
-
Biotransformation: Once the culture has reached a suitable growth phase, add the substrate, (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester, to the fermentation broth.
-
Reaction Monitoring: Continue the incubation and monitor the progress of the reaction by periodically taking samples and analyzing them using an appropriate technique (e.g., TLC or HPLC) to determine the consumption of the substrate and the formation of the product.
-
Product Extraction: After the reaction has reached completion (typically determined by the complete consumption of the substrate), terminate the fermentation. Separate the microbial cells from the broth by centrifugation or filtration. Extract the product from the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure (1S, 2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester.
-
Characterization: Confirm the structure and determine the purity (chemical, optical, and diastereomeric) of the final product using analytical techniques such as NMR, mass spectrometry, and chiral HPLC.[1]
Visualization:
Caption: Workflow for the biocatalytic reduction of a chloroketone intermediate.
Application Note 2: Multi-step Continuous Flow Synthesis of Olanzapine
Introduction:
Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. Its synthesis typically involves multiple steps with potentially hazardous intermediates and challenging reaction conditions. Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis. This application note describes a four-step continuous flow synthesis of Olanzapine, demonstrating the advantages of this technology, such as precise control over reaction parameters, enhanced safety when handling unstable intermediates, and the ability to telescope reactions, thereby reducing manual handling and processing time.[2]
Data Presentation:
The multi-step flow synthesis of Olanzapine from 1-iodo-2-nitrobenzene and 2-amino-3-cyano-5-methyl-thiophene is summarized in the table below. The process utilizes inductive heating in several steps to achieve rapid and efficient transformations.[2]
| Step | Reaction Type | Key Reagents & Catalysts | Conditions | Yield | Reference |
| A | Buchwald-Hartwig Coupling | 1-iodo-2-nitrobenzene, 2-amino-3-cyano-5-methyl-thiophene, [Pd2(dba)3], Xantphos, Bu4NOAc | Steel-beads-charged reactor, Inductive Heating | - | [2] |
| B | Nitro Group Reduction | Intermediate from Step A, Et3SiH, Pd/C | - | - | [2] |
| C | Cyclization | Intermediate from Step B, HCl in MeOH | Steel-capillary reactor, 140 °C, Inductive Heating | 88% (for steps A-C) | [2] |
| D | Final Condensation | Intermediate from Step C, N-methylpiperazine, MAGSILICA/silica-supported titanium Lewis acid | 85 °C, Inductive Heating | - | [2] |
Experimental Protocol:
Materials and Equipment:
-
1-iodo-2-nitrobenzene
-
2-amino-3-cyano-5-methyl-thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3])
-
Xantphos
-
Tetrabutylammonium acetate (Bu4NOAc)
-
Triethylsilane (Et3SiH)
-
Palladium on carbon (Pd/C)
-
Hydrochloric acid in methanol
-
N-methylpiperazine
-
MAGSILICA/silica-supported titanium Lewis acid
-
Ethyl acetate (EtOAc)
-
Continuous flow reactor system equipped with:
-
Syringe pumps
-
Packed-bed reactors (steel beads, Pd/C, supported titanium catalyst)
-
Steel capillary reactor
-
Inductive heating coils
-
Back-pressure regulator
-
In-line extraction and purification cartridges (silica)
-
Procedure:
-
Step A: Buchwald-Hartwig Coupling:
-
Prepare a solution of 1-iodo-2-nitrobenzene, 2-amino-3-cyano-5-methyl-thiophene, [Pd2(dba)3], Xantphos, and Bu4NOAc in a suitable solvent (e.g., EtOAc).
-
Pump the solution through a packed-bed reactor containing steel beads, heated by an inductive heating system.
-
The output stream containing the coupled intermediate is passed through a silica-filled cartridge to remove the palladium catalyst.[2]
-
-
In-line Extraction and Nitro Group Reduction (Step B):
-
The catalyst-free stream from Step A is subjected to an in-line aqueous extraction.
-
The organic phase is then mixed with a solution of triethylsilane and passed through a packed-bed reactor containing Pd/C to reduce the nitro group to an amine.[2]
-
-
Step C: Cyclization:
-
The stream containing the aniline intermediate from Step B is mixed with a solution of HCl in methanol.
-
This mixture is passed through a steel-capillary reactor heated to 140 °C using an inductive heating system to effect cyclization to the benzodiazepine intermediate.[2]
-
-
Step D: Final Condensation:
-
The output from Step C, containing the benzodiazepine intermediate, is mixed with N-methylpiperazine.
-
This final reaction mixture is pumped through a packed-bed reactor containing the MAGSILICA/silica-supported titanium Lewis acid catalyst, heated to 85 °C via inductive heating, to yield Olanzapine.[2]
-
-
Product Isolation:
-
The final product stream is collected, and the solvent is removed under reduced pressure. The crude Olanzapine can be further purified by crystallization.
-
Visualization:
Caption: Multi-step continuous flow synthesis of Olanzapine.
References
Application Notes and Protocols for Methyl 2,4-dimethyl-5-nitrobenzoate in Agrochemical Research
Disclaimer: Methyl 2,4-dimethyl-5-nitrobenzoate is not a widely studied compound in agrochemical literature. The following application notes and protocols are based on the known biological activities of structurally related nitroaromatic and methyl benzoate compounds. The experimental data presented is for analogous compounds and should serve as a reference for initiating research on this compound.
Potential Agrochemical Applications
This compound, as a nitroaromatic compound, holds potential for investigation in various agrochemical applications, primarily as a fungicide, and to a lesser extent, as a herbicide or insecticide.[1] Its efficacy in these roles would be dependent on its specific structure-activity relationship, which requires experimental validation.
-
Fungicidal Activity: Nitroaromatic compounds are known to exhibit antifungal properties.[2][3] The mode of action can involve the generation of reactive oxygen species, leading to cellular damage, or the inhibition of essential fungal enzymes.[2] Derivatives of 3-methyl-4-nitrobenzoate have shown promising activity against pathogenic fungi.[2][4]
-
Herbicidal Activity: Certain nitroaromatic compounds have been developed as herbicides. Their mechanism of action often involves the inhibition of specific plant enzymes or disruption of cellular processes.
-
Insecticidal Activity: While methyl benzoate and its analogs have demonstrated insecticidal properties, the presence and position of a nitro group can significantly impact this activity.[5][6][7][8][9] For instance, a nitro group at the ortho position of methyl benzoate has been shown to reduce fumigation toxicity against certain insects.[5]
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process, starting from 2,4-dimethylbenzoic acid. The first step involves the nitration of the aromatic ring, followed by the esterification of the carboxylic acid.[10]
Caption: General synthesis workflow for this compound.
Fungicidal Application Notes
Introduction
Based on the fungicidal activity of related nitrobenzoate derivatives, this compound is a candidate for screening against phytopathogenic fungi. The data from analogous compounds suggests potential for activity, particularly against species of the genus Candida and other plant pathogens.[2][4]
Quantitative Data for Analogous Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for methyl 3-methyl-4-nitrobenzoate against various Candida species. This data can be used as a benchmark for evaluating the performance of this compound.
| Compound | Fungal Strain | MIC (µM) | Reference |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 39 | [2] |
Experimental Protocol: In Vitro Antifungal Assay
This protocol describes a mycelial growth inhibition assay to determine the in vitro antifungal activity of this compound.
1. Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Selected fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
2. Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate with PDA and 1% DMSO should also be prepared.
-
Inoculate the center of each Petri dish with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis.
Potential Mechanism of Action
The antifungal activity of nitro compounds is often attributed to the generation of oxidative stress within the fungal cells.[2] The nitro group can be enzymatically reduced to form nitroso and superoxide radicals, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. Another potential mechanism is the inhibition of key fungal enzymes, such as those involved in ergosterol biosynthesis.[2]
Caption: Hypothetical mechanism of fungicidal action for a nitroaromatic compound.
Herbicidal Application Notes
Introduction
While specific data is lacking, the general class of nitroaromatic compounds has been utilized in herbicide development. Screening this compound for herbicidal activity against common weed species is a logical step in exploring its agrochemical potential.
Experimental Protocol: Pre- and Post-Emergence Herbicidal Screening
This protocol outlines a basic method for evaluating the pre- and post-emergence herbicidal activity of the target compound.
1. Materials:
-
This compound
-
Acetone
-
Tween-20 (surfactant)
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots with a standard potting mix
-
Growth chamber or greenhouse
-
Spray chamber
2. Pre-emergence Application:
-
Sow the seeds of the test weed species in pots and cover with a thin layer of soil.
-
Prepare a solution of the test compound in acetone with a small amount of Tween-20. Dilute with water to the desired concentrations (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Apply the solution evenly to the soil surface using a spray chamber.
-
Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
After 14-21 days, assess the germination rate and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to an untreated control.
3. Post-emergence Application:
-
Sow the seeds and allow the plants to grow to the 2-3 leaf stage.
-
Prepare the test solutions as described for the pre-emergence application.
-
Spray the foliage of the plants evenly until runoff.
-
Return the plants to the growth chamber.
-
After 7-14 days, visually assess the percentage of injury for each plant species compared to an untreated control.
Agrochemical Screening Workflow
The overall process for identifying and developing a new agrochemical active ingredient follows a structured workflow.
Caption: A generalized workflow for agrochemical discovery and development.
Insecticidal Application Notes
Introduction
The insecticidal potential of this compound is less certain compared to its fungicidal potential. Studies on methyl benzoate analogs suggest that the nitro group's position can be detrimental to insecticidal activity.[5] However, direct testing is necessary to confirm this for the specific isomer .
Quantitative Data for Analogous Compounds
The following table presents the contact and fumigant toxicity of various methyl benzoate analogs against the red imported fire ant (Solenopsis invicta). This data highlights the structure-activity relationships within this class of compounds.
| Compound | Contact Toxicity (LD50, µ g/ant ) | Fumigant Toxicity (LC50, µg/mL) | Reference |
| Methyl benzoate | > 100 | 0.75 | [5] |
| Methyl-3-methylbenzoate | 75.21 | 0.62 | [5] |
| Methyl-3-methoxybenzoate | 40.54 | 0.61 | [5] |
| Methyl-2-nitrobenzoate | Not reported | Reduced fumigation toxicity | [5] |
Experimental Protocol: Insecticidal Bioassays
This protocol provides methods for assessing the contact and fumigant toxicity of this compound against a model insect, such as the confused flour beetle (Tribolium confusum).
1. Materials:
-
This compound
-
Acetone
-
Glass vials (20 mL) with screw caps
-
Filter paper discs
-
Micropipette
-
Adult insects of a uniform age
2. Contact Toxicity (Topical Application):
-
Prepare serial dilutions of the test compound in acetone.
-
Apply a small droplet (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with acetone only.
-
Place the treated insects in clean vials with a food source.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD50 (Lethal Dose to kill 50% of the population) using probit analysis.
3. Fumigant Toxicity:
-
Apply a specific amount of the test compound solution to a filter paper disc and place it at the bottom of a glass vial.
-
Allow the solvent to evaporate completely.
-
Introduce a known number of insects into the vial and seal it.
-
Record mortality at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Calculate the LC50 (Lethal Concentration to kill 50% of the population) for each time point.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This reaction allows for the displacement of a leaving group on an aromatic ring by a nucleophile. The presence of strongly electron-withdrawing groups, such as nitro groups (-NO2), is crucial for the activation of the aromatic ring towards nucleophilic attack. Nitrobenzoates, possessing both a nitro group and an ester functionality, are valuable substrates in SNAr chemistry, offering a versatile platform for the introduction of a wide range of functional groups.
The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group, which facilitates the reaction. This application note provides an overview of SNAr reactions of nitrobenzoates, including quantitative data, detailed experimental protocols, and their applications in drug development.
Data Presentation
The efficiency of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the specific substitution pattern on the nitrobenzoate ring. The following tables summarize quantitative data from representative studies, showcasing these effects.
Table 1: Second-Order Rate Constants for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Various Cyclic Secondary Amines in Methanol at 25°C.
| Nucleophile | k2 (M-1s-1) |
| Piperidine | 1.2 x 104 |
| Piperazine | 5.6 x 103 |
| Morpholine | 2.5 x 103 |
| Thiomorpholine | 7.1 x 103 |
Data sourced from a kinetic study on the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate.
Table 2: Yields for the SNAr Reaction of Methyl 4-fluoro-3-nitrobenzoate with Various Amines.
| Nucleophile | Product | Yield (%) |
| Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | 93 |
| Piperidine | Methyl 3-nitro-4-(piperidin-1-yl)benzoate | 85 |
| Morpholine | Methyl 4-morpholino-3-nitrobenzoate | 88 |
Yields are based on isolated product and represent typical outcomes for this class of reaction.
Reaction Mechanisms and Workflows
The general mechanism for the SNAr reaction of a nitro-activated aryl halide with a nucleophile proceeds via a Meisenheimer complex. This can be visualized as a two-step process:
-
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.
The following diagrams illustrate the general SNAr mechanism and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Typical experimental workflow for an SNAr reaction.
Experimental Protocols
The following are detailed protocols for key SNAr reactions involving nitrobenzoates.
Protocol 1: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate
This protocol describes the reaction of methyl 4-fluoro-3-nitrobenzoate with benzylamine.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K2CO3) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-fluoro-3-nitrobenzoate in DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 4-(benzylamino)-3-nitrobenzoate as a yellow solid.
Protocol 2: Synthesis of Methyl 2-(Piperidin-1-yl)-4-nitrobenzoate
This protocol details the reaction of methyl 2-chloro-4-nitrobenzoate with piperidine.
Materials:
-
Methyl 2-chloro-4-nitrobenzoate (1.0 equiv)
-
Piperidine (2.2 equiv)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve methyl 2-chloro-4-nitrobenzoate in ethanol in a round-bottom flask.
-
Add piperidine to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Development
SNAr reactions of nitrobenzoates are instrumental in the synthesis of a variety of pharmaceutical agents. The nitrobenzoate scaffold provides a robust starting point for the introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening.
Synthesis of Antibacterial Agents:
The SNAr reaction is a key step in the synthesis of novel antibacterial agents. For instance, 4-chloro-3-nitrophenylthiourea derivatives, which show significant activity against various bacterial strains, are synthesized using 4-chloro-3-nitroaniline as a starting material.[1] The aniline itself can be prepared via SNAr reactions on dinitro-substituted aromatics. This highlights the utility of nitro-activated substrates in building complex bioactive molecules.
Synthesis of Kinase Inhibitors:
Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature nitrogen-containing heterocyclic scaffolds. The synthesis of these scaffolds often relies on SNAr reactions to introduce key amine functionalities. For example, the synthesis of certain classes of c-Met kinase inhibitors involves the reaction of a nucleophilic amine with a nitro-activated aromatic ring.[2] The piperazine moiety, frequently found in kinase inhibitors, is often introduced via SNAr reactions on electron-deficient (hetero)arenes.[3]
Example: Synthesis of a Precursor to EGFR Inhibitors
The synthesis of 4-amino-3-chloro benzoate esters, which are precursors to potent Epidermal Growth Factor Receptor (EGFR) inhibitors, can be achieved through a multi-step synthesis where an initial SNAr reaction on a dinitro- or chloro-nitro-aromatic compound is a plausible key step for introducing the amino or a precursor group.
The following logical diagram illustrates the role of SNAr in a generalized drug discovery workflow.
Caption: Role of SNAr in a drug discovery workflow.
Conclusion
Nucleophilic aromatic substitution reactions of nitrobenzoates represent a versatile and reliable method for the synthesis of highly functionalized aromatic compounds. The activating effect of the nitro group, coupled with the synthetic handle provided by the benzoate ester, makes these substrates particularly valuable in the field of medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize these powerful reactions in their synthetic endeavors.
References
- 1. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TLC Visualization of Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of nitro compounds on Thin Layer Chromatography (TLC) plates. The techniques described are suitable for qualitative identification and monitoring of reactions involving nitro-containing molecules.
Introduction
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate components of a mixture. For colorless compounds, such as many nitro derivatives, visualization of the separated spots on the TLC plate is a critical step. This document outlines several effective chemical visualization methods for nitro compounds, including techniques that are specific to the nitro functional group.
Visualization by Reduction and Derivatization
A common and specific method for visualizing nitro compounds involves the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂), which is then derivatized to form a colored compound.
Method 1: Reduction with Stannous Chloride followed by Diazotization and Coupling
This highly sensitive method produces distinctively colored spots, often orange to red, against a pale background.
Principle:
The aromatic nitro compound is first reduced to an aromatic primary amine by stannous chloride (SnCl₂). The resulting amine is then diazotized with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. This salt is subsequently coupled with a coupling agent, such as β-naphthol, to produce a brightly colored azo dye.
Experimental Protocol:
-
Plate Preparation: After developing the TLC plate, dry it completely in a fume hood or with a gentle stream of air.
-
Reduction:
-
Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.
-
Spray the dried TLC plate with the stannous chloride solution.
-
Heat the plate at 100°C for 10-15 minutes to facilitate the reduction of the nitro group.
-
Allow the plate to cool to room temperature.
-
-
Diazotization:
-
Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Evenly spray the cooled plate with the sodium nitrite solution.
-
-
Coupling:
-
Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.
-
Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.
-
-
Visualization:
Logical Workflow for Diazotization and Coupling Visualization
Caption: Workflow for the visualization of nitro compounds via reduction and diazotization.
Method 2: Reduction with Tin(II) Chloride and Derivatization with p-Dimethylaminobenzaldehyde (p-DMAB)
This method is also based on the reduction of the nitro group to an amine, which then reacts with p-DMAB (Ehrlich's reagent) to form a colored Schiff base.
Principle:
Aromatic nitro compounds are reduced to aromatic primary amines using tin(II) chloride. The resulting amine then undergoes a condensation reaction with the aldehyde group of p-dimethylaminobenzaldehyde in an acidic medium to form a brightly colored imine (Schiff base).
Experimental Protocol:
-
Plate Preparation: After developing and thoroughly drying the TLC plate.
-
Reduction and Derivatization Reagent Preparation:
-
Spray Solution I (Reducing Agent): Prepare a solution of 15% (w/v) tin(II) chloride in 37% hydrochloric acid, diluted with water (e.g., 3 ml 15% SnCl₂, 15 ml 37% HCl, 180 ml water). This solution should be freshly prepared.[2]
-
Spray Solution II (Visualizing Agent): Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 30 ml ethanol, 3 ml 37% hydrochloric acid, and 180 ml 1-butanol.[2]
-
-
Visualization Procedure:
-
Spray the dried TLC plate with Spray Solution I.
-
Gently heat the plate to facilitate the reduction.
-
After cooling, spray the plate with Spray Solution II.
-
Heat the plate again gently to accelerate the formation of the colored spot.
-
Aromatic nitro compounds will appear as yellow to orange spots.
-
Signaling Pathway for p-DMAB Visualization
Caption: Reaction pathway for the visualization of nitro compounds using p-DMAB.
Direct Visualization with Diphenylamine
For certain nitroaromatic compounds, especially those used in explosives, diphenylamine can be used as a spray reagent for direct visualization.
Principle:
Diphenylamine acts as a redox indicator. In the presence of oxidizing agents, such as some nitroaromatic compounds, it is oxidized to form intensely colored blue or purple products. The reaction is often facilitated by UV irradiation or heat.
Experimental Protocol:
-
Reagent Preparation: Prepare a 5% solution of diphenylamine in ethanol.
-
Plate Preparation: Develop and thoroughly dry the TLC plate.
-
Visualization:
-
Spray the dried plate with the diphenylamine solution.
-
Observe the plate under UV light (254 nm or 365 nm) or gently heat the plate.
-
Nitroaromatic compounds may appear as colored spots (e.g., orange-brown for TNT).
-
Logical Relationship for Diphenylamine Visualization
Caption: Principle of nitro compound visualization with diphenylamine.
Quantitative Data: R_f Values of Selected Nitro Compounds
The retention factor (R_f) is a key parameter in TLC and is dependent on the compound, stationary phase, mobile phase, and temperature. The following table provides experimentally determined R_f values for a selection of nitro compounds on silica gel plates with different solvent systems. These values can be used as a reference for compound identification.
| Compound | Mobile Phase (v/v) | R_f Value | Reference |
| Nitroanilines | |||
| o-Nitroaniline | Methylbenzene | 0.30 | [3] |
| m-Nitroaniline | Methylbenzene | 0.40 | [3] |
| p-Nitroaniline | Methylbenzene | 0.67 | [3] |
| Explosives and Related Compounds | |||
| 1,3-Dinitrobenzene (DNB) | Benzene : Petroleum Ether : Methanol (40:30:5) | 0.70 | [4] |
| 1,3,5-Trinitrobenzene (TNB) | Benzene : Petroleum Ether : Methanol (40:30:5) | 0.65 | [4] |
| 2,4-Dinitrotoluene (DNT) | Benzene : Petroleum Ether : Methanol (40:30:5) | 0.60 | [4] |
| 2,4,6-Trinitrotoluene (TNT) | Benzene : Petroleum Ether : Methanol (40:30:5) | 0.55 | [4] |
| Trinitrophenyl-methyl-nitramine (Tetryl) | Benzene : Petroleum Ether : Methanol (40:30:5) | 0.45 | [4] |
| Hexahydro-1,3,5-trinitro-s-triazine (RDX) | Benzene : Petroleum Ether : Methanol (40:30:5) | 0.35 | [4] |
| Nitroglycerin | Benzene : Petroleum Ether : Methanol (40:30:5) | 0.25 | [4] |
| Pentaerythritol tetranitrate (PETN) | Hexane : Toluene (1:4) | 0.45 ± 0.01 | [2] |
| 2,4,6-Trinitrotoluene (TNT) | Hexane : Toluene (1:4) | 0.56 ± 0.01 | [2] |
Note: R_f values can vary depending on the specific experimental conditions. It is always recommended to run a standard of the expected compound on the same TLC plate for accurate identification.
General Laboratory Practices for TLC Visualization
-
Safety: Always handle chemical reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Spraying Technique: Apply spray reagents evenly and from a distance to avoid oversaturation of the plate, which can cause spots to run.
-
Dipping: As an alternative to spraying, dipping the TLC plate into the reagent solution can provide a more uniform application.
-
Heating: When heating is required, use a heat gun or a hot plate at a controlled temperature to avoid charring the plate or decomposing the compounds of interest.
-
Documentation: Immediately after visualization, circle the spots with a pencil and record the R_f values, as the colors may fade over time. Taking a photograph of the plate is also good practice.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Thin Layer Chromatography of Certain Nitro Compounds and Nitric Acid Esters on Silica Gel G | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Note: Derivatization of Methyl 2,4-dimethyl-5-nitrobenzoate for High-Throughput Bioassays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of Methyl 2,4-dimethyl-5-nitrobenzoate into two distinct libraries of compounds: amides and N-acyl derivatives. The primary objective is to generate structurally diverse molecules for screening in biological assays. We further outline standardized protocols for evaluating these derivatives in antimicrobial, cytotoxicity, and anti-inflammatory bioassays. All quantitative data from these proposed assays are summarized in tables for clear structure-activity relationship (SAR) analysis. Visual workflows and a representative signaling pathway are provided to clarify the experimental processes and potential mechanisms of action.
Synthesis and Derivatization Workflow
The derivatization strategy for this compound is twofold: (A) direct amidation of the methyl ester to form a diverse amide library, and (B) reduction of the nitro group to an amine, followed by acylation to generate an N-acyl library. This dual approach allows for the exploration of chemical space around a core scaffold.
Caption: Chemical derivatization workflow for creating two distinct compound libraries.
Protocol 1.1: Synthesis of Amide Derivatives (Series A)
This protocol describes the conversion of the methyl ester to an amide via reaction with a primary or secondary amine.
-
Reagents & Materials:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, piperidine) (1.2 equivalents)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol in a round-bottom flask.
-
Add the selected amine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude amide product by recrystallization or column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient).
-
Characterize the final product using NMR and Mass Spectrometry.
-
Protocol 1.2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to a primary amine, creating the key intermediate for Series B.
-
Reagents & Materials:
-
This compound
-
Iron powder (Fe) (5.0 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) and Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to 70-80°C and add concentrated HCl dropwise until the reaction initiates (observe gas evolution).
-
Maintain stirring at 70-80°C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction and filter through celite to remove the iron salts.
-
Neutralize the filtrate with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 5-amino-2,4-dimethylbenzoate. This intermediate is often used in the next step without further purification.
-
Protocol 1.3: Synthesis of N-Acyl Derivatives (Series B)
This protocol describes the acylation of the newly formed amino group.
-
Reagents & Materials:
-
Methyl 5-amino-2,4-dimethylbenzoate (from Protocol 1.2)
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Pyridine or Triethylamine (TEA) (1.5 equivalents) as a base
-
Dichloromethane (DCM) as a solvent
-
-
Procedure:
-
Dissolve the crude Methyl 5-amino-2,4-dimethylbenzoate (1.0 eq) in dry DCM in a flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (pyridine or TEA, 1.5 eq) and cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the N-acyl derivative product by column chromatography or recrystallization.
-
Characterize the final product using NMR and Mass Spectrometry.
-
Biological Assay Workflow and Protocols
Once synthesized, the derivative libraries are screened through a cascade of bioassays to determine their biological activity profile.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Protocol 2.1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of the derivatives against selected microbial strains.[1][2]
-
Reagents & Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in DMSO (stock solution).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (DMSO vehicle).
-
-
Procedure:
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Add the standardized microbial inoculum to each well.
-
Include positive control wells (broth + inoculum + standard antibiotic) and negative/vehicle control wells (broth + inoculum + DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Protocol 2.2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the effect of the derivatives on the viability of human cell lines (e.g., HEK293, HepG2).[3]
-
Reagents & Materials:
-
Human cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Sterile 96-well plates.
-
Positive control (e.g., Doxorubicin).
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for another 24-48 hours.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2.3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates the ability of the derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4]
-
Reagents & Materials:
-
RAW 264.7 macrophage cell line.
-
LPS (from E. coli).
-
Griess Reagent (for nitrite measurement).
-
Complete culture medium.
-
Positive control (e.g., Dexamethasone).
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
Data Presentation and Analysis
The following tables present hypothetical data for a selection of synthesized derivatives to illustrate structure-activity relationship (SAR) analysis.
Table 1: Antimicrobial Activity (MIC) of Derivatives
| Compound ID | R Group (Series A) / R' Group (Series B) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
|---|---|---|---|
| A-1 | Benzyl | 32 | 64 |
| A-2 | 4-Chlorobenzyl | 16 | 32 |
| A-3 | Morpholin-4-yl | >128 | >128 |
| B-1 | Methyl (Acetyl) | 64 | 128 |
| B-2 | Phenyl (Benzoyl) | 8 | 16 |
| B-3 | 4-Nitrophenyl | 4 | 8 |
| Ciprofloxacin | - | 1 | - |
| Fluconazole | - | - | 4 |
Table 2: Cytotoxicity (IC₅₀) and Anti-inflammatory Activity of Derivatives
| Compound ID | IC₅₀ (µM) vs. HEK293 Cells | NO Inhibition at 10 µM (%) |
|---|---|---|
| A-1 | >100 | 15.2 |
| A-2 | 85.4 | 25.6 |
| A-3 | >100 | 5.1 |
| B-1 | 92.1 | 45.8 |
| B-2 | 55.7 | 75.3 |
| B-3 | 30.2 | 88.9 |
| Dexamethasone | >100 | 95.2 |
Potential Mechanism of Action
Derivatives showing strong anti-inflammatory activity, such as B-2 and B-3 , may function by inhibiting key enzymes in the inflammatory signaling pathway, such as inducible nitric oxide synthase (iNOS).
Caption: Hypothesized inhibition of iNOS expression by active derivatives.
References
- 1. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of aminobenzoate derivatives, a class of compounds with significant applications in the pharmaceutical industry. The protocols outlined below are based on established synthetic methodologies and include quantitative data to guide researchers in reproducing these experiments.
Introduction to Aminobenzoate Derivatives
Aminobenzoate derivatives are a crucial scaffold in medicinal chemistry and drug discovery. The prototypical member of this class, para-aminobenzoic acid (PABA), is a building block for the synthesis of a wide array of therapeutic agents.[1][2] These derivatives are known for their diverse pharmacological activities, including local anesthetic (e.g., benzocaine, procaine), anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural versatility of the aminobenzoate core, which allows for modifications at both the amino and carboxyl groups, makes it an attractive starting point for the development of novel therapeutics.[2]
This guide details two primary, reliable methods for synthesizing ethyl p-aminobenzoate (benzocaine), a widely used local anesthetic, and provides a general framework for the synthesis of other derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification
This protocol describes the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol using an acid catalyst, a classic example of Fischer esterification.[4][5] This reaction is reversible, and to achieve a high yield, an excess of the alcohol reactant is typically used to shift the equilibrium towards the product.[4]
Experimental Workflow
Caption: Workflow for the synthesis of benzocaine via Fischer Esterification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Aminobenzoic Acid (PABA) | 137.14 | 1.2 g[4] | 0.0087 |
| Absolute Ethanol | 46.07 | 12.0 mL[4] | 0.205 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL[4] | 0.018 |
| 10% Sodium Carbonate (Na₂CO₃) Solution | 105.99 | ~10 mL[4] | - |
| Ice Water | 18.02 | 30 mL[4] | - |
Procedure
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.[4]
-
In a fume hood, slowly add 1.0 mL of concentrated sulfuric acid to the solution using a glass pipette. A precipitate is expected to form as the acid protonates the amino group of PABA.[4]
-
Attach a reflux condenser to the flask and secure the apparatus. Heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.[4]
-
After the reflux period, allow the reaction mixture to cool to room temperature.[4]
-
Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[4]
-
While stirring, slowly and carefully add approximately 10 mL of a 10% sodium carbonate solution to neutralize the mixture. Continue adding the solution dropwise until gas evolution ceases and the pH of the solution is approximately 8.[4]
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.[6]
-
Wash the precipitate with three 10 mL portions of ice-cold water to remove any remaining salts.[4]
-
Dry the product on the filter by pulling air through it for about 15 minutes. For complete drying, the product can be left in a desiccator overnight.[4]
-
Determine the mass of the dried product and calculate the percent yield. The melting point of pure benzocaine is 89-91°C.[7]
Reaction Scheme
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. bath.ac.uk [bath.ac.uk]
- 7. Practical Experiment 3: Benzocain | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-Nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of methyl benzoate and the subsequent purification of the methyl 3-nitrobenzoate product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the nitration of methyl benzoate?
A1: The primary product of the nitration of methyl benzoate is the meta isomer, methyl 3-nitrobenzoate. However, several impurities can form, including:
-
Ortho and Para Isomers: Small amounts of methyl 2-nitrobenzoate and methyl 4-nitrobenzoate can be produced.[1][2]
-
Dinitration Products: If the reaction temperature is too high or the reaction time is prolonged, dinitrated products can form.[1][3]
-
Unreacted Starting Material: Incomplete nitration can leave residual methyl benzoate in the product mixture.[4]
-
Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may remain after the initial work-up.
Q2: What is the most effective method for purifying crude methyl 3-nitrobenzoate?
A2: Recrystallization is the most common and effective method for purifying the crude product.[1][5] The choice of solvent is critical for successful purification.
Q3: What solvent system should be used for the recrystallization of methyl 3-nitrobenzoate?
A3: Two solvent systems are widely recommended:
-
Methanol: The crude product can be recrystallized from hot methanol.[1][6]
-
Ethanol/Water Mixture: A mixture of hot ethanol and water is also an excellent choice for recrystallization.[5][7]
Q4: What is the expected melting point of pure methyl 3-nitrobenzoate?
A4: The literature melting point for pure methyl 3-nitrobenzoate is 78 °C.[1][7] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of methyl 3-nitrobenzoate.
Problem 1: The crude product is an oil and does not solidify.
-
Possible Cause: This is often due to the presence of significant impurities, particularly unreacted methyl benzoate or an excess of ortho and para isomers.[4] Insufficient cooling during the reaction can also contribute to the formation of oily byproducts.
-
Solution:
-
Ensure the reaction mixture is poured over a sufficient amount of crushed ice and stirred vigorously to promote solidification.[4][5]
-
If the product remains oily, attempt to induce crystallization by scratching the inside of the beaker with a glass rod.[4]
-
Proceed with the standard work-up, including washing with cold water and ice-cold methanol, as this may remove some of the impurities causing the oily consistency.[1][4] Subsequent recrystallization should yield a solid product.
-
Problem 2: The yield of purified methyl 3-nitrobenzoate is low.
-
Possible Cause:
-
Incomplete Reaction: The nitration reaction may not have gone to completion.[4]
-
Loss During Work-up: Product may be lost during filtration and washing steps.
-
Excessive Solvent in Recrystallization: Using too much hot solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.[8]
-
-
Solution:
-
Optimize Reaction Conditions: Ensure the nitrating mixture is added slowly and the temperature is maintained below 15°C to favor the desired reaction.[1]
-
Careful Handling: Minimize losses during transfers and washes.
-
Minimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[8][9] If too much solvent is added, it can be carefully evaporated to the point of saturation.[8]
-
Problem 3: The melting point of the recrystallized product is low and/or has a broad range.
-
Possible Cause: The product is still impure.[8] This could be due to the presence of isomeric byproducts or residual starting material that co-crystallized with the desired product.
-
Solution:
-
Second Recrystallization: Perform a second recrystallization to further purify the product.
-
Check Solvent Purity: Ensure the recrystallization solvent is pure.
-
Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing impurities.[8]
-
Quantitative Data Summary
| Parameter | Crude Product | Purified Product | Reference |
| Appearance | Pale yellow solid or oil | White to off-white crystals | [4][10] |
| Melting Point | Broad range, < 78 °C | 75-78 °C | [4][7] |
| Typical Yield | Varies | 50-75% | [11] |
Experimental Protocols
Recrystallization from Methanol
-
Transfer the crude methyl 3-nitrobenzoate to a clean Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold methanol.[1]
-
Allow the crystals to dry completely before determining the melting point and yield.
Recrystallization from Ethanol/Water
-
Place the crude product in a conical flask and add a small volume of distilled water.
-
Heat the mixture to just below boiling. The product will likely melt into an oily substance.[5]
-
While keeping the mixture hot, add hot ethanol dropwise until the oily product just dissolves.[5]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath to complete the crystallization process.[5]
-
Isolate the purified crystals via vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals and determine the melting point and yield.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the purification of methyl 3-nitrobenzoate.
References
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. Solved 43 EXPERIMENT 43 Nitration of Methyl Benzoate | Chegg.com [chegg.com]
- 3. echemi.com [echemi.com]
- 4. southalabama.edu [southalabama.edu]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. savemyexams.com [savemyexams.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Nitration of Methyl Benzoate
Welcome to the technical support center for the nitration of methyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of methyl 3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the nitration of methyl benzoate?
A1: The most common reason for low yields is inadequate temperature control.[1][2] The nitration of methyl benzoate is an exothermic reaction, and if the temperature rises significantly above the recommended 0-15°C range, the formation of unwanted byproducts, such as ortho and para isomers and dinitrated products, increases, which in turn lowers the yield of the desired methyl 3-nitrobenzoate.[2]
Q2: Why is the meta position the major product in the nitration of methyl benzoate?
A2: The ester group (-COOCH₃) on methyl benzoate is an electron-withdrawing group and a meta-director.[1][3] It deactivates the benzene ring towards electrophilic aromatic substitution, with the deactivation being most pronounced at the ortho and para positions. Consequently, the electrophilic nitronium ion (NO₂⁺) preferentially attacks the meta position, which is less deactivated.[1][4]
Q3: What are the common impurities or byproducts in this reaction?
A3: The primary impurities are the ortho and para isomers (methyl 2-nitrobenzoate and methyl 4-nitrobenzoate) and dinitrated products.[2] The formation of these byproducts is favored by higher reaction temperatures.
Q4: How can I minimize the formation of dinitrated byproducts?
A4: To minimize dinitration, it is crucial to maintain a low reaction temperature and avoid a prolonged reaction time after the initial nitration.[1] The presence of the first nitro group, along with the ester group, deactivates the ring, making a second nitration less favorable under controlled conditions.
Q5: What is the role of sulfuric acid in this reaction?
A5: Concentrated sulfuric acid serves two main purposes. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][5] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Inadequate temperature control: Reaction temperature rose above 15°C. 2. Presence of water: Water in reagents or glassware can retard the reaction. 3. Incomplete reaction: Insufficient reaction time. | 1. Maintain the reaction temperature between 0-10°C using an ice bath during the addition of the nitrating mixture.[1][7] 2. Use dry glassware and concentrated acids.[8][9] 3. After the initial addition, allow the reaction to proceed at room temperature for about 15-20 minutes to ensure completion.[4][8] |
| Oily Product Instead of Solid Crystals | 1. High level of impurities: Significant formation of ortho and para isomers can lower the melting point. 2. Incomplete removal of acids: Residual acid can interfere with crystallization. | 1. Ensure strict temperature control during the reaction to minimize byproduct formation. 2. Thoroughly wash the crude product with cold water to remove residual acids before recrystallization.[5][7] |
| Product is Difficult to Purify by Recrystallization | 1. Excessive byproduct formation: High concentration of isomers makes separation difficult. 2. Using an inappropriate solvent: The solvent system may not be optimal for selective crystallization. | 1. Optimize reaction conditions (especially temperature) to improve the purity of the crude product. 2. Use a methanol-water mixture for recrystallization. The product is soluble in hot methanol and less soluble in cold methanol, while being insoluble in water.[4] |
| Formation of Dark-Colored Byproducts | Oxidation reactions: Higher temperatures can lead to oxidative side reactions. | Maintain the recommended low temperature throughout the addition of the nitrating mixture. |
Experimental Protocol: Nitration of Methyl Benzoate
This protocol is designed to maximize the yield and purity of methyl 3-nitrobenzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Methanol
-
Ice
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Stirring apparatus
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube, carefully add 2.0 mL of concentrated sulfuric acid.
-
Cool the test tube in an ice bath.
-
Slowly add 2.0 mL of concentrated nitric acid to the cooled sulfuric acid while gently swirling. Keep this nitrating mixture in the ice bath.[3]
-
-
Reaction Setup:
-
Nitration Reaction:
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the methyl benzoate-sulfuric acid solution over a period of about 15 minutes.[4]
-
Continuously stir the reaction mixture and maintain the temperature below 15°C.[6] If the temperature rises, slow down the addition rate.
-
After the addition is complete, allow the mixture to stand at room temperature for 15-20 minutes with occasional stirring.[4][8]
-
-
Isolation of the Crude Product:
-
Pour the reaction mixture slowly and carefully onto approximately 50 g of crushed ice in a beaker while stirring.[6]
-
A solid precipitate of crude methyl 3-nitrobenzoate will form.
-
Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals on the filter paper with two portions of cold water, followed by a wash with a small amount of ice-cold methanol to remove impurities.[6][5]
-
-
Purification by Recrystallization:
-
Transfer the crude product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the crystals. If the crystals do not dissolve, add more hot methanol dropwise until a clear solution is obtained.[8]
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals to obtain the final product.
-
Process Visualization
Caption: Workflow for optimizing the yield of methyl benzoate nitration.
Caption: Troubleshooting logic for low yield in methyl benzoate nitration.
References
- 1. echemi.com [echemi.com]
- 2. brainly.com [brainly.com]
- 3. scribd.com [scribd.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. webassign.net [webassign.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
Controlling regioselectivity in aromatic nitration reactions
Welcome to the technical support center for aromatic nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control regioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during aromatic nitration, providing explanations and actionable solutions.
FAQ 1: My nitration of a substituted benzene is yielding a mixture of ortho- and para- isomers. How can I improve the selectivity for the para- product?
Answer:
Achieving high para-selectivity is a common challenge due to the electronic activation of both ortho and para positions by activating groups.[1][2][3] Several factors can be manipulated to favor the formation of the para-isomer.
Troubleshooting Guide:
-
Steric Hindrance: The primary strategy to increase para-selectivity is to exploit steric hindrance.
-
Bulky Substituents: If the substituent already on the ring is large, it will sterically hinder the approach of the nitronium ion to the ortho positions, thereby favoring the para position.[4]
-
Bulky Reagents: While less common for standard nitration, employing bulkier nitrating agents or reaction media can sometimes enhance para-selectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. At lower temperatures, the reaction is more sensitive to the subtle energetic differences between the transition states leading to the ortho- and para- products.
-
Catalyst Choice: The use of solid acid catalysts, such as zeolites, can significantly enhance para-selectivity. The defined pore structure of zeolites can sterically restrict the formation of the bulkier ortho-isomer within the catalyst's channels.[5][6]
-
Solvent Effects: The choice of solvent can influence the isomer ratio. While less predictable, systematically screening different solvents may reveal conditions that favor para-substitution.
FAQ 2: I am trying to nitrate a compound with a meta-directing group, but the reaction is very slow and requires harsh conditions. Are there ways to facilitate this reaction?
Answer:
Aromatic rings with meta-directing groups are electronically deactivated, making them less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1][7][8] Consequently, more forcing conditions are often necessary.
Troubleshooting Guide:
-
Increase Temperature: Carefully increasing the reaction temperature will increase the reaction rate. For example, the nitration of nitrobenzene to dinitrobenzene requires a higher temperature (100 °C) compared to the nitration of benzene.[7][9]
-
Use Fuming Nitric Acid/Sulfuric Acid (Oleum): Employing stronger nitrating conditions, such as fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction mixture, increases the concentration of the active electrophile, the nitronium ion (NO₂⁺), which can accelerate the reaction.[7]
-
Alternative Nitrating Agents: Investigate more potent nitrating agents that may be effective under milder conditions.
-
Microwave Irradiation: The use of microwave irradiation can sometimes accelerate slow reactions by efficiently heating the reaction mixture.[10]
FAQ 3: My reaction is producing significant amounts of dinitrated or polynitrated products. How can I achieve selective mono-nitration?
Answer:
Over-nitration occurs when the mono-nitrated product is sufficiently reactive to undergo a second nitration under the reaction conditions.[9][11] This is particularly problematic with highly activated aromatic rings.
Troubleshooting Guide:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the nitrating agent relative to the aromatic substrate.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the rate of the second nitration more significantly than the first. For benzene, keeping the temperature below 50°C helps to minimize dinitration.[9][11]
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent the formation of polynitrated products.
-
Deactivating the Substrate: For highly activating groups like amines or phenols, it is often necessary to temporarily decrease their activating effect. For instance, an amino group can be acylated to form an amide, which is less activating.[12] The amide can be hydrolyzed back to the amine after nitration.
-
Use a Milder Nitrating Agent: Instead of the standard mixed acid (HNO₃/H₂SO₄), consider using milder nitrating agents such as dilute nitric acid for highly reactive substrates like phenol.[13]
FAQ 4: I am attempting to nitrate aniline and am getting a mixture of products, including a significant amount of the meta-isomer and some oxidation byproducts. What is going wrong?
Answer:
The nitration of aniline is complex. The highly activating and basic amino group presents two main challenges:
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the formation of undesired oxidation byproducts.
-
Anilinium Ion Formation: In the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to the formation of meta-nitroaniline.[13]
Troubleshooting Guide:
-
Protect the Amino Group: The most effective strategy is to protect the amino group by converting it into an acetamide. This is achieved by reacting the aniline with acetic anhydride. The resulting acetanilide is still an ortho-, para- director but is less activated than aniline, which helps to prevent over-nitration and oxidation. The nitration is then performed on the acetanilide, and the acetyl group is subsequently removed by hydrolysis to yield the desired nitroaniline isomer.[12]
-
Alternative Nitrating Agents: For direct nitration, researchers have explored alternative, milder nitrating agents that do not require strongly acidic conditions. For example, iron(III) nitrate has been used as a promoter and nitro source for the regioselective ortho-nitration of anilines.[14]
Data Presentation
Table 1: Regioselectivity in the Nitration of Monosubstituted Benzenes
| Substituent (Y) | -Y Group Type | Directing Effect | Ortho (%) | Meta (%) | Para (%) |
| -OH | Activating | Ortho, Para | 50 | 0 | 50 |
| -CH₃ | Activating | Ortho, Para | 63 | 3 | 34 |
| -Cl | Deactivating | Ortho, Para | 35 | 1 | 64 |
| -Br | Deactivating | Ortho, Para | 43 | 1 | 56 |
| -NO₂ | Deactivating | Meta | 7 | 91 | 2 |
| -COOH | Deactivating | Meta | 22 | 76 | 2 |
| -CN | Deactivating | Meta | 17 | 81 | 2 |
Data compiled from reference[15]. Conditions: Nitration with HNO₃/H₂SO₄ at 25°C.
Table 2: Effect of Catalyst on Toluene Nitration
| Nitrating System | Temperature (°C) | Ortho-Nitrotoluene (%) | Meta-Nitrotoluene (%) | Para-Nitrotoluene (%) |
| HNO₃ / H₂SO₄ | 30 | ~60 | ~5 | ~35 |
| HNO₃ / Acetic Anhydride / Zeolite β | Room Temp | ~20 | <1 | ~79 |
Data for mixed acid from reference[9] and for zeolite from reference[6][16].
Experimental Protocols
Protocol 1: Standard Nitration of Benzene to Nitrobenzene
Objective: To synthesize nitrobenzene from benzene with minimal di-nitration.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid in a flask, keeping the mixture cool in an ice bath.
-
Slowly add 15 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 50°C.[9][11]
-
After the addition is complete, maintain the temperature at around 50°C for 30-40 minutes with occasional swirling.
-
Carefully pour the reaction mixture into a beaker containing cold water.
-
Transfer the mixture to a separatory funnel. The lower layer is the acid layer, and the upper layer is the crude nitrobenzene.
-
Separate the layers and wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with water again.
-
Dry the crude nitrobenzene over anhydrous magnesium sulfate and then purify by distillation.
Protocol 2: Para-Selective Nitration of Acetanilide
Objective: To synthesize p-nitroacetanilide from acetanilide.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Ethanol
Procedure:
-
Dissolve 5.0 g of acetanilide in 5.0 mL of glacial acetic acid in a flask. Place the flask in an ice bath to cool.
-
Slowly add 10 mL of concentrated sulfuric acid to the cooled solution.
-
In a separate container, prepare the nitrating mixture by adding 2.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping it cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.
Visualizations
Caption: Influence of substituent groups on the regioselectivity of aromatic nitration.
Caption: Workflow for the regioselective para-nitration of aniline via a protection strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. What Are Ortho Para Directing Groups? [themasterchemistry.com]
- 4. youtube.com [youtube.com]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 14. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A novel method for the nitration of simple aromatic compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of methyl 2,4-dimethylbenzoate?
The expected major product is this compound. The regioselectivity of the electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The two methyl groups are activating and ortho, para-directing, while the methyl ester group is deactivating and meta-directing. The activating groups have a stronger directing influence. The nitro group will preferentially add to the position that is activated by the methyl groups and not deactivated by the ester group. Position 5 is para to the methyl group at C2 and ortho to the methyl group at C4, making it the most electronically favorable position for substitution.
Q2: What are the most common byproducts in this synthesis?
The most common byproducts are other positional isomers of the nitro group and dinitrated products.
-
Isomeric Byproducts: While the 5-nitro isomer is the major product, small amounts of other isomers can form. For instance, nitration at position 6 (ortho to the C2-methyl and meta to the C4-methyl and the ester) or position 3 (ortho to the C4-methyl and meta to the C2-methyl and the ester) can occur. The formation of these isomers is generally less favorable due to electronic and steric factors.
-
Dinitrated Byproducts: If the reaction conditions are too harsh (e.g., elevated temperature, excess nitrating agent, or prolonged reaction time), a second nitro group can be added to the ring, leading to the formation of dinitrated byproducts.[1]
Q3: Why is it crucial to maintain a low temperature during the addition of the nitrating mixture?
Maintaining a low temperature (typically below 15°C) is critical for several reasons:
-
To control the exothermic reaction: The nitration of aromatic compounds is a highly exothermic reaction.[2] Failure to control the temperature can lead to a runaway reaction.
-
To prevent the formation of byproducts: Higher temperatures increase the rate of side reactions, leading to a higher proportion of unwanted isomers and dinitrated compounds.[3]
-
To ensure safety: Uncontrolled exothermic reactions can be hazardous.
Q4: How can I purify the crude this compound?
The most common method for purifying the crude product is recrystallization. A mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. Upon slow cooling, the purified product will crystallize out, leaving the more soluble impurities in the mother liquor. The crystals can then be collected by vacuum filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Inactive nitrating agent. | 1. Ensure the reaction is stirred for the recommended time after the addition of the nitrating mixture. A slight warming to room temperature after the initial cold reaction can sometimes drive the reaction to completion. 2. Be cautious during the washing steps not to use excessive amounts of cold solvent, as the product may have some solubility. 3. Use fresh, concentrated nitric and sulfuric acids to prepare the nitrating mixture. |
| Formation of a Dark Oil Instead of a Solid Product | 1. Reaction temperature was too high. 2. Presence of significant impurities or byproducts. | 1. Vigorously stir the oily mixture in ice-cold water to try and induce solidification. If this fails, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting oil can then be purified by column chromatography. 2. Column chromatography on silica gel is the most effective way to separate the desired product from oily impurities. |
| Product is Contaminated with Starting Material | 1. Insufficient amount of nitrating agent. 2. Reaction time was too short. | 1. Ensure the correct stoichiometry of the nitrating agent is used. 2. Increase the reaction time after the addition of the nitrating mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of isomeric byproducts. 2. Formation of dinitrated byproducts. | 1. Careful recrystallization may be sufficient to remove minor isomeric impurities. If isomers are present in significant amounts, column chromatography will be necessary for separation. 2. Reduce the reaction temperature and/or the amount of nitrating agent in subsequent experiments. Column chromatography can be used to separate the desired mononitrated product from the dinitrated byproducts. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on standard nitration procedures for similar aromatic esters.
Materials:
-
Methyl 2,4-dimethylbenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl 2,4-dimethylbenzoate.
-
Cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid to the stirred methyl 2,4-dimethylbenzoate, ensuring the temperature remains below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over a period of 30-60 minutes. Carefully monitor the temperature and maintain it below 15°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
The solid product will precipitate out. Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Purify the crude product by recrystallization from an ethanol/water or methanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
References
Troubleshooting low yield in Fischer esterification of nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fischer esterification of nitrobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low product yield.
Troubleshooting Guides in Q&A Format
Issue: Low or No Product Yield
Q1: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted nitrobenzoic acid. What are the likely causes?
A1: Several factors can lead to incomplete conversion in Fischer esterification. The most common culprits are:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.[1]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or stalled reaction.
-
Presence of Water: Any water in the reagents (nitrobenzoic acid or alcohol) or glassware at the start of the reaction will inhibit the forward reaction.[2] It is crucial to use anhydrous reagents and properly dried glassware.
-
Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for a long enough duration to reach equilibrium.
Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below 50%. How can I improve it?
A2: To drive the equilibrium towards the product and increase your yield, consider the following strategies:
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent ensures it is present in a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester.[1] A 10-fold excess of alcohol can significantly increase the yield.[1]
-
Remove Water as it Forms: If using a solvent other than the alcohol (e.g., toluene), a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, effectively preventing the reverse reaction.[3]
-
Increase Reaction Time: Extending the reflux period can allow the reaction to proceed further towards completion. Monitoring the reaction by TLC is recommended to determine the optimal time.
Issue: Problems During Work-up and Purification
Q3: After pouring my reaction mixture into ice water, no solid precipitate formed, or an oil separated instead.
A3: This is a common issue that can arise from several factors:
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Product Solubility: The ester may be more soluble in the reaction mixture than anticipated, especially if a large volume of alcohol was used.
-
"Oiling Out": The product may be separating as a liquid ("oiling out") if its melting point is below the temperature of the solution. This is often due to the presence of impurities which depress the melting point.[4]
-
Insufficient Product Formation: A very low yield might not produce enough solid to be easily visible or to precipitate effectively.
Troubleshooting Steps:
-
If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-water interface to induce crystallization.
-
If the solution is clear, try adding a seed crystal of the pure ester, if available.[4]
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If the product is suspected to be dissolved in the excess alcohol, the alcohol can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be partitioned between an organic solvent (like ethyl acetate) and water.
-
To address "oiling out," you can try redissolving the mixture by adding more organic solvent, and then allowing it to cool more slowly. Treating the solution with activated charcoal before cooling can also help remove impurities that contribute to this issue.[4][5]
Q4: My final product is colored (e.g., yellow or brown), but the literature reports it as a white or colorless solid. What causes this and how can I fix it?
A4: Colored impurities in the esterification of nitroaromatic compounds can arise from:
-
Side Reactions: The strong acid catalyst, particularly sulfuric acid, can cause side reactions like sulfonation or oxidation, leading to colored byproducts.[6]
-
Incomplete Removal of Starting Material: Some substituted nitrobenzoic acids are themselves colored.
-
Impurities in Reagents: Impurities in the starting materials can be carried through the reaction.
Purification Strategy:
-
Recrystallization with Charcoal: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture for methyl 3-nitrobenzoate).[2][7] Add a small amount of activated charcoal (about 1-2% by weight of your product) to the hot solution to adsorb the colored impurities.[5] Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool slowly to form pure, colorless crystals. Be cautious not to use an excessive amount of charcoal as it can also adsorb your desired product.[4]
Q5: The melting point of my purified product is broad and lower than the literature value.
A5: A low and broad melting point is a strong indication of impurities in your final product. This could be due to:
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Residual Starting Material: Unreacted nitrobenzoic acid is a common impurity.
-
Byproducts: Side reactions can generate impurities that co-crystallize with your product.
-
Inadequate Purification: The recrystallization may not have been effective in removing all impurities. A second recrystallization may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the role of the strong acid in Fischer esterification? A1: The strong acid (e.g., sulfuric acid) acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][8] Sulfuric acid also serves as a dehydrating agent, sequestering the water produced and helping to drive the reaction forward.[9]
Q2: Does the position of the nitro group (ortho, meta, para) on the benzoic acid affect the reaction? A2: Yes, the position of the electron-withdrawing nitro group can influence the reactivity of the carboxylic acid. Generally, electron-withdrawing groups increase the acidity of the carboxylic acid, which can affect the equilibrium and reaction rate. While all isomers can be esterified, steric hindrance from an ortho-nitro group might slightly decrease the reaction rate compared to meta and para isomers under certain conditions.
Q3: Can I use other catalysts besides sulfuric acid? A3: Yes, other acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and can be easier to handle.[3] Lewis acids have also been employed.[3] However, for simple esterifications like that of nitrobenzoic acid, sulfuric acid is often chosen for its effectiveness and low cost.
Q4: What are common side reactions to be aware of? A4: With a strong acid catalyst like concentrated sulfuric acid and at elevated temperatures, potential side reactions include:
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Sulfonation: The aromatic ring can undergo sulfonation, introducing a sulfonic acid group.[6]
-
Oxidation/Charring: Strong heating in the presence of concentrated sulfuric acid can lead to the decomposition and charring of the organic material, resulting in a dark-colored reaction mixture.[10]
-
Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether, although this is more common with primary alcohols under specific conditions.[11]
Q5: Why is the reaction mixture poured into ice water during the work-up? A5: Pouring the reaction mixture into ice water serves multiple purposes:
-
It quenches the reaction by rapidly cooling it.
-
It causes the organic ester product, which is typically insoluble in water, to precipitate out as a solid.[2]
-
It helps to dissolve the excess alcohol (if it's a low molecular weight alcohol like methanol or ethanol) and the acid catalyst in the aqueous phase, facilitating the separation of the crude product.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of the Fischer esterification of substituted nitrobenzoic acids.
Table 1: Effect of Reaction Time and Temperature on Yield (Microwave-Assisted)
| Entry | Temperature (°C) | Reaction Time (minutes) | Yield (%) |
| 1 | 90 | 20 | 6 |
| 2 | 100 | 25 | 16 |
| 3 | 130 | 5 | 67 |
| 4 | 130 | 10 | 88 |
| 5 | 130 | 15 | 92 |
| 6 | 150 | 15 | 93 |
Data adapted from a study on the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol using sulfuric acid as a catalyst in a sealed-vessel microwave reactor.[12]
Table 2: Effect of Alcohol Type on Yield (Microwave-Assisted)
| Entry | Alcohol | Yield (%) |
| 1 | Methanol | 90 |
| 2 | Ethanol | 92 |
| 3 | Propanol | 95 |
| 4 | Butanol | 98 |
| 5 | Isopropanol (Secondary) | 75 |
| 6 | tert-Butanol (Tertiary) | 28 |
Reaction conditions: 4-fluoro-3-nitrobenzoic acid, 130°C, 15 minutes total irradiation time, sulfuric acid catalyst.[12] This data illustrates that primary alcohols generally give higher yields than secondary and tertiary alcohols.[12]
Experimental Protocols
Protocol 1: Standard Fischer Esterification of 3-Nitrobenzoic Acid
This protocol is a typical example of a standard Fischer esterification using reflux.
Materials:
-
3-Nitrobenzoic acid (1.0 g)
-
Anhydrous methanol (8 mL)
-
Concentrated sulfuric acid (0.5 mL)
-
Boiling chips
-
Ice
-
Deionized water
Procedure:
-
Ensure all glassware is clean and dry.
-
In a 25 mL round-bottom flask, combine 1.0 g of 3-nitrobenzoic acid and 8 mL of anhydrous methanol.
-
Add a few boiling chips to the flask.
-
Carefully and slowly add 0.5 mL of concentrated sulfuric acid to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 1 hour.[2]
-
After 1 hour, remove the heat source and allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing approximately 40 g of crushed ice.
-
Stir the mixture until all the ice has melted. The product should precipitate as a solid.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water.
-
Allow the crude product to air dry.
-
For purification, recrystallize the crude product from a minimal amount of hot methanol.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold methanol, and dry completely.
-
Determine the mass of the dried product and calculate the percent yield. Characterize the product by measuring its melting point.
Protocol 2: Optimized Microwave-Assisted Esterification of a Substituted Nitrobenzoic Acid
This protocol demonstrates a more rapid synthesis using microwave irradiation.
Materials:
-
4-Fluoro-3-nitrobenzoic acid (0.25 g, 1.35 mmol)
-
Anhydrous ethanol (1 mL)
-
Concentrated sulfuric acid (4% of the reaction volume)
Procedure:
-
In a 3 mL microwave reaction vessel, combine 0.25 g of 4-fluoro-3-nitrobenzoic acid and 1 mL of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for a total of 15 minutes. It has been shown that adding the catalyst in portions every 5 minutes can improve the yield.[12]
-
After the reaction is complete, cool the vessel to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
Caption: Troubleshooting workflow for low yield in Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chemithon.com [chemithon.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [iris.unibs.it]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Electrophilic Aromatic Substitution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature for successful electrophilic aromatic substitution (EAS) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in electrophilic aromatic substitution?
Temperature is a critical parameter in EAS reactions that directly influences the reaction rate. According to collision theory and the Arrhenius equation, increasing the temperature increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This increases the likelihood that collisions will overcome the activation energy barrier, thus accelerating the reaction.
Q2: How does temperature affect reaction selectivity (polysubstitution and regioselectivity)?
Temperature can significantly impact the selectivity of the reaction:
-
Polysubstitution: Higher temperatures can provide the necessary activation energy for subsequent substitution reactions on the aromatic ring, leading to di- or poly-substituted products. This is especially true when the initial substitution activates the ring. For instance, in the nitration of benzene, keeping the temperature below 50°C helps to prevent the formation of dinitrobenzene.[1][2]
-
Regioselectivity: In some cases, the ratio of ortho, para, and meta isomers can be temperature-dependent. For example, in the Friedel-Crafts alkylation of toluene, the isomer distribution can shift with changes in temperature.[3] At higher temperatures, the reaction may favor the thermodynamically more stable product, which might differ from the kinetically favored product formed at lower temperatures.
Q3: What are the general temperature considerations for activated vs. deactivated aromatic rings?
-
Activated Rings: Aromatic rings with electron-donating groups (e.g., phenols, anilines, alkylbenzenes) are more nucleophilic and react faster. These reactions often require lower temperatures to control the reaction rate and prevent polysubstitution. For example, activated aromatic rings can be readily brominated at or below room temperature.[1]
-
Deactivated Rings: Rings with electron-withdrawing groups (e.g., nitrobenzene, benzoic acid) are less reactive. Consequently, they often require more forceful conditions, including higher temperatures, to proceed at a reasonable rate.[4] For instance, the second nitration of benzene to form dinitrobenzene requires raising the temperature to 100°C.[4]
Q4: Is sulfonation reversible, and what role does temperature play?
Yes, aromatic sulfonation is a reversible reaction. Sulfonation is favored in concentrated, strong acid conditions. Desulfonation (the removal of the sulfonic acid group) is favored in hot, dilute aqueous acid.[5] This temperature-dependent reversibility is useful in synthetic strategies, where a sulfonic acid group can be used as a temporary blocking group to direct other substituents before being removed under high-temperature, aqueous conditions.
Troubleshooting Guide
Problem: My reaction is not proceeding or is very slow.
Answer: A low reaction rate is often due to insufficient energy to overcome the activation barrier.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Caution: Be aware that for deactivated rings, significantly higher temperatures may be necessary. For example, chlorination of deactivated aromatics may require temperatures up to 80-100°C.[2] However, excessively high temperatures can lead to decomposition of starting materials or products.
Problem: I am observing significant amounts of di- or poly-substituted products.
Answer: This indicates that the reaction conditions are too harsh, or the product is more reactive than the starting material (a common issue in Friedel-Crafts alkylation).
-
Recommendation: Lower the reaction temperature. For the nitration of benzene, maintaining a temperature below 50°C is crucial to favor monosubstitution.[1][2][6] For the nitration of the more reactive methylbenzene, the temperature should be even lower, around 30°C.
-
Workflow:
-
Start the reaction at a lower temperature (e.g., 0°C or room temperature).
-
Slowly add the electrophile or catalyst to control the initial exothermic reaction.
-
Maintain the lower temperature throughout the reaction.
-
Problem: I am getting an unexpected ratio of ortho, para, and meta isomers.
Answer: The regioselectivity of some EAS reactions can be influenced by temperature as the reaction shifts from kinetic to thermodynamic control.
-
Recommendation: The Friedel-Crafts alkylation of toluene is a classic example. At 0°C, the product distribution is kinetically controlled, yielding a higher proportion of the ortho and para isomers.[3] At 25°C and higher, the reaction can equilibrate, leading to an increased proportion of the thermodynamically more stable meta isomer.[3] To favor the kinetic ortho/para products, run the reaction at the lowest feasible temperature.
Problem: My starting material or product is decomposing.
Answer: Decomposition is a clear sign that the reaction temperature is too high. Many organic compounds are not stable at elevated temperatures, especially in the presence of strong acids.
-
Recommendation: Immediately reduce the temperature. If the desired reaction is too slow at lower temperatures, consider alternative strategies such as using a more active catalyst, a more reactive electrophile, or a different solvent system, rather than relying solely on high heat. Sulfonation, for instance, should generally be kept below 100°C to avoid side-reactions and product darkening.[7][8]
Data Presentation
Table 1: Recommended Temperature Ranges for Common Electrophilic Aromatic Substitution Reactions
| Reaction | Aromatic Substrate | Typical Reagents | Recommended Temperature (°C) | Notes / Common Issues |
| Nitration | Benzene (mono) | Conc. HNO₃, Conc. H₂SO₄ | < 50-55°C | Risk of dinitration above 60°C.[6][9] |
| Toluene (mono) | Conc. HNO₃, Conc. H₂SO₄ | ~30°C | Toluene is more reactive than benzene. | |
| Nitrobenzene (di) | Fuming HNO₃, Conc. H₂SO₄ | ~100°C | Ring is deactivated; requires forcing conditions.[4] | |
| Halogenation | Activated Arenes | Br₂, Cl₂, or NBS | 0 - 25°C (Room Temp) | Reaction is often fast; cooling may be needed.[1][10] |
| Deactivated Arenes | Br₂, Br₂-BrF₃ | -10 to 30°C | Requires strong activation; can be exothermic. | |
| Methylated Arenes | Cl₂, TiCl₄ | 20 - 100°C | Temperature control is important for selectivity.[11] | |
| Sulfonation | Benzene | Fuming H₂SO₄ (Oleum) | ~40°C | Faster reaction than with concentrated acid.[12] |
| Benzene | Conc. H₂SO₄ | Reflux (several hours) | Slower reaction; higher temperatures needed.[12] | |
| Friedel-Crafts Alkylation | Benzene | Chloroalkane, AlCl₃ | Room Temperature | Polyalkylation is a common side reaction. |
| Toluene | Chloroalkane, AlCl₃ | 0 - 25°C | Temperature affects isomer distribution.[3] | |
| Friedel-Crafts Acylation | Benzene | Ethanoyl chloride, AlCl₃ | ~60°C | The product is deactivated, preventing polyacylation.[3] |
Table 2: Effect of Temperature on Isomer Distribution in the Friedel-Crafts Alkylation of Toluene
| Temperature (°C) | % Ortho Isomer | % Meta Isomer | % Para Isomer |
| 0 | 54% | 17% | 29% |
| 25 | 3% | 69% | 28% |
| (Data sourced from Chemguide and Chemistry LibreTexts)[3] |
Visualizations
Caption: Troubleshooting workflow for temperature optimization in EAS.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. isca.me [isca.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 7. US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents [patents.google.com]
- 8. US3946037A - Sulfonation of aromatic compounds - Google Patents [patents.google.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of Substituted Toluenes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to prevent dinitration during the synthesis of substituted toluenes.
Frequently Asked Questions (FAQs)
Q1: Why does dinitration occur during the synthesis of substituted nitrotoluenes?
A1: Dinitration is a consecutive reaction that can occur after the initial mononitration. The first nitration introduces a nitro group (-NO₂) onto the toluene ring. While this first nitro group is deactivating, the starting toluene ring, especially with activating substituents, is highly reactive.[1][2] If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction times), a second electrophilic substitution can occur on the mononitrated product, leading to dinitrotoluene.[3]
Q2: What are the primary factors influencing the extent of dinitration?
A2: The key factors that control the selectivity between mono- and dinitration are:
-
Temperature: Higher temperatures significantly increase the rate of the second nitration step.[3][4] Controlling the temperature is one of the most critical parameters for achieving high selectivity for mononitration.
-
Stoichiometry: An excess of the nitrating agent relative to the toluene substrate will drive the reaction towards dinitration.[5] Using a molar excess of toluene can effectively minimize the formation of dinitrated byproducts.[5]
-
Reaction Time: Longer reaction times can lead to the formation of dinitrated products after the initial mononitration is complete.
-
Concentration and Type of Nitrating Agent: Highly reactive nitrating systems, such as concentrated mixed acids (HNO₃/H₂SO₄), are more prone to causing dinitration than milder alternatives.[1][6]
Q3: How does an existing substituent on the toluene ring affect the likelihood of dinitration?
A3: The nature of the substituent has a profound effect:
-
Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy, amino) increase the electron density of the aromatic ring, making it highly reactive towards electrophilic substitution.[1][2] This high reactivity can make it challenging to stop the reaction at the monosubstitution stage, often leading to multiple nitrations even under mild conditions.[2]
-
Deactivating Groups: Electron-withdrawing groups (e.g., nitro, cyano, carboxyl) decrease the ring's reactivity.[1] While this slows down the first nitration, the introduction of a second nitro group becomes even more difficult, generally requiring much harsher conditions.[1]
Q4: What are the typical isomer distributions for dinitration products of toluene?
A4: The methyl group of toluene is an ortho, para-director, and the first nitro group is a meta-director. When mononitrotoluene is further nitrated, the directing effects of both the methyl and the nitro group influence the position of the second nitro group. For o-nitrotoluene and p-nitrotoluene, the primary dinitration products are 2,4-dinitrotoluene and 2,6-dinitrotoluene.[6]
Q5: Are there milder alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
A5: Yes, several milder and more selective nitrating systems have been developed to avoid the issues associated with mixed acids. These include:
-
N₂O₅ with a Lewis acid catalyst (e.g., Fe(acac)₃): This system can achieve quantitative mononitration at very low temperatures (-100°C).[6]
-
Bismuth Subnitrate and Thionyl Chloride: An efficient combination for the mononitration of various aromatic compounds under mild conditions.[7]
-
Nitronium Salts (e.g., NO₂BF₄, NO₂PF₆): These are effective agents, particularly for deactivated substrates, and can provide high selectivity.[8]
-
Nitric Acid and Acetic Anhydride: This mixture generates acetyl nitrate in situ and is a classic alternative for achieving mononitration.[9][10]
-
Zeolite Catalysts: These can enhance regioselectivity, often favoring the para-isomer due to shape-selective constraints within the zeolite pores.[10][11]
Troubleshooting Guide: Preventing Dinitration
This guide addresses common problems encountered during the mononitration of substituted toluenes.
Problem: Excessive Formation of Dinitrated Products
High levels of dinitration are the most common issue when aiming for a mononitrated product. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for excessive dinitration.
Problem: Poor Regioselectivity (Undesired Isomer Ratio)
Even when mononitration is successful, the ratio of ortho, meta, and para isomers may not be ideal.
-
Cause: The inherent electronic and steric effects of the substituents on the toluene ring are the primary determinants of isomer distribution.[12] Bulky substituents tend to sterically hinder attack at the ortho position, thus increasing the proportion of the para product.[13]
-
Solution: To selectively enhance the yield of the para isomer, employ shape-selective catalysts. Zeolites, such as Zeolite β, can constrain the transition state for substitution within their pores, favoring the less sterically demanding para position.[10][11]
Data Presentation
Table 1: Effect of Nitrating System on Toluene Mononitration Isomer Distribution
| Nitrating System | Temperature (°C) | o:m:p Ratio | % Dinitrotoluene | Reference(s) |
| HNO₃ / H₂SO₄ (Mixed Acid) | 25 - 40 | ~57 : 4 : 39 | Variable, increases with temp. | [11][14] |
| HNO₃ / Acetic Anhydride | Not specified | 79% para | Not specified | [10] |
| N₂O₅ / CH₂Cl₂ | -40 | ~60 : 1.2 : 38.8 | Low | [15] |
| Zeolite β / HNO₃ / Ac₂O | Not specified | High para selectivity (79%) | Low | [10] |
| N₂O₅ / Fe(acac)₃ | -100 | Not specified | Negligible | [6] |
Table 2: Comparison of Alternative Nitrating Systems
| Nitrating System | Typical Conditions | Advantages | Disadvantages / Limitations |
| N₂O₅ / Fe(acac)₃ | CH₂Cl₂, -100°C | Very high selectivity for mononitration, fast reaction, non-oxidizing.[6] | Requires preparation of N₂O₅, very low temperatures needed. |
| Zeolite Catalysts | Mild temperatures | High para-selectivity, catalyst is recyclable, cleaner process.[10] | May require specific zeolite preparation, not all substrates are suitable. |
| Bismuth Subnitrate / SOCl₂ | Dichloromethane, mild temp. | Mild and selective, no dinitration detected for methylbenzenes.[7] | Stoichiometric use of reagents, potential for chlorinated byproducts. |
| HNO₃ / Acetic Anhydride | 0 - 25°C | Milder than mixed acid, good for many substrates.[9] | Acetic anhydride is corrosive and water-sensitive. |
Experimental Protocols
Protocol 1: Controlled Mononitration of Toluene using Mixed Acid
This protocol is adapted from standard laboratory procedures for the controlled nitration of toluene.[3]
1. Preparation of Nitrating Mixture:
- In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 10 mL of concentrated sulfuric acid (H₂SO₄).
- Slowly, and with continuous stirring, add 10 mL of concentrated nitric acid (HNO₃) to the sulfuric acid. Maintain the temperature of the mixture below 20°C during this addition.
2. Nitration Reaction:
- In a separate three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place 20 mL of toluene. Cool the flask in an ice-salt bath to 5-10°C.
- Slowly add the prepared nitrating mixture dropwise from the funnel to the toluene over a period of 30-45 minutes.
- Crucially, maintain the internal reaction temperature below 15°C throughout the addition. Vigorous stirring is essential to ensure good mixing and heat dissipation.
3. Reaction Monitoring and Work-up:
- After the addition is complete, allow the mixture to stir at 10-15°C for an additional 30 minutes.
- Monitor the reaction progress by TLC or GC to ensure consumption of toluene without significant dinitrotoluene formation.
- Once complete, pour the reaction mixture slowly and carefully onto 100 g of crushed ice with stirring.
- Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (vent frequently), and finally 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
4. Purification:
- The resulting mixture of nitrotoluene isomers can be separated by fractional distillation under reduced pressure.
Protocol 2: Selective Mononitration using N₂O₅ and Fe(acac)₃ Catalyst
This protocol provides a milder alternative for substrates sensitive to strongly acidic or oxidative conditions.[6]
1. Catalyst and Reagent Preparation:
- Prepare a solution of dinitrogen pentoxide (N₂O₅) in a dry solvent like dichloromethane (CH₂Cl₂). Caution: N₂O₅ is a powerful nitrating agent and should be handled with care.
- Prepare a stock solution of the iron catalyst, Fe(acac)₃, in CH₂Cl₂ (approx. 0.01 M).
2. Nitration Reaction:
- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted toluene substrate (1.0 eq) and dry CH₂Cl₂.
- Cool the flask to -100°C using a dry ice/ether or liquid nitrogen/ethanol bath.
- Add the Fe(acac)₃ catalyst solution (approx. 0.02 eq).
- Slowly add the N₂O₅ solution (1.0 - 1.1 eq) dropwise to the cooled reaction mixture, ensuring the temperature remains at -100°C.
3. Reaction Monitoring and Work-up:
- Stir the reaction at -100°C. The reaction is typically very fast (minutes). Monitor by TLC.
- Upon completion, quench the reaction by adding a cold 2 M HCl solution.
- Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, and wash with aqueous sodium bicarbonate and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mononitrated product.
Visualizations
Caption: Key factors that influence mononitration selectivity.
Caption: Reaction pathway for toluene nitration.
References
- 1. ijrar.org [ijrar.org]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. RU2119909C1 - Method of synthesis of mononitrotoluenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO>3>-AC>2>O as nitrating agent - 南京工业大学 [pure.njtech.edu.cn:443]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: NMR Analysis of Methyl Dinitrobenzoate Isomers
This guide provides troubleshooting advice and frequently asked questions for researchers using NMR spectroscopy to identify and differentiate positional isomers of methyl dinitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing overlapping signals in the aromatic region of my ¹H NMR spectrum?
A1: Overlapping signals in the aromatic region (typically 6.5-9.5 ppm) are common for positional isomers of substituted benzene rings. This occurs because the chemical environments of the aromatic protons in different isomers can be very similar. To resolve this, consider the following:
-
Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This will increase the dispersion of the signals.
-
2D NMR: Perform a 2D NMR experiment, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) experiment. A COSY spectrum will show correlations between coupled protons, helping to identify adjacent protons on the aromatic ring. An HSQC spectrum correlates protons to their directly attached carbons, providing another layer of structural information.
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons and may resolve overlapping signals.
Q2: The integration of my aromatic signals does not match the expected number of protons. What could be the cause?
A2: This can be due to a few factors:
-
Impure Sample: Your sample may contain impurities, such as residual starting material or other isomers, which contribute to the signals in the aromatic region.
-
Incorrect Phasing and Baseline Correction: Poor phasing or baseline correction during NMR data processing can lead to inaccurate integration. Reprocess the spectrum carefully.
-
Relaxation Delay: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all protons between scans.
Q3: How can I distinguish between the different methyl dinitrobenzoate isomers using ¹H NMR?
A3: The key to distinguishing the isomers lies in the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.
-
Symmetry: Look for symmetry in the molecule. For example, methyl 3,5-dinitrobenzoate has a plane of symmetry, which results in fewer signals in the NMR spectrum compared to an asymmetric isomer like methyl 2,3-dinitrobenzoate.
-
Coupling Constants (J-values): The magnitude of the coupling constant between two protons can indicate their relative positions on the ring. Ortho coupling (protons on adjacent carbons) is typically 7-10 Hz, meta coupling (protons separated by one carbon) is 2-3 Hz, and para coupling (protons opposite each other) is often close to 0 Hz.
-
Chemical Shifts: The electron-withdrawing nitro groups (-NO₂) and the ester group (-COOCH₃) deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). The number and positions of these groups will uniquely influence the chemical shifts of the aromatic protons for each isomer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broad or distorted peaks | Poor shimming of the magnetic field. | Re-shim the spectrometer before acquiring the spectrum. |
| Sample is not fully dissolved or contains solid particles. | Ensure the sample is completely dissolved. Filter the sample if necessary. | |
| Low signal-to-noise ratio | Sample concentration is too low. | Prepare a more concentrated sample. |
| Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. | |
| Presence of a large water peak | Use of a non-deuterated solvent or moisture in the sample/solvent. | Use high-purity deuterated solvents and dry the NMR tube and sample thoroughly. Water suppression techniques can also be applied during acquisition. |
| Unexpected peaks in the spectrum | Contamination of the NMR tube or solvent. | Clean NMR tubes meticulously and use fresh, high-quality deuterated solvents. Check for common contaminants like grease or other residual compounds. |
| Presence of other isomers or starting materials. | Purify the sample using techniques like column chromatography or recrystallization. |
Data Presentation: ¹H NMR Data for Methyl Nitro- and Dinitrobenzoate Isomers
The following table summarizes the ¹H NMR chemical shift data for several isomers in CDCl₃. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| Methyl 2-nitrobenzoate | ~7.6-8.2 (4H, m) | ~3.9 (3H, s) |
| Methyl 3-nitrobenzoate | ~7.68 (1H, t), ~8.38 (1H, d), ~8.43 (1H, d), ~8.86 (1H, s)[1][2][3] | ~4.0 (3H, s)[1][2][3] |
| Methyl 4-nitrobenzoate | ~8.1-8.3 (4H, m)[4] | ~3.9 (3H, s)[4] |
| Methyl 3,4-dinitrobenzoate | ~8.0-8.8 (3H, m) | ~4.0 (3H, s) |
| Methyl 3,5-dinitrobenzoate | ~9.2 (1H, t), ~9.3 (2H, d) | ~4.1 (3H, s) |
Data for some isomers is sparse in the literature. The provided values are based on available spectral data and may be subject to slight variations.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
1. Sample Preparation: a. Weigh approximately 5-10 mg of the methyl dinitrobenzoate isomer. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise chemical shift reference (note: many deuterated solvents already contain TMS). d. Transfer the solution to a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.
2. Data Acquisition (¹H NMR): a. Insert the NMR tube into the spectrometer. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity. This is crucial for obtaining sharp, well-resolved peaks. d. Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard qualitative spectrum, 8-16 scans are often sufficient. e. Acquire the free induction decay (FID). f. Process the FID by applying a Fourier transform, phasing the spectrum, and correcting the baseline. g. Integrate the signals and pick the peaks to determine their chemical shifts.
Workflow for Isomer Identification
The following diagram illustrates the logical workflow for identifying an unknown methyl dinitrobenzoate isomer based on its ¹H NMR spectrum.
Caption: Workflow for identifying methyl dinitrobenzoate isomers via ¹H NMR.
References
Resolving overlapping peaks in 1H NMR of substituted aromatics
Technical Support Center: 1H NMR Spectroscopy
Welcome to the technical support center for resolving common issues in 1H NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve overlapping peaks in the 1H NMR spectra of substituted aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals in my substituted aromatic compound overlap?
A1: Protons on a substituted aromatic ring often have very similar electronic environments, leading to close chemical shifts. This is especially common in polysubstituted aromatic systems where the electronic effects of different substituents can cause the signals to bunch together in a narrow range of the spectrum (typically 6.5-8.5 ppm).[1][2] This can result in complex, overlapping multiplets that are difficult to interpret.[1][3]
Q2: My aromatic signals are completely overlapped. What is the first and simplest thing I can try to resolve them?
A2: The simplest initial step is to re-run the sample in a different deuterated solvent.[4] Changing the solvent can alter the chemical shifts of the aromatic protons, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[4] Solvents like benzene-d6, pyridine-d5, or acetone-d6 can interact with the solute through various mechanisms, including hydrogen bonding and anisotropic effects, which can be sufficient to separate the overlapping signals.[4][5]
Q3: I tried changing the solvent, but some peaks are still overlapping. What should I try next?
A3: Altering the temperature of the experiment (Variable Temperature NMR) is another effective technique.[6][7] Changing the temperature can affect molecular conformations, rates of chemical exchange, and solute-solvent interactions, which in turn can alter the chemical shifts of the protons.[7][8] Even small changes in temperature can sometimes be enough to resolve closely spaced signals.[9] However, for some molecules, temperature changes may only slightly improve the spectrum.[9]
Q4: What are lanthanide shift reagents (LSRs) and how can they help with overlapping aromatic signals?
A4: Lanthanide shift reagents are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), that can coordinate to Lewis basic sites (e.g., -OH, -NH2, C=O) on a molecule.[10][11][12] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, often leading to a significant spreading out of the NMR spectrum and resolution of overlapping peaks.[12][13] Europium complexes generally cause downfield shifts, while praseodymium complexes cause upfield shifts.[11][12]
Q5: When is it appropriate to use 2D NMR spectroscopy to resolve overlapping aromatic signals?
A5: When simpler methods like changing the solvent or temperature are insufficient, 2D NMR is a powerful tool to employ.[14][15] Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal connectivity and spatial relationships between protons, even if their signals are overlapped in the 1D spectrum.[14][16] 2D NMR is particularly beneficial for complex molecules where the 1D spectrum is crowded with many overlapping signals.[14][17]
Q6: How does a 1H-1H COSY experiment help in assigning protons in a crowded aromatic region?
A6: A 1H-1H COSY (Correlation Spectroscopy) experiment identifies protons that are spin-spin coupled to each other, typically through two to three bonds.[14][18][19] In the resulting 2D spectrum, cross-peaks appear between the signals of coupled protons.[18] This allows you to trace the connectivity of the proton network within a spin system. For a substituted aromatic ring, you can "walk" around the ring by identifying which proton is coupled to which, thereby assigning adjacent protons even when their signals are overlapped.[18][20]
Q7: Can a NOESY experiment be used to resolve overlapping aromatic signals?
A7: Yes, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be very useful. Unlike COSY, which shows through-bond coupling, NOESY shows through-space correlations between protons that are close to each other (typically < 5 Å).[16] This is particularly useful for establishing the stereochemistry or conformation of a molecule. For substituted aromatics, NOESY can help to identify protons that are spatially close to substituents or to each other, which can aid in the assignment of signals that are otherwise difficult to distinguish.[16][21]
Troubleshooting Guides
Issue 1: Overlapping Aromatic Multiplets
-
Symptom: The 1H NMR spectrum shows a complex, unresolved multiplet in the aromatic region (approx. 6.5-8.5 ppm).
-
Cause: Protons on the aromatic ring have very similar chemical shifts.
-
Troubleshooting Workflow:
Data Presentation
Table 1: Aromatic Solvent-Induced Shifts (ASIS)
The magnitude and direction of the shift depend on the specific solute-solvent interactions.
| Solvent | Typical Effect on Chemical Shift (Δδ = δ_aromatic - δ_CDCl3) | Rationale |
| Benzene-d6 | Upfield shift (negative Δδ) | Anisotropic effect of the benzene ring. Solute molecules tend to orient themselves to place protons in the shielding region of the solvent's ring current. [4][5] |
| Pyridine-d5 | Variable; can be upfield or downfield | Complex formation and anisotropic effects. [8] |
| Acetone-d6 | Generally downfield shift (positive Δδ) | Polarity and hydrogen bonding interactions. [5] |
| DMSO-d6 | Generally downfield shift | High polarity and hydrogen bonding capability. |
Table 2: Lanthanide Shift Reagents (LSRs) and Their Effects
The induced shift (LIS) is proportional to the mole ratio of LSR to the substrate at low concentrations.
| Lanthanide Ion | Common Reagent | Direction of Induced Shift | Relative Shift Magnitude | Line Broadening |
| Europium (Eu³⁺) | Eu(fod)₃, Eu(dpm)₃ | Downfield | Large | Minimal |
| Praseodymium (Pr³⁺) | Pr(fod)₃ | Upfield | Large | Minimal |
| Ytterbium (Yb³⁺) | Yb(fod)₃ | Downfield | Very Large | Moderate |
| Dysprosium (Dy³⁺) | Dy(fod)₃ | Downfield | Largest | Severe |
fod = tris(7,7,-dimethyl-1,1,2,2,2,3,3-heptafluoroocta-4,6-dionato) dpm = tris(2,2,6,6-tetramethylhepta-3,5-dionato) [11]
Experimental Protocols
Protocol 1: Resolving Peaks by Changing Solvent
-
Sample Preparation: Prepare a standard NMR sample of your compound in a common solvent like CDCl₃ or DMSO-d₆.
-
Acquire Initial Spectrum: Obtain a standard 1D ¹H NMR spectrum.
-
Select New Solvent: Choose an aromatic solvent with different properties, such as benzene-d₆.
-
Prepare New Sample: Accurately weigh a new sample of your compound and dissolve it in the chosen aromatic solvent to a similar concentration as the first sample.
-
Acquire Second Spectrum: Run the ¹H NMR experiment under the same conditions (temperature, number of scans).
-
Compare Spectra: Compare the aromatic regions of the two spectra to see if the chemical shifts have changed and if the overlapping signals are now resolved.
Protocol 2: Using a Lanthanide Shift Reagent (LSR)
-
Initial Spectrum: Dissolve a known quantity of your substrate (e.g., 10-20 mg) in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a reference ¹H NMR spectrum. Your compound must have a Lewis basic site for the LSR to coordinate.
-
Prepare LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, known aliquot of the LSR stock solution to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and acquire a new ¹H NMR spectrum.
-
Repeat: Continue adding aliquots of the LSR solution and acquiring spectra until the desired peak separation is achieved or until significant line broadening occurs.
-
Analysis: Plot the induced chemical shift (Δδ) for each proton against the molar ratio of [LSR]/[Substrate]. This can provide structural information based on the magnitude of the shifts. [10]
Protocol 3: Acquiring a 1H-1H COSY Spectrum
-
Sample Preparation: Prepare a moderately concentrated sample of your compound in a deuterated solvent. The concentration should be sufficient to obtain good signal-to-noise in a reasonable amount of time.
-
Instrument Setup: On the NMR spectrometer, load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set Parameters:
-
Set the spectral width to encompass all proton signals.
-
Set the number of increments in the indirect dimension (t1), typically 256 or 512.
-
Set the number of scans per increment, depending on the sample concentration.
-
-
Acquire Data: Start the 2D experiment. Acquisition time can range from minutes to several hours.
-
Processing: After acquisition, the data needs to be processed with a Fourier transform in both dimensions (F2 and F1). Apply appropriate window functions (e.g., sine-bell) to improve resolution.
-
Interpretation: Analyze the resulting 2D contour plot. Identify the diagonal peaks (which correspond to the 1D spectrum) and the off-diagonal cross-peaks, which indicate J-coupling between protons. [18]
Caption: A COSY spectrum shows cross-peaks between coupled protons (Ha-Hb, Hb-Hc).
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Lanthanide shift reagents in nuclear magnetic resonance spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 13. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COSY [chem.ch.huji.ac.il]
- 19. longdom.org [longdom.org]
- 20. 1H-1H COSY NMR – All About Drugs [allfordrugs.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of Methyl 2,4-dimethyl-5-nitrobenzoate: A Comparative Spectroscopic Analysis
Introduction
Methyl 2,4-dimethyl-5-nitrobenzoate is an aromatic ester containing nitro and methyl functional groups. Its specific substitution pattern influences its chemical properties and reactivity, making it a potentially valuable intermediate in organic synthesis.[1] This guide outlines the expected spectroscopic characteristics based on known data for structurally similar molecules, providing a framework for the confirmation of its synthesis and purity.
Predicted Spectroscopic Data for Structural Confirmation
To confirm the structure of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed. While specific experimental data for this exact isomer is not publicly available, we can predict the expected spectral features by analyzing data from related isomers such as Methyl 4,5-dimethyl-2-nitrobenzoate and various other substituted methyl nitrobenzoates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6, being ortho to the electron-withdrawing nitro group, is expected to be the most downfield. The proton at position 3 will likely appear at a slightly higher field.
-
Methyl Protons: Three singlets are expected for the three methyl groups. The two methyl groups attached to the aromatic ring (at positions 2 and 4) will likely have chemical shifts in the range of δ 2.3-2.6 ppm. The methyl ester protons will appear further downfield, typically around δ 3.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the range of δ 164-168 ppm.
-
Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbons attached to the nitro group (C5) and the ester group (C1) will be significantly deshielded. The carbons bearing the methyl groups (C2 and C4) will also have characteristic chemical shifts.
-
Methyl Carbons: The three methyl carbons will appear in the aliphatic region of the spectrum (typically δ 15-25 ppm for the aromatic methyls and around δ 52 ppm for the ester methyl).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and aromatic functionalities.
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively.
-
Ester Group (C=O): A strong absorption band corresponding to the carbonyl stretch is anticipated in the region of 1720-1740 cm⁻¹.
-
Aromatic Ring (C=C): Several bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations of the aromatic ring.
-
C-H Bonds: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO₄), which is 209.20 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for this type of molecule include the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and the loss of the nitro group (-NO₂).
Comparison with Alternative Structures
The predicted spectroscopic data for this compound can be compared with the known data of its isomers to highlight the key differences that allow for unambiguous structural assignment.
| Spectroscopic Feature | Predicted for this compound | Known for Methyl 4,5-dimethyl-2-nitrobenzoate[2] | Known for Methyl 2-methyl-4-nitrobenzoate |
| ¹H NMR (Aromatic) | Two singlets | Two singlets | A set of multiplets or doublets |
| ¹H NMR (Methyls) | Three distinct singlets | Three distinct singlets | Two distinct singlets |
| IR (NO₂ stretch) | ~1530-1560 cm⁻¹, ~1345-1365 cm⁻¹ | Similar range | Similar range |
| MS (Molecular Ion) | m/z = 209 | m/z = 209 | m/z = 195 |
Table 1: Comparative analysis of key spectroscopic features for isomeric methyl dimethyl-nitrobenzoates.
Experimental Protocols
Standard spectroscopic techniques are used for the structural confirmation of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI).
-
Data Acquisition: Record the mass spectrum, ensuring detection of the molecular ion peak and major fragment ions.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and analyze the fragmentation pattern to support the proposed structure.
Workflow for Structural Confirmation
Figure 1: Workflow for the synthesis and structural confirmation of this compound.
By following this comprehensive approach of predicting and comparing spectroscopic data, researchers can confidently confirm the structure of this compound, ensuring the integrity of their research and development efforts.
References
A Comparative Guide to the NMR Spectral Interpretation of Methyl 2,4-dimethyl-5-nitrobenzoate
This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of Methyl 2,4-dimethyl-5-nitrobenzoate, a key organic intermediate. For comparative analysis, its spectral data is benchmarked against its isomer, Methyl 3-nitrobenzoate. This document is intended for researchers, scientists, and professionals in drug development, offering insights into structural elucidation using NMR spectroscopy.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of molecules. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound and compares it with Methyl 3-nitrobenzoate to highlight the influence of substituent positioning on the spectral data.
Comparative Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparative compound, Methyl 3-nitrobenzoate.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~8.3 - 8.5 | s | - |
| H-6 | ~7.8 - 8.0 | s | - | |
| OCH₃ | ~3.9 - 4.0 | s | - | |
| CH₃ at C-2 | ~2.6 - 2.7 | s | - | |
| CH₃ at C-4 | ~2.4 - 2.5 | s | - | |
| Methyl 3-nitrobenzoate [1][2][3] | H-2 | 8.81 - 8.87 | t | 1.5 |
| H-4, H-6 | 8.34 - 8.44 | m | - | |
| H-5 | 7.61 - 7.69 | t | 8.0 | |
| OCH₃ | 3.99 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~165 - 167 |
| C-5 | ~148 - 150 | |
| C-2 | ~140 - 142 | |
| C-4 | ~135 - 137 | |
| C-1 | ~130 - 132 | |
| C-3 | ~125 - 127 | |
| C-6 | ~123 - 125 | |
| OCH₃ | ~52 - 53 | |
| CH₃ at C-2 | ~20 - 22 | |
| CH₃ at C-4 | ~15 - 17 | |
| Methyl 3-nitrobenzoate [1] | C=O | 164.6 |
| C-3 | 148.2 | |
| C-6 | 135.1 | |
| C-1 | 131.8 | |
| C-5 | 129.5 | |
| C-4 | 127.2 | |
| C-2 | 124.4 | |
| OCH₃ | 52.6 |
Spectral Interpretation
This compound:
-
¹H NMR: The two aromatic protons (H-3 and H-6) are expected to appear as singlets due to the absence of adjacent protons for coupling. The strong electron-withdrawing nitro group at the C-5 position will significantly deshield the ortho proton (H-6) and the para proton (H-3), shifting them downfield. The methyl groups at C-2 and C-4, and the methyl ester protons will appear as singlets in the upfield region.
-
¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons attached to the nitro group (C-5) and the methyl groups (C-2 and C-4) will be significantly affected. The methyl carbons and the ester's methoxy carbon will appear in the upfield region of the spectrum.
Methyl 3-nitrobenzoate (Alternative for Comparison):
-
¹H NMR: The aromatic region shows a more complex splitting pattern due to proton-proton coupling. The proton at C-2 is the most deshielded due to its position between the nitro and ester groups. The protons at C-4 and C-6 are also downfield, while the proton at C-5 is the most upfield of the aromatic signals.[1][2]
-
¹³C NMR: The presence of the nitro group causes a significant downfield shift for the carbon it is attached to (C-3). The other aromatic carbons show shifts consistent with the electronic effects of the nitro and ester groups.[1]
Experimental Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[4]
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.[5] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Logical Workflow for NMR Interpretation
The following diagram illustrates a systematic approach to interpreting NMR spectra for structural elucidation.
Caption: A logical workflow for NMR spectral interpretation.
Spin-Spin Coupling in this compound
Due to the substitution pattern of this compound, the aromatic protons are isolated from each other by the methyl and nitro substituents. Consequently, no proton-proton spin-spin coupling is observed between the aromatic protons, resulting in singlets for H-3 and H-6.
References
A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings
For researchers, scientists, and drug development professionals, accurately assigning the 13C NMR signals of polysubstituted benzene rings is a critical step in structural elucidation. This guide provides a comparative overview of the primary methods used for this purpose, supported by experimental data and detailed protocols.
The chemical shift of a carbon atom in a benzene ring is sensitive to its electronic environment, which is influenced by the nature and position of substituents. Carbons in an aromatic ring typically resonate in the 120-150 ppm range in a 13C NMR spectrum.[1] However, the specific chemical shifts are modulated by substituent effects. This guide compares empirical and experimental methods for peak assignment.
Comparison of Peak Assignment Methods
The assignment of 13C NMR peaks in polysubstituted benzenes can be approached through several methods, each with its own strengths and limitations. A common starting point is the use of empirical rules based on substituent chemical shifts (SCS).[2] These can be refined and confirmed using experimental techniques such as DEPT and 2D NMR. For complex or novel structures, computational methods offer a powerful alternative.
| Method | Description | Advantages | Disadvantages |
| Empirical Rules (Increment System) | Predicts chemical shifts by adding substituent-specific increments to the chemical shift of benzene (128.5 ppm).[3] | Fast and simple to apply. Requires no additional experimental time. | Less accurate for rings with multiple or sterically hindered substituents where additivity fails.[2][3] Deviations can be up to 15 ppm.[3] |
| Symmetry Analysis | The number of unique 13C signals is determined by the molecule's symmetry.[4][5] | Quickly determines the number of chemically equivalent carbons. Aids in identifying substitution patterns (ortho, meta, para). | Does not provide specific chemical shift values. Ambiguities can arise. |
| DEPT Spectroscopy | Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH2, and CH3 groups. Quaternary carbons are absent.[4][6] | Unambiguously identifies the type of carbon for each signal. | Does not directly assign a signal to a specific position on the ring. |
| 2D NMR (HSQC/HMBC) | Heteronuclear Single Quantum Coherence (HSQC) correlates carbon signals with their directly attached protons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations over 2-3 bonds. | Provides definitive assignments by linking the carbon skeleton to the proton signals. | Requires longer experiment times and more complex data analysis. |
| Computational Methods | Ab initio and Density Functional Theory (DFT) calculations can predict 13C NMR chemical shifts with high accuracy.[7][8][9] Machine learning models are also emerging as a rapid prediction tool.[7] | Can be highly accurate, especially for complex molecules where empirical rules fail. Does not require a physical sample. | Computationally intensive and requires specialized software and expertise.[8] |
Experimental Protocols
Empirical Prediction using Increment System
This method relies on the principle of additivity of substituent effects. The predicted chemical shift for a carbon atom in a polysubstituted benzene ring is calculated using the following formula:
δC ≈ 128.5 + ΣΔδ
where 128.5 ppm is the chemical shift of benzene[10], and ΣΔδ is the sum of the incremental shifts for each substituent relative to the carbon being considered (ipso, ortho, meta, para).
Protocol:
-
Identify all substituents on the benzene ring.
-
For each carbon atom of the ring, determine its position (ipso, ortho, meta, or para) relative to each substituent.
-
From a table of substituent chemical shifts (SCS), find the appropriate increment for each substituent at each position.
-
Sum the increments for all substituents for a given carbon atom.
-
Add this sum to the chemical shift of benzene (128.5 ppm) to predict the chemical shift of that carbon.
-
Repeat for all carbons in the ring.
-
Compare the calculated shifts to the experimental spectrum.
Table of Substituent Chemical Shift (SCS) Increments (in ppm)
| Substituent | Δδ (ipso) | Δδ (ortho) | Δδ (meta) | Δδ (para) |
| -CH3 | +9.3 | +0.8 | -0.1 | -2.9 |
| -OH | +26.9 | -12.7 | +1.4 | -7.3 |
| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |
| -NH2 | +18.0 | -13.3 | +0.9 | -9.8 |
| -NO2 | +20.0 | -4.8 | +0.9 | +5.8 |
| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -I | -32.2 | +9.9 | +2.6 | -1.1 |
| -CHO | +8.6 | +1.3 | +0.6 | +5.5 |
| -COOH | +2.1 | +1.5 | +0.0 | +5.1 |
| -CN | -15.4 | +3.6 | +0.6 | +3.9 |
Note: These values are approximate and can vary with solvent and other substituents.
Carbon Type Identification using DEPT
DEPT experiments are crucial for determining the number of protons attached to each carbon.
Protocol:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Acquire a DEPT-135 spectrum. In this spectrum:
-
CH3 groups will appear as positive peaks.
-
CH2 groups will appear as negative peaks.
-
CH groups will appear as positive peaks.
-
Quaternary carbons (including substituted carbons of the benzene ring, "ipso" carbons) will be absent.[6]
-
-
(Optional) Acquire a DEPT-90 spectrum, which will only show signals for CH groups.[6]
-
By comparing the standard 13C spectrum with the DEPT spectra, each carbon resonance can be assigned as a C, CH, CH2, or CH3. For aromatic rings, this helps distinguish between substituted (C) and unsubstituted (CH) carbons.
Definitive Assignment using 2D NMR (HSQC)
HSQC provides direct correlation between a carbon atom and its attached proton(s).
Protocol:
-
Acquire a 1H NMR spectrum and assign the proton signals if possible.
-
Acquire an HSQC spectrum.
-
In the 2D HSQC plot, each cross-peak indicates a direct bond between a proton (on the F2 axis) and a carbon (on the F1 axis).
-
By identifying the 1H chemical shift of a proton on the benzene ring, you can trace it to the corresponding cross-peak and identify the chemical shift of the carbon it is attached to. This provides an unambiguous assignment for all protonated carbons in the ring.
Logical Workflow for Peak Assignment
The following diagram illustrates a systematic workflow for assigning the 13C NMR peaks of a polysubstituted benzene ring, integrating the methods described above.
Caption: Workflow for 13C NMR peak assignment in polysubstituted benzenes.
Conclusion
The assignment of 13C NMR peaks in polysubstituted benzene rings is best approached with a combination of methods. While empirical calculations provide a rapid first estimate, their accuracy diminishes with increasing substitution and steric hindrance.[2] Symmetry analysis offers a quick way to determine the number of expected signals. For unambiguous assignments, experimental techniques are indispensable. DEPT experiments provide crucial information about the type of each carbon, and 2D NMR techniques like HSQC offer definitive correlations by linking carbon signals to their corresponding protons. For particularly challenging structures or when predictive accuracy is paramount, computational methods serve as a powerful tool. By integrating these approaches, researchers can confidently and accurately elucidate the structure of complex aromatic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. theexamformula.co.uk [theexamformula.co.uk]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis Efficiency of Nitrobenzoate Isomers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a cornerstone of molecular design and production. Among these, nitrobenzoate isomers—ortho (o), meta (m), and para (p)—serve as crucial building blocks and intermediates in the pharmaceutical and chemical industries. The strategic placement of the nitro group on the benzoic acid scaffold significantly influences the molecule's reactivity and its suitability for subsequent transformations. This guide provides an objective comparison of the synthesis efficiency for ortho-, meta-, and para-nitrobenzoate, supported by experimental data and detailed protocols.
Comparative Synthesis Efficiency
The synthesis of nitrobenzoate isomers is primarily achieved through two main strategies: direct nitration of a benzoic acid derivative or oxidation of a nitrotoluene precursor. The efficiency of these methods varies significantly depending on the target isomer, a factor dictated by the directing effects of the carboxyl and methyl groups in electrophilic aromatic substitution and the availability and reactivity of starting materials.
| Isomer | Primary Synthesis Route | Reagents | Typical Yield | Key Considerations |
| o-Nitrobenzoate | Oxidation of o-nitrotoluene | Various oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄, catalytic oxidation with MnO₂/RuO₄) | 24-89%[1][2] | Often a minor byproduct in the direct nitration of benzoic acid. Isolation from the isomer mixture can be challenging. Catalytic oxidation shows promise for higher yields.[2] |
| m-Nitrobenzoate | Nitration of benzoic acid or methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | 80-96%[3] | The carboxyl group is a meta-director, making this the major product of direct nitration. The reaction is typically high-yielding and straightforward. |
| p-Nitrobenzoate | Oxidation of p-nitrotoluene | Various oxidizing agents (e.g., Na₂Cr₂O₇/H₂SO₄, nitric acid, catalytic oxidation with Co(OAc)₂/Mn(OAc)₂) | 82-95.5%[4][5] | A common and efficient method. The starting material, p-nitrotoluene, is readily available. |
Experimental Protocols
Below are detailed methodologies for the synthesis of each nitrobenzoate isomer, reflecting common and effective laboratory procedures.
Synthesis of m-Nitrobenzoic Acid via Nitration of Benzoic Acid
This protocol is a standard method for electrophilic aromatic substitution to produce the meta isomer as the major product.[6]
Materials:
-
Benzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask, carefully add a measured amount of concentrated sulfuric acid and cool it in an ice bath to below 10°C.
-
Slowly add benzoic acid to the cold sulfuric acid with continuous stirring until it dissolves.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature below 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Pour the reaction mixture over crushed ice to precipitate the crude m-nitrobenzoic acid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.
-
Recrystallize the crude product from hot water or a suitable solvent to obtain pure m-nitrobenzoic acid.
Synthesis of p-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene
This procedure outlines the oxidation of the methyl group of p-nitrotoluene to a carboxylic acid.[4][7]
Materials:
-
p-Nitrotoluene
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution (5%)
-
Dilute sulfuric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrotoluene, sodium dichromate, and water.
-
With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The reaction is exothermic and the temperature should be controlled.
-
After the addition of sulfuric acid is complete, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Filter the crude p-nitrobenzoic acid and wash it with water.
-
To purify, dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the pure p-nitrobenzoic acid.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
Synthesis of o-Nitrobenzoic Acid via Catalytic Oxidation of o-Nitrotoluene
This method provides a higher yield for the ortho isomer compared to its formation as a byproduct.[2]
Materials:
-
o-Nitrotoluene
-
Methanol (solvent)
-
MnO₂/RuO₄ catalyst
-
Oxygen gas
-
Ether
Procedure:
-
In a high-pressure reactor, add o-nitrotoluene, methanol, and the MnO₂/RuO₄ catalyst.
-
Pressurize the reactor with oxygen to 0.1-2 MPa.
-
Heat the reaction mixture to 100-150°C and maintain for 5-15 hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature and release the pressure.
-
Filter the reaction mixture to recover the catalyst.
-
Remove the methanol solvent from the filtrate by distillation under reduced pressure.
-
The residue is then subjected to an ether-water extraction. The organic phase is washed with water and the ether is evaporated to yield o-nitrobenzoic acid.
Synthesis Workflows
The following diagrams illustrate the generalized synthetic pathways for the nitrobenzoate isomers.
Caption: Generalized synthetic routes for nitrobenzoate isomers.
Logical Relationship of Isomer Formation in Direct Nitration
The direct nitration of benzoic acid yields a mixture of isomers, with the meta isomer being the predominant product due to the directing effect of the carboxylic acid group.
Caption: Product distribution in the direct nitration of benzoic acid.
References
- 1. prepchem.com [prepchem.com]
- 2. CN104311425A - Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. orgsyn.org [orgsyn.org]
Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of Methyl 2,4-dimethyl-5-nitrobenzoate. Extensive literature searches did not yield specific biological activity data for this compound itself; its primary role appears to be that of a synthetic intermediate. Therefore, this guide focuses on the biological activities of its structurally related analogs, with a particular emphasis on antifungal properties for which quantitative data is available. The broader context of the biological potential of nitroaromatic compounds, including anticancer and anti-inflammatory activities, is also discussed.
Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives
A key area where quantitative biological data for analogs of this compound is available is in the realm of antifungal activity. A study focusing on a series of 3-methyl-4-nitrobenzoate derivatives has demonstrated their efficacy against various Candida species, which are common opportunistic fungal pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds.
The data from this study is summarized in the table below, providing a clear comparison of the antifungal potency of different analogs. The variation in the alkyl ester side chain significantly influences the antifungal activity.
| Compound ID | R Group | C. albicans (ATCC 90028) MIC (µM) | C. glabrata (ATCC 90030) MIC (µM) | C. krusei (ATCC 34125) MIC (µM) | C. guilliermondii (ATCC 207) MIC (µM) |
| 1 | Methyl | >500 | >500 | >500 | 39 |
| 2 | Ethyl | >500 | >500 | >500 | 125 |
| 3 | Propyl | 250 | 500 | 500 | 62 |
| 4 | Isopropyl | >500 | >500 | >500 | 250 |
| 5 | Butyl | 250 | 500 | 250 | 62 |
| 6 | Pentyl | 125 | 250 | 125 | 31 |
| 7 | Isopentyl | 125 | 250 | 125 | 62 |
| 8 | Hexyl | 125 | 125 | 125 | 62 |
| 9 | Heptyl | 62 | 125 | 125 | 62 |
| 10 | Benzyl | 500 | 500 | 500 | 250 |
| 11 | (+)-Bornyl | >500 | >500 | >500 | >500 |
Data sourced from a study on 3-Methyl-4-Nitrobenzoate Derivatives as Antifungal Drug Candidates.[1][2]
Broader Biological Activities of Nitroaromatic Compounds
Nitroaromatic compounds, as a class, are known to exhibit a wide spectrum of biological activities. The presence of the nitro group is often crucial for their biological effects.[3][4][5] This functionality can be enzymatically reduced within cells to produce reactive nitrogen species, which can lead to cellular damage and death, forming the basis for their antimicrobial and anticancer properties.[6][7][8]
Anti-inflammatory Properties: Certain nitroaromatic compounds have also been investigated for their anti-inflammatory effects.[5][10][11] The mechanism of action in this context can be more varied but may involve the modulation of inflammatory signaling pathways. The structure-activity relationships for the anti-inflammatory properties of nitrobenzoate esters are an area of ongoing research.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the context of evaluating the biological activity of the discussed compounds.
Broth Microdilution Antifungal Susceptibility Testing (Based on CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
-
Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are also included. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[14][15][16][17][18]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.[19][20][21][22][23]
Mechanism of Action of Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group. This process is often mediated by cellular nitroreductases.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of (E)-3-(1,4-benzoquinonyl)-2-[(3-pyridyl)-alkyl]-2-propenoic acid derivatives that inhibit both 5-lipoxygenase and thromboxane A2 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. scribd.com [scribd.com]
- 18. scielo.br [scielo.br]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. MTT (Assay protocol [protocols.io]
Unveiling the Antifungal Potential of 3-Methyl-4-Nitrobenzoate Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor in the face of growing resistance to existing therapies. This guide provides a comprehensive comparison of the antifungal properties of a series of 3-methyl-4-nitrobenzoate derivatives, presenting key experimental data and methodologies to inform future research and development in this promising area.
A recent study exploring a series of eleven 3-methyl-4-nitrobenzoate derivatives has highlighted their potential as antifungal drug candidates. The research focused on the evaluation of these compounds against clinically relevant Candida species, a genus of fungi responsible for a range of superficial and systemic infections in humans. This guide synthesizes the findings of this pivotal study, offering a clear comparison of the antifungal efficacy of these derivatives and detailing the experimental approaches used.
Comparative Antifungal Activity
The antifungal activity of the eleven synthesized 3-methyl-4-nitrobenzoate derivatives was assessed against four Candida strains: Candida albicans ATCC-90028, Candida glabrata ATCC-90030, Candida krusei ATCC-34125, and Candida guilliermondii ATCC-207. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible fungal growth, was determined for each derivative.
The results, summarized in the table below, reveal varying levels of antifungal activity depending on the specific chemical structure of the derivative and the fungal strain tested. Notably, compounds methyl 3-methyl-4-nitrobenzoate (1) and pentyl 3-methyl-4-nitrobenzoate (6) demonstrated significant activity, particularly against C. guilliermondii.[1][2]
| Compound | R Group | C. albicans MIC (µM) | C. glabrata MIC (µM) | C. krusei MIC (µM) | C. guilliermondii MIC (µM) |
| 1 | Methyl | >500 | >500 | >500 | 39 |
| 2 | Ethyl | >500 | >500 | >500 | >500 |
| 3 | Propyl | >500 | >500 | >500 | >500 |
| 4 | Butyl | >500 | >500 | >500 | >500 |
| 5 | Isopentyl | >500 | >500 | >500 | >500 |
| 6 | Pentyl | >500 | >500 | >500 | 31 |
| 7 | Hexyl | >500 | >500 | >500 | >500 |
| 8 | Heptyl | >500 | >500 | >500 | >500 |
| 9 | Octyl | >500 | >500 | >500 | >500 |
| 10 | Nonyl | >500 | >500 | >500 | >500 |
| 11 | Decyl | >500 | >500 | >500 | >500 |
Experimental Protocols
To ensure the reproducibility and validation of these findings, a detailed understanding of the experimental methodologies is crucial. The following sections outline the key protocols employed in the study.
Synthesis of 3-Methyl-4-nitrobenzoate Derivatives
The eleven derivatives were synthesized from 3-methyl-4-nitrobenzoic acid through various esterification methods. The chemical structures of the resulting compounds were confirmed using infrared (IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and high-resolution mass spectrometry.[1][2]
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was determined using a broth microdilution assay. This method involves preparing a series of twofold dilutions of each compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal cells. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Proposed Mechanism of Action
To elucidate the potential mechanism by which these derivatives exert their antifungal effects, in silico modeling studies were conducted. The most bioactive compound, pentyl 3-methyl-4-nitrobenzoate (6) , was found to interact with thymidylate kinase (TPMK), a crucial enzyme in DNA synthesis.[1][2] This interaction suggests that the antifungal activity of this class of compounds may be attributed to the inhibition of this essential fungal enzyme.
References
A Definitive Guide to Product Purity Validation: HPLC vs. Melting Point Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized or isolated compound is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of two fundamental techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into their principles, present comparative data, and provide detailed experimental protocols to assist in selecting the most appropriate method for your analytical needs.
At a Glance: HPLC vs. Melting Point for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful separative technique that identifies and quantifies the components in a mixture.[1] Conversely, melting point analysis is a physical characterization method that assesses the purity of a crystalline solid based on its melting temperature range.[2]
| Feature | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis |
| Principle | Differential partitioning of components between a mobile and stationary phase. | Observation of the temperature range over which a solid transitions to a liquid. |
| Purity Indication | Presence of multiple peaks, with the area of the main peak relative to others indicating purity.[3] | A sharp, narrow melting range close to the literature value indicates high purity. A broad, depressed range suggests the presence of impurities.[4][5] |
| Quantitative? | Yes, highly quantitative. | Primarily qualitative, can be semi-quantitative under specific conditions. |
| Sensitivity | High (can detect trace impurities). | Lower, generally requires >1% impurity to cause a significant change. |
| Specificity | High, can separate closely related compounds. | Low, different compounds can have similar melting points. |
| Sample State | Liquid (solid samples must be dissolved). | Solid. |
| Throughput | Can be automated for high throughput. | Generally lower throughput. |
| Cost | High initial instrument cost and ongoing solvent expenses.[6] | Low instrument cost. |
Quantitative Comparison of Purity Analysis Techniques
The following table provides typical performance metrics for HPLC and melting point analysis, offering a clearer perspective on their quantitative capabilities.
| Parameter | HPLC | Melting Point Analysis |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range.[7] | Generally considered to be around 1% impurity level for a noticeable depression.[8] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD.[7] | Not a standard quantitative technique with a defined LOQ. |
| Precision (RSD%) | Excellent, typically <2% for the main component. | Not applicable in the same way as HPLC. |
| Typical Purity Range for a "Pure" Sample | >99% (determined by peak area normalization). | A sharp melting range of 0.5-2°C.[9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for determining the purity of a non-polar to moderately polar organic compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or the λmax of the compound).
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Melting Point Analysis for Purity Determination
This protocol describes the determination of a melting point range using a capillary melting point apparatus.
1. Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.
2. Melting Point Determination:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 20°C below the expected melting point.
-
Set a ramp rate of 10-20°C/minute for a rapid initial determination.
-
Observe the sample through the magnifying lens.
-
For an accurate determination, repeat the process with a fresh sample, setting the initial temperature to about 5°C below the approximate melting point found in the initial run.
-
Use a slow ramp rate of 1-2°C/minute through the expected melting range.
3. Data Recording:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1 - T2.
Visualizing the Workflows
Comparison with Other Purity Determination Techniques
While HPLC and melting point are staples in purity assessment, other techniques offer orthogonal information and may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, requires more sample. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information. | Can be destructive, may not be suitable for all compounds. |
| UV-Vis Spectroscopy | Absorption of ultraviolet or visible light by a molecule. | Simple, rapid, and non-destructive. | Low specificity, only applicable to chromophoric compounds.[10] |
| Titration | Reaction of a substance with a reagent of known concentration. | High accuracy and precision for assay of pure substances. | Not suitable for impurity profiling, requires a known reaction. |
Conclusion
The choice between HPLC and melting point analysis for purity determination depends on the specific requirements of the analysis. HPLC is the method of choice for quantitative, high-sensitivity, and high-specificity analysis, particularly in regulated environments such as the pharmaceutical industry.[1] It excels at separating and quantifying impurities, even at trace levels.
Melting point analysis, on the other hand, is a rapid, inexpensive, and straightforward technique for a preliminary assessment of the purity of a crystalline solid.[2] A sharp melting point provides a good indication of high purity, while a depressed and broad range is a clear sign of impurities.[4] It is often used as a complementary technique to chromatographic methods.
For a comprehensive purity assessment, a combination of orthogonal techniques is often employed. For instance, the purity of a compound can be initially assessed by its melting point and then quantified with high precision using HPLC. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their products.
References
- 1. researchgate.net [researchgate.net]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. ijnrd.org [ijnrd.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 9. echemi.com [echemi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the Electrophilic Nitration of Dimethylbenzene Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the electrophilic nitration mechanisms on the three isomers of dimethylbenzene: ortho-, meta-, and para-xylene. The discussion is supported by experimental data on product distribution and relative reaction rates, offering valuable insights for synthetic chemists and drug development professionals working with substituted aromatic compounds.
The Underlying Mechanism: Electrophilic Aromatic Substitution
Electrophilic aromatic nitration is a cornerstone of organic synthesis, enabling the introduction of a nitro group (-NO₂) onto an aromatic ring. This transformation proceeds via a well-established electrophilic aromatic substitution (SₑAr) mechanism. The presence of activating groups, such as the methyl (-CH₃) groups in dimethylbenzenes (xylenes), significantly influences the reaction's rate and regioselectivity. Methyl groups are electron-donating through inductive effects and hyperconjugation, thereby increasing the electron density of the aromatic ring and making it more susceptible to attack by electrophiles.
The overall mechanism can be summarized in three key steps:
-
Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in this reaction.
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the xylene ring attacks the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is typically the rate-determining step of the reaction.
-
Deprotonation and Re-aromatization: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bonded to the new nitro group. This restores the stable aromatic system and yields the final nitro-substituted product.
Caption: General mechanism of electrophilic aromatic nitration.
Comparative Analysis of Dimethylbenzene Isomers
The reactivity and the site of nitration (regioselectivity) are dictated by the positions of the two methyl groups on the benzene ring.
o-Xylene (1,2-Dimethylbenzene)
In o-xylene, the two methyl groups are adjacent. Both are ortho, para-directing activators.
-
Position 3 (and 6): This position is ortho to one methyl group and meta to the other.
-
Position 4 (and 5): This position is para to one methyl group and ortho to the other.
Attack at position 4 is electronically favored as it is activated by both methyl groups (one ortho, one para). However, attack at position 3 is also significant. Steric hindrance from the two adjacent methyl groups can influence the ratio of the products. Experimental data shows that a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene is typically formed.
Caption: Nitration pathways for o-xylene.
m-Xylene (1,3-Dimethylbenzene)
m-Xylene is the most reactive of the three isomers towards electrophilic nitration. The two methyl groups cooperatively activate certain positions.
-
Position 4 (and 6): This position is ortho to both methyl groups, making it highly activated and the primary site of attack.
-
Position 2: This position is also ortho to both methyl groups but is sterically hindered by being situated between them.
-
Position 5: This position is para to one methyl group and meta to the other.
Due to the strong activating effect at the 4-position and significant steric hindrance at the 2-position, nitration of m-xylene is highly regioselective, yielding predominantly 4-nitro-m-xylene.
Caption: Regioselectivity in the nitration of m-xylene.
p-Xylene (1,4-Dimethylbenzene)
In p-xylene, the two methyl groups are para to each other. All four available positions on the ring (2, 3, 5, and 6) are chemically equivalent, as each is ortho to one methyl group and meta to the other. Consequently, the mononitration of p-xylene yields only a single product: 2-nitro-p-xylene. This high degree of selectivity makes the nitration of p-xylene a straightforward transformation.
Caption: Nitration of p-xylene leading to a single product.
Quantitative Data Comparison
The following tables summarize experimental data regarding product distribution and relative reaction rates for the nitration of dimethylbenzenes.
Table 1: Product Distribution in Mononitration of Xylene Isomers
| Isomer | Nitrating Agent | 3-Nitro-o-xylene (%) | 4-Nitro-o-xylene (%) | 2-Nitro-m-xylene (%) | 4-Nitro-m-xylene (%) | 2-Nitro-p-xylene (%) | Reference |
| o-Xylene | H₂SO₄-HNO₃ | ~55 | ~45 | - | - | - | |
| o-Xylene | HNO₃ / Zeolite Beta | 32 | 68 | - | - | - | |
| m-Xylene | H₂SO₄-HNO₃ | - | - | ~14 | ~86 | - | |
| m-Xylene | HNO₃ / Zeolite Beta | - | - | ~13 | ~87 | - | |
| p-Xylene | H₂SO₄-HNO₃ | - | - | - | - | 100 |
Note: Product ratios can vary with reaction conditions such as temperature, acid concentration, and catalyst.
Table 2: Relative Rates of Nitration (Benzene = 1)
The presence of electron-donating methyl groups accelerates the rate of nitration compared to unsubstituted benzene. The cooperative activation by both methyl groups makes the xylenes significantly more reactive.
| Compound | Relative Rate of Nitration |
| Benzene | 1 |
| Toluene | 25 |
| p-Xylene | 42 |
| o-Xylene | 43 |
| m-Xylene | 400 |
Note: Relative rates are approximate and can vary based on specific reaction conditions.
Experimental Protocol: General Procedure for Mononitration of a Xylene Isomer
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment, and under the supervision of a qualified chemist. Concentrated acids are extremely corrosive and hazardous.
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Beakers
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Xylene isomer (o-, m-, or p-xylene)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In the 100 mL round-bottom flask, carefully add a specific volume of concentrated sulfuric acid (e.g., 15 mL). Cool the flask in an ice-water bath. Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid (e.g., 10 mL) via the dropping funnel. Maintain the temperature of the mixture below 10°C during the addition.
-
Nitration Reaction: Once the nitrating mixture has cooled, begin the dropwise addition of the xylene isomer (1.0 equivalent) while vigorously stirring. Carefully monitor the internal temperature and maintain it between 25-30°C using the ice bath. The addition should take approximately 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes.
-
Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice in a large beaker. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude nitroxylene product.
-
Purification and Analysis: The crude product can be purified by fractional distillation or recrystallization, depending on the isomer. The product distribution and purity can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.
Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of aromatic nitration, a cornerstone of synthetic chemistry, is critically influenced by reaction conditions. Understanding the principles of kinetic and thermodynamic control is paramount for directing the substitution pattern on an aromatic ring, thereby ensuring the desired isomeric product for applications in pharmaceuticals, materials science, and agrochemicals. This guide provides an objective comparison of these two control mechanisms, supported by experimental data and detailed protocols.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
In the context of aromatic nitration, particularly of polycyclic aromatic hydrocarbons like naphthalene, the electrophilic attack of the nitronium ion (NO₂⁺) can lead to different constitutional isomers. The product distribution is dictated by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest is the major product. This pathway proceeds through the transition state with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the most stable product is the major product. This requires that the reaction is reversible, allowing for an equilibrium to be established where the product with the lowest Gibbs free energy predominates.
Aromatic sulfonation is a classic textbook example of this principle, as the reaction is readily reversible. However, aromatic nitration is generally considered to be an irreversible process under typical synthetic conditions.[1] This makes achieving true thermodynamic control challenging, as the reverse reaction (denitration) does not readily occur to allow for equilibration. Despite this, the relative stabilities of the products can still be considered, and in some cases, isomerization at high temperatures may be possible, albeit not a common synthetic strategy.
Case Study: Nitration of Naphthalene
The nitration of naphthalene offers a clear illustration of the theoretical principles of kinetic and thermodynamic control. Substitution can occur at the C1 (alpha) or C2 (beta) position.
-
Kinetic Product (1-Nitronaphthalene): Attack at the alpha position is faster because the resulting carbocation intermediate (Wheland intermediate) is more stable. This increased stability arises from the ability to draw more resonance structures that maintain one intact benzene ring, thus preserving a greater degree of aromaticity.[2]
-
Thermodynamic Product (2-Nitronaphthalene): The 2-nitronaphthalene isomer is sterically less hindered than the 1-nitro isomer. In 1-nitronaphthalene, there is significant steric repulsion between the nitro group at the C1 position and the hydrogen atom at the C8 position.[1] This steric strain makes the 1-nitro isomer less stable than the 2-nitro isomer.
While the concept of temperature-dependent control in naphthalene nitration is discussed, with lower temperatures favoring the 1-nitro product and higher temperatures purportedly favoring the 2-nitro product, concrete experimental data systematically demonstrating this shift is scarce in the literature.[3] This is likely due to the aforementioned irreversibility of the reaction. The product ratio is, however, known to be influenced by the specific nitrating system used.
Quantitative Data on Isomer Distribution
The following table summarizes the isomer distribution of nitronaphthalene obtained using various nitrating agents. While not a direct measure of kinetic versus thermodynamic control via temperature, it demonstrates that reaction conditions significantly impact the product ratio. The ratio of 1-nitronaphthalene to 2-nitronaphthalene can vary substantially, for instance, from 9 to 29 depending on the reagents.[4][5]
| Nitrating Agent/System | Solvent | Temperature (°C) | 1-Nitronaphthalene (%) | 2-Nitronaphthalene (%) | α/β Ratio | Reference |
| NO₂⁺BF₄⁻ | Sulfolane | 25 | 91.7 | 8.3 | 11.0 | [4] |
| NO₂⁺PF₆⁻ | Nitromethane | 25 | 92.0 | 8.0 | 11.5 | [4] |
| HNO₃/H₂SO₄ | - | 50-60 | ~90 | ~10 | 9.0 | [6] |
| HNO₃/Ac₂O | Ac₂O | 25 | 96.7 | 3.3 | 29.3 | [4] |
| N₂O₄ | CH₃CN | 25 | 95.5 | 4.5 | 21.2 | [4] |
| N₂O₅ | CCl₄ | 25 | 88.0 | 12.0 | 7.3 | [4] |
Experimental Protocols
The following are representative experimental protocols for the nitration of naphthalene under conditions that typically favor the kinetic product, and for the analysis of the resulting isomer mixture.
Experiment 1: Synthesis of Mononitronaphthalenes (Kinetic Control)
Objective: To nitrate naphthalene under conditions that favor the formation of the kinetically controlled product, 1-nitronaphthalene.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10.0 g of naphthalene in 50 mL of dichloromethane.
-
Slowly add 20 mL of concentrated sulfuric acid to the stirring solution, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the naphthalene solution over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 60 minutes.
-
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture of nitronaphthalenes.
Experiment 2: Analysis of Nitronaphthalene Isomers by Gas Chromatography (GC)
Objective: To determine the relative percentages of 1-nitronaphthalene and 2-nitronaphthalene in the product mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating aromatic isomers (e.g., a DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Final hold: Hold at 220°C for 5 minutes.
-
Procedure:
-
Prepare a standard solution of the product mixture in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to 1-nitronaphthalene and 2-nitronaphthalene by comparing their retention times with those of authentic standards.
-
Determine the area of each peak.
-
Calculate the relative percentage of each isomer by dividing the area of the individual peak by the total area of both isomer peaks and multiplying by 100.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways for the nitration of naphthalene and a general experimental workflow.
Caption: Reaction pathways for the nitration of naphthalene.
Caption: Experimental workflow for aromatic nitration.
Conclusion
The regiochemical outcome of aromatic nitration is a complex interplay of electronic and steric factors, which can be manipulated by controlling the reaction conditions. While the classic model of kinetic versus thermodynamic control is more straightforwardly applied to reversible reactions like sulfonation, the principles remain a valuable framework for understanding isomer distribution in largely irreversible nitration reactions. For naphthalene, the kinetically favored product, 1-nitronaphthalene, is typically the major product due to the greater stability of its carbocation intermediate. The thermodynamically more stable 2-nitronaphthalene is formed in smaller amounts. The choice of nitrating agent and reaction conditions can significantly influence the ratio of these isomers, a critical consideration for synthetic chemists aiming to produce specific nitrated aromatic compounds. Future research focusing on achieving reversible nitration or developing highly selective catalysts could provide more direct pathways to thermodynamically controlled products.
References
A Comparative Spectroscopic Analysis of Methyl 2,4-dimethyl-5-nitrobenzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral characteristics of Methyl 2,4-dimethyl-5-nitrobenzoate and its key positional isomers: Methyl 2,4-dimethyl-3-nitrobenzoate and Methyl 2,4-dimethyl-6-nitrobenzoate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in synthetic chemistry and drug development, where precise molecular structure is paramount. This document summarizes key spectral data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual aids to facilitate comparison.
While experimental data for all isomers of this compound is not uniformly available in the public domain, this guide compiles the existing data for closely related structures to provide a robust comparative framework. The presented data and interpretations are based on established principles of spectroscopic analysis.
Comparative Spectral Data
The following tables summarize the key spectral data for the isomers of interest. Data for some isomers have been inferred from closely related compounds due to a lack of direct experimental records.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₃ Protons | -CH₃ Protons |
| Methyl 2,4-dimethyl-3-nitrobenzoate (Predicted) | ~8.0-7.5 (2H, m) | ~3.9 (3H, s) | ~2.5 (3H, s), ~2.3 (3H, s) |
| This compound | No direct data available. Predicted to show two singlets in the aromatic region. | ~3.9 (3H, s) | ~2.6 (3H, s), ~2.4 (3H, s) |
| Methyl 2,4-dimethyl-6-nitrobenzoate (Predicted) | ~7.8-7.3 (2H, m) | ~3.9 (3H, s) | ~2.4 (3H, s), ~2.2 (3H, s) |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic Carbons | -OCH₃ | -CH₃ |
| Methyl 2,4-dimethyl-3-nitrobenzoate (Predicted) | ~165 | ~150-125 (6C) | ~52 | ~20, ~15 |
| This compound | No direct data available. | No direct data available. | No direct data available. | No direct data available. |
| Methyl 2,4-dimethyl-6-nitrobenzoate (Predicted) | ~168 | ~152-128 (6C) | ~53 | ~22, ~18 |
Table 3: IR Spectral Data (Key Absorptions in cm⁻¹)
| Compound | C=O Stretch | NO₂ Stretch (asymmetric) | NO₂ Stretch (symmetric) | C-O Stretch |
| Methyl 2,4-dimethyl-3-nitrobenzoate (Predicted) | ~1725 | ~1530 | ~1350 | ~1280 |
| This compound | No direct data available. | No direct data available. | No direct data available. | No direct data available. |
| Methyl 2,4-dimethyl-6-nitrobenzoate (Predicted) | ~1730 | ~1525 | ~1345 | ~1290 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Methyl 2,4-dimethyl-3-nitrobenzoate | 209 | 178 (M-OCH₃)⁺, 150 (M-COOCH₃)⁺, 133, 105, 91, 77 |
| This compound | 209 | Predicted similar fragmentation to isomers. |
| Methyl 2,4-dimethyl-6-nitrobenzoate | 209 | 178 (M-OCH₃)⁺, 163, 150 (M-COOCH₃)⁺, 133, 105, 89, 77[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of Methyl 2,4-dimethyl-nitrobenzoate isomers.
Synthesis: Nitration of Methyl 2,4-dimethylbenzoate
This procedure outlines a general method for the nitration of a methyl dimethylbenzoate precursor. The regioselectivity of the nitration will depend on the starting isomer and reaction conditions.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Nitration Reaction: Dissolve Methyl 2,4-dimethylbenzoate in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the prepared nitrating mixture dropwise to the solution of the ester, ensuring the temperature does not exceed 15 °C.
-
Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). Pour the reaction mixture slowly onto crushed ice with stirring.
-
Purification: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure isomer.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis.
Visualization of Isomeric Structures and Spectral Differences
The following diagram illustrates the structural differences between the three key isomers and highlights the expected key distinguishing features in their ¹H NMR spectra.
Caption: Isomeric structures and their expected ¹H NMR aromatic signals.
Conclusion
The spectral characterization of this compound and its isomers relies on the careful application of various spectroscopic techniques. The position of the nitro group significantly influences the electronic environment of the aromatic protons and carbons, leading to distinct patterns in NMR spectra. Specifically, the symmetry in the 5-nitro isomer is expected to produce a simpler ¹H NMR spectrum in the aromatic region compared to the 3-nitro and 6-nitro isomers. IR spectroscopy provides valuable information about the key functional groups, with characteristic absorptions for the carbonyl and nitro moieties. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, which are expected to be similar but may show subtle differences in fragment ion abundances. While a complete experimental dataset for all isomers is not currently available, the principles outlined in this guide, along with the provided data for related compounds, offer a solid foundation for the identification and differentiation of these important chemical entities.
References
A Comparative Guide to Fragmentation Patterns in Mass Spectrometry of Nitro Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fragmentation patterns of common nitro esters—Pentaerythritol Tetranitrate (PETN), Nitroglycerin (NG), and Ethylene Glycol Dinitrate (EGDN)—observed under different mass spectrometric ionization techniques. Understanding these patterns is crucial for the unambiguous identification and quantification of these compounds in various applications, from pharmaceutical analysis to forensic science.
Introduction to Nitro Ester Analysis by Mass Spectrometry
Nitro esters are a class of organic compounds characterized by the presence of one or more O-NO₂ functional groups. They are widely used as explosives and propellants, and also find applications as vasodilators in the pharmaceutical industry. Mass spectrometry (MS) is a powerful analytical technique for the detection and characterization of nitro esters due to its high sensitivity and specificity. The choice of ionization technique significantly influences the resulting mass spectrum, particularly the fragmentation pathways. This guide compares three common ionization methods: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).
Comparison of Ionization Techniques and Fragmentation Patterns
The fragmentation of nitro esters in a mass spectrometer is highly dependent on the energy imparted to the molecule during the ionization process. "Hard" ionization techniques like EI result in extensive fragmentation, providing rich structural information but often a weak or absent molecular ion. In contrast, "soft" ionization techniques like CI and ESI produce less fragmentation, often yielding adduct ions that can be further fragmented using tandem mass spectrometry (MS/MS) to elicit structural information.
Data Summary
The following table summarizes the characteristic ions and fragmentation patterns observed for PETN, Nitroglycerin, and EGDN with different ionization techniques.
| Compound | Ionization Technique | Major Ions Observed (m/z) | Key Fragmentation Pathways |
| Pentaerythritol Tetranitrate (PETN) | Electron Ionization (EI) | 76 ([CH₂ONO₂]⁺), 46 ([NO₂]⁺), 30 ([NO]⁺) | Extensive fragmentation, cleavage of C-C and O-NO₂ bonds. |
| Chemical Ionization (CI) - Negative (NCI) | 378 ([PETN+NO₃]⁻), 351/353 ([PETN+Cl]⁻) | Adduct formation with reagent gas ions or additives.[1] | |
| Electrospray Ionization (ESI) - Negative | 360.9 ([PETN+HCOO]⁻), 378 ([PETN+NO₃]⁻) | Formation of adduct ions with solvent or additives.[2] | |
| Nitroglycerin (NG) | Electron Ionization (EI) | 46 ([NO₂]⁺), 30 ([NO]⁺), 76 ([CH₂ONO₂]⁺) | Dominated by fragments from the nitrooxy groups.[3][4] |
| Chemical Ionization (CI) - Negative (NCI) | 62 ([NO₃]⁻), 46 ([NO₂]⁻) | High sensitivity, fragmentation to nitrate and nitrite ions.[5] | |
| Electrospray Ionization (ESI) - Negative | 289 ([NG+NO₃]⁻), 262/264 ([NG+Cl]⁻) | Adduct ion formation is the primary ionization pathway. | |
| Ethylene Glycol Dinitrate (EGDN) | Electron Ionization (EI) | 46 ([NO₂]⁺), 30 ([NO]⁺), 76 ([CH₂ONO₂]⁺) | Similar to Nitroglycerin, dominated by nitrooxy group fragments. |
| Chemical Ionization (CI) - Negative (NCI) | 214 ([EGDN+NO₃]⁻), 187/189 ([EGDN+Cl]⁻) | Adduct formation is prominent. | |
| Electrospray Ionization (ESI) - Negative | 214 ([EGDN+NO₃]⁻), 187/189 ([EGDN+Cl]⁻) | Primarily forms adduct ions with anions present in the mobile phase. |
Fragmentation Pathways and Mechanisms
The following diagrams illustrate the key fragmentation pathways for nitro esters under different ionization conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic mass spectrometric determination of 1,2,3-propanetrioltrinitrate (nitroglycerin) in human plasma using the nitrogen-15 labelled compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroglycerin [webbook.nist.gov]
- 5. shimadzu.com [shimadzu.com]
Navigating the Chemical Maze: A Guide to Cross-Referencing Experimental Data with Literature Databases
For researchers, scientists, and drug development professionals, the ability to accurately and efficiently cross-reference experimental data with the vast expanse of chemical literature is paramount. This process is fundamental to verifying novel compounds, understanding their biological activity, and accelerating the drug discovery pipeline. This guide provides a comprehensive comparison of leading chemical literature databases and outlines systematic protocols for cross-referencing your experimental findings.
The landscape of chemical information is dominated by a few key players, each with unique strengths in data curation, scope, and integration capabilities. Choosing the right database is crucial for successful data cross-referencing. This guide will focus on a comparative analysis of three major databases: PubChem, ChEMBL, and Reaxys.
At a Glance: A Comparative Overview of Key Chemical Databases
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative features of PubChem, ChEMBL, and Reaxys.
| Feature | PubChem | ChEMBL | Reaxys |
| Primary Focus | A public repository of chemical substances and their biological activities.[1] | A curated database of bioactive molecules with drug-like properties and their quantitative bioactivity data. | A comprehensive database of chemical reactions, substances, and experimental properties extracted from literature and patents.[2][3] |
| Data Sources | Deposited by individual researchers, chemical vendors, and other databases. | Manually curated from medicinal chemistry literature.[4] | Data extracted from journals, patents, and conference proceedings. |
| Content | Chemical structures, identifiers, physical and chemical properties, bioactivity data, patents, and literature citations.[1] | Bioactivity data (e.g., IC50, Ki, EC50), compound properties, and target information.[4] | Chemical reactions, experimental procedures, physical and spectral data, and bioactivity data.[3] |
| Data Curation | Varies by depositor; includes both curated and non-curated data. | Highly curated by experts to ensure data quality and consistency.[4] | Expert-curated experimental data and reaction information. |
| Integration with Experimental Data | Allows searching by chemical structure, properties, and bioassay data. Can be integrated with tools for spectral matching. | Bioactivity data is directly linked to chemical structures and targets, facilitating structure-activity relationship (SAR) analysis.[4] | Contains a wealth of experimental spectral data (NMR, MS, IR) that can be directly compared with user-generated data.[3] |
| Access | Freely accessible to the public. | Freely accessible to the public. | Subscription-based access. |
The Workflow of Discovery: A Visual Guide
The process of cross-referencing experimental data with chemical literature databases can be visualized as a systematic workflow. This diagram illustrates the key stages, from initial data acquisition to final compound identification and validation.
Experimental Protocols: Your Step-by-Step Guide
The following sections provide detailed methodologies for cross-referencing common types of experimental data with chemical literature databases.
Protocol 1: Cross-Referencing NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Cross-referencing NMR data with databases can confirm known structures or provide clues for identifying novel compounds.
Objective: To identify a chemical compound by matching its experimental NMR spectrum with data from a chemical literature database.
Materials:
-
NMR spectrometer
-
Sample of the unknown compound
-
Computer with internet access
-
NMR data processing software (e.g., Mnova, TopSpin)
-
Access to a chemical literature database (e.g., PubChem, Reaxys)
Procedure:
-
Sample Preparation and Data Acquisition:
-
Prepare the sample according to standard laboratory procedures.
-
Acquire 1H, 13C, and optionally 2D NMR (e.g., HSQC, HMBC) spectra of the sample.[5]
-
Ensure proper instrument calibration and referencing (e.g., using TMS).
-
-
Data Processing:
-
Process the raw NMR data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak picking.
-
Accurately determine the chemical shifts (ppm) and coupling constants (Hz) for all observed signals.
-
-
Database Search:
-
Structure-Based Search (if a candidate structure is known):
-
Draw the candidate structure in the database's chemical editor.
-
Search for the structure and retrieve its predicted or experimental NMR data.
-
-
Peak List Search:
-
Some databases and specialized software (e.g., Mnova's database search feature) allow searching by a list of experimental chemical shifts.[6]
-
Enter the processed peak list into the search interface.
-
-
-
Spectral Matching and Validation:
-
Compare the experimental spectrum with the database's spectral data for candidate compounds.
-
Evaluate the match based on the similarity of chemical shifts, multiplicities, and coupling constants.
-
For 2D NMR data, verify the correlations (e.g., C-H connections in HSQC) with the proposed structure.
-
Probabilistic methods can also be employed to validate chemical shift assignments against expected NOE contacts.[7][8]
-
Performance Metrics for NMR Data Cross-Referencing:
| Metric | Description | Importance |
| Chemical Shift RMSD (Root Mean Square Deviation) | The average deviation between experimental and database chemical shifts. | A lower RMSD indicates a better match. |
| Matching Score | A proprietary score provided by some software that quantifies the overall similarity between spectra. | Provides a quick and quantitative assessment of the match quality. |
| Completeness of Assignment | The percentage of experimental peaks that can be assigned to the candidate structure. | A high percentage suggests a more confident identification. |
Protocol 2: Cross-Referencing Mass Spectrometry Data
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and fragmentation pattern of a compound.
Objective: To identify a chemical compound by matching its experimental mass spectrum with a spectral library or by using in-silico fragmentation tools.
Materials:
-
Mass spectrometer (e.g., LC-MS, GC-MS)
-
Sample of the unknown compound
-
Computer with internet access
-
MS data analysis software
-
Access to a spectral library (e.g., NIST, MassBank) or an in-silico fragmentation tool (e.g., CFM-ID, MS-FINDER)
Procedure:
-
Sample Introduction and Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum, including the molecular ion peak and fragmentation pattern (MS/MS). Data-dependent acquisition (DDA) and data-independent acquisition (DIA) are common methods.[9]
-
-
Data Processing:
-
Database and Spectral Library Searching:
-
Spectral Library Search: Compare the experimental MS/MS spectrum against a library of known spectra using a matching algorithm (e.g., dot product, weighted cosine similarity).[12][13]
-
In-Silico Fragmentation: If a spectral match is not found, use in-silico tools to predict the fragmentation patterns of candidate structures from a chemical database and compare them to the experimental spectrum.[14][15]
-
-
Candidate Scoring and Validation:
-
Evaluate the quality of the matches based on the similarity scores provided by the search algorithm.
-
Consider orthogonal information, such as retention time and isotopic pattern, to increase confidence in the identification.
-
For LC-MS/MS, a typical workflow involves peak picking, database search, protein inference (for proteomics), and quantification.[16]
-
Performance of MS Identification Tools:
A study comparing different HRMS-spectra identification tools for 32 pesticides and veterinary drugs yielded the following success rates for correct identification in the top three results for DDA spectra in a solvent standard:[9]
| Tool | Identification Success Rate (DDA, Solvent Standard) |
| mzCloud (Spectral Library) | 84% |
| CFM-ID (In-silico) | 81% |
| MSfinder (In-silico) | >75% |
| Chemdistiller (In-silico) | >75% |
The Logic of Identification: From Spectrum to Structure
The process of identifying an unknown compound from its spectral data and a chemical database follows a logical pathway. This diagram illustrates the decision-making process involved.
Best Practices for Reliable Cross-Referencing
To ensure the accuracy and reproducibility of your findings, adhere to the following best practices:
-
Data Quality is Key: Start with high-quality, well-resolved experimental data. Proper sample preparation, instrument calibration, and data processing are crucial.
-
Standardize Your Workflow: Develop and document a standard operating procedure (SOP) for data acquisition, processing, and database searching.[17][18][19]
-
Use Multiple Lines of Evidence: Do not rely on a single piece of data. Combine information from different analytical techniques (e.g., NMR, MS, IR) and database searches to build a stronger case for a compound's identity.
-
Be Aware of Database Limitations: No database is exhaustive. The absence of a match does not necessarily mean a compound is novel. Consider the scope and curation level of the database you are using.
-
Validate Your Results: Whenever possible, confirm the identity of a compound by comparing its data to that of an authentic reference standard.
-
Curate Your Data: Before depositing your own data into a public repository, ensure it is accurately annotated and standardized to prevent the propagation of errors.[1]
By following these guidelines and utilizing the powerful tools available in modern chemical literature databases, researchers can confidently navigate the complex world of chemical data, accelerating the pace of discovery and innovation.
References
- 1. Caveat Usor: Assessing Differences between Major Chemistry Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimising chemical information workflows: integrating Reaxys - use cases and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaxys | An expert-curated chemistry database | Elsevier [elsevier.com]
- 4. Activity, assay and target data curation and quality in the ChEMBL database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Probabilistic Validation of Protein NMR Chemical Shift Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MetaDB a Data Processing Workflow in Untargeted MS-Based Metabolomics Experiments [frontiersin.org]
- 12. Ultra-fast and accurate electron ionization mass spectrum matching for compound identification with million-scale in-silico library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compound Identification Using Partial and Semi-partial Correlations for Gas Chromatography Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mascot workflow for LC-MS/MS data [matrixscience.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. wrf-bnr-selection-app.woodardcurran.com [wrf-bnr-selection-app.woodardcurran.com]
- 19. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of Methyl 2,4-dimethyl-5-nitrobenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. For researchers, scientists, and drug development professionals handling Methyl 2,4-dimethyl-5-nitrobenzoate, a compound classified with specific hazards, adherence to strict disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Hazard and Precautionary Summary
A clear understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes the key hazard information and precautionary statements.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure all appropriate PPE is worn. This includes, but is not limited to:
-
Protective gloves: Chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation or perforation before use.
-
Eye protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Protective clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats) in a clearly labeled, dedicated waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound."
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents.[1] Do not mix this waste with strong oxidizers or other incompatible chemicals. Nitro compounds, in general, can form explosive mixtures.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container closed except when adding waste.
Storage of Waste
Proper storage of the hazardous waste container prior to disposal is crucial.
-
Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Temperature: Avoid storing the waste in areas subject to extreme heat.[1]
Final Disposal
Disposal of the collected waste must be conducted in accordance with all applicable regulations.
-
Regulatory Compliance: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1]
-
Professional Disposal Service: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Emergency Situation | Action |
| Spill | Avoid the formation of dust.[1] Ensure adequate ventilation.[1] Sweep up the spilled material and place it into a suitable, labeled container for disposal.[2][3] Do not allow the material to enter sewers or surface/ground water.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[2][3] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Methyl 2,4-dimethyl-5-nitrobenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl 2,4-dimethyl-5-nitrobenzoate, a compound requiring careful management due to its potential hazards. The following procedural steps and data are designed to build a foundation of safety and trust in your laboratory operations.
Personal Protective Equipment (PPE): A Data-Driven Approach
Recommended PPE for Handling this compound
| PPE Category | Recommendation | Rationale and Considerations |
| Hand Protection | Butyl rubber gloves are highly recommended.[1] Nitrile gloves may offer limited protection for short-duration tasks, but their use should be carefully evaluated.[2][3] | Aromatic nitro compounds can be absorbed through the skin. Butyl rubber generally provides excellent resistance to nitro compounds.[1] Always inspect gloves for any signs of degradation before and during use.[3] If using nitrile gloves, consider double-gloving for added protection. |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. | This compound is classified as a serious eye irritant. Standard safety glasses do not provide adequate protection from splashes. |
| Skin and Body Protection | A laboratory coat is required. For operations with a significant risk of splashing or dust generation, consider chemical-resistant aprons or coveralls . | Protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or better) should be used. | The compound may cause respiratory irritation. The need for respiratory protection should be determined by a site-specific risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe management of this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the potential for exposure.[4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above, ensuring a proper fit.[4]
-
Ventilation: All handling of solid this compound and its solutions should be performed in a properly functioning chemical fume hood.[5]
-
Spill Kit: Ensure a chemical spill kit equipped to handle aromatic nitro compounds is readily accessible.
2. Handling and Use:
-
Weighing: Carefully weigh the solid compound in the fume hood. To minimize dust generation, use a draft shield or a weighing enclosure if available.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Experimental Operations: Conduct all experimental procedures within the fume hood. Avoid direct heating of the compound, as thermal decomposition can release toxic gases.[6]
3. Waste Management and Disposal Plan:
-
Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[7] Do not mix this waste with other waste streams.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[7][9] Under no circumstances should this chemical or its waste be disposed of down the drain. [7]
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. ptb.de [ptb.de]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
